Product packaging for Linoleoyl-L-carnitine chloride(Cat. No.:)

Linoleoyl-L-carnitine chloride

Cat. No.: B1434973
M. Wt: 462.1 g/mol
InChI Key: JPDKUMDAMZLOJR-KFQPROOXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-oleoylcarnitine hydrochloride is a quaternary ammonium salt obtained by combining (R)-oleoylcarnitine with one molar equivalent of hydrogen chloride. It has a role as a human metabolite. It is a quaternary ammonium salt and an organic chloride salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48ClNO4 B1434973 Linoleoyl-L-carnitine chloride

Properties

IUPAC Name

[(2R)-3-carboxy-2-[(Z)-octadec-9-enoyl]oxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h12-13,23H,5-11,14-22H2,1-4H3;1H/b13-12-;/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDKUMDAMZLOJR-KFQPROOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Function of (R)-Oleoylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: (R)-Oleoylcarnitine hydrochloride is the ester of oleic acid and the naturally occurring (R)-enantiomer of carnitine. As a long-chain acylcarnitine, its principal and most well-understood function is its indispensable role in cellular energy metabolism. It acts as the transport form of oleic acid, a common 18-carbon monounsaturated fatty acid, enabling its entry into the mitochondrial matrix for β-oxidation and subsequent ATP production. Beyond this canonical role, emerging evidence indicates that oleoylcarnitine and other acylcarnitines are not merely metabolic intermediates but also act as signaling molecules. Their accumulation is linked to the pathophysiology of metabolic diseases like insulin resistance and type 2 diabetes, where they can trigger pro-inflammatory pathways. Conversely, the parent molecule, L-carnitine, is explored for therapeutic benefits in improving glycemic control and cardiovascular health. This document provides a detailed overview of the metabolic functions, signaling activities, and experimental methodologies related to (R)-oleoylcarnitine for researchers, scientists, and drug development professionals.

Core Metabolic Function: Fatty Acid Oxidation

The primary biological role of (R)-oleoylcarnitine is to facilitate the transport of oleic acid from the cytoplasm into the mitochondrial matrix, a process essential for energy production known as fatty acid oxidation (FAO). Long-chain fatty acids like oleate cannot passively cross the inner mitochondrial membrane. The "carnitine shuttle" system overcomes this barrier.

The process involves three key enzymatic steps:

  • Activation (Cytosol): Oleic acid is first activated to its thioester derivative, oleoyl-CoA, by acyl-CoA synthetase on the outer mitochondrial membrane.

  • Transesterification (Outer Mitochondrial Membrane): Carnitine Palmitoyltransferase I (CPT-I), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the oleoyl group from Coenzyme A (CoA) to L-carnitine, forming (R)-oleoylcarnitine. This is the rate-limiting step in long-chain fatty acid oxidation.

  • Translocation and Re-esterification (Inner Mitochondrial Membrane & Matrix): (R)-oleoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine. Once inside the matrix, Carnitine Palmitoyltransferase II (CPT-II) reverses the process, transferring the oleoyl group back to CoA to reform oleoyl-CoA, which then enters the β-oxidation spiral.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membranes Mitochondrial Membranes cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Mitochondrial Matrix OleoylCoA_cyto Oleoyl-CoA CPT1 CPT-I OleoylCoA_cyto->CPT1 Substrate LCarnitine_cyto L-Carnitine LCarnitine_cyto->CPT1 Substrate Oleoylcarnitine_ims (R)-Oleoylcarnitine CPT1->Oleoylcarnitine_ims Product CACT CACT Oleoylcarnitine_ims->CACT Transport In CPT2 CPT-II CACT->CPT2 Substrate LCarnitine_matrix L-Carnitine CACT->LCarnitine_matrix Transport Out OleoylCoA_matrix Oleoyl-CoA CPT2->OleoylCoA_matrix Product BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation Enters Cycle PPAR_Signaling cluster_cyto Cytoplasm cluster_nucleus Nucleus Oleoylcarnitine (R)-Oleoylcarnitine / Oleic Acid PPARa PPARα Oleoylcarnitine->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., CPT-I, FAO Enzymes) PPRE->TargetGenes Regulates Transcription Increased Transcription TargetGenes->Transcription Inflammatory_Signaling Acylcarnitine Acylcarnitine Accumulation (e.g., Oleoylcarnitine) MyD88 MyD88-dependent Pathway Acylcarnitine->MyD88 Activates MAPKK MAP Kinase Kinases MyD88->MAPKK JNK p-JNK MAPKK->JNK Phosphorylates ERK p-ERK MAPKK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate Inflammation Pro-inflammatory Response (↑ COX-2, ↑ Cytokines) TranscriptionFactors->Inflammation Induces Synthesis_Workflow Start Start: Reactants (L-Carnitine HCl + Oleoyl Chloride) Reaction Step 1: Acylation Reaction (Elevated Temperature) Start->Reaction TLC Step 2: Monitoring (Thin-Layer Chromatography) Reaction->TLC In-process Control Purification Step 3: Purification (Precipitation & Column Chromatography) Reaction->Purification TLC->Reaction Analysis Step 4: Verification (LC-MS/MS, NMR) Purification->Analysis Product End Product: (R)-Oleoylcarnitine HCl Analysis->Product

(R)-Oleoylcarnitine Hydrochloride Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-oleoylcarnitine hydrochloride, an endogenous acylcarnitine, has traditionally been viewed through the lens of its crucial role in mitochondrial fatty acid transport for β-oxidation. Emerging evidence, however, has illuminated its function as a signaling molecule, capable of activating distinct intracellular pathways that influence cellular processes ranging from inflammatory responses to cancer metastasis and metabolic regulation. This technical guide provides an in-depth exploration of the known signaling pathways of (R)-oleoylcarnitine, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development in this area.

Core Signaling Pathways

(R)-oleoylcarnitine has been demonstrated to exert its signaling effects through at least two distinct, context-dependent pathways: a pro-metastatic pathway in breast cancer cells and a pro-inflammatory pathway in immune cells. Additionally, its role as a long-chain acylcarnitine suggests potential interactions with fatty acid-sensing receptors and a complex influence on insulin signaling.

The ADCY10/cAMP/TCF4/KIFC1 Pro-Metastatic Pathway

In the microenvironment of breast cancer, particularly in the context of obesity, elevated levels of oleoylcarnitine have been shown to promote a metastasis-like phenotype.[1] This is mediated through a direct interaction with and activation of soluble adenylate cyclase 10 (ADCY10).

The binding of oleoylcarnitine to the Arg176 residue of ADCY10 stimulates the production of cyclic adenosine monophosphate (cAMP).[1] This increase in intracellular cAMP activates downstream signaling, leading to the activation of transcription factor 4 (TCF4). Activated TCF4 then promotes the transcription of kinesin family member C1 (KIFC1), a protein implicated in driving breast cancer metastasis.[1]

oleoylcarnitine_ADCY10_pathway oleoylcarnitine (R)-Oleoylcarnitine hydrochloride ADCY10 ADCY10 oleoylcarnitine->ADCY10 Binds to Arg176 (Activation) cAMP cAMP ADCY10->cAMP Production TCF4 TCF4 cAMP->TCF4 Activation KIFC1 KIFC1 (Transcription) TCF4->KIFC1 Promotes Transcription Metastasis Breast Cancer Metastasis KIFC1->Metastasis Drives

Figure 1: (R)-Oleoylcarnitine ADCY10 Pro-Metastatic Signaling Pathway.
The Pro-Inflammatory JNK/ERK Pathway

Long-chain acylcarnitines, with L-tetradecanoylcarnitine (C14) as a representative, have been shown to activate pro-inflammatory signaling pathways in macrophages.[2][3][4] This pathway is initiated by the acylcarnitine-mediated activation of downstream signaling components, leading to the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2][3]

The activation of the JNK and ERK pathways culminates in the increased expression and secretion of pro-inflammatory cytokines and mediators, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNFα), and various interleukins.[2][4][5] This suggests a role for elevated long-chain acylcarnitines in contributing to the chronic low-grade inflammation associated with metabolic disorders.

oleoylcarnitine_inflammatory_pathway oleoylcarnitine (R)-Oleoylcarnitine hydrochloride (and other long-chain acylcarnitines) UnknownReceptor Putative Receptor(s) (e.g., PRRs) oleoylcarnitine->UnknownReceptor JNK JNK UnknownReceptor->JNK ERK ERK UnknownReceptor->ERK Phospho_JNK p-JNK JNK->Phospho_JNK Phosphorylation Phospho_ERK p-ERK ERK->Phospho_ERK Phosphorylation Inflammation Pro-inflammatory Cytokine & COX-2 Expression Phospho_JNK->Inflammation Phospho_ERK->Inflammation

Figure 2: Pro-Inflammatory Signaling Pathway of Long-Chain Acylcarnitines.
Potential Interaction with GPR120 and Influence on Insulin Signaling

G protein-coupled receptor 120 (GPR120) is a known receptor for long-chain fatty acids, including omega-3 fatty acids, and its activation is linked to anti-inflammatory and insulin-sensitizing effects.[6][7][8][9][10][11][12] While direct, high-affinity binding of (R)-oleoylcarnitine to GPR120 has not been definitively established with specific quantitative data like EC50 values, its structural similarity to known ligands makes this a plausible area for further investigation.

The effect of long-chain acylcarnitines on insulin signaling is complex and appears to be cell-type and context-dependent. Some studies indicate that long-chain acylcarnitines can induce insulin resistance in myotubes by impairing Akt phosphorylation.[13][14] Conversely, supplementation with L-carnitine (the precursor to acylcarnitines) has been shown in some clinical settings to improve insulin sensitivity.[15][16][17][18][19] This suggests that the net effect on insulin signaling may be influenced by the specific acylcarnitine profile, cellular metabolic state, and the duration of exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on oleoylcarnitine and related long-chain acylcarnitine signaling.

Parameter Cell Line/System Treatment Concentration Effect Reference
KIFC1 Protein LevelsHCC1806 cells(R)-oleoylcarnitine40 µmol/LIncreased expression[1]
Serum OLCarn LevelsObese Humans-35.67 ± 3.30 nmol/LElevated compared to normal weight[1]
Serum OLCarn LevelsNormal Weight Humans-21.83 ± 1.40 nmol/LBaseline[1]
JNK PhosphorylationRAW 264.7 cellsL-C14 carnitine25 µMTime-dependent increase[2]
ERK PhosphorylationRAW 264.7 cellsL-C14 carnitine25 µMTime-dependent increase[2]
Pro-inflammatory Gene Expression (IL-1β, COX-2, IL-6, TNFα, etc.)RAW 264.7 cellsL-C14 carnitine5-25 µMDose-dependent increase[2]
IL-6 SecretionC2C12 myotubesL-C16 carnitine25 µMIncreased production[5]
Akt (Ser473) PhosphorylationC2C12 myotubesC14:0 or C16:0 acylcarnitine5-10 mmol/LSignificantly decreased in response to insulin[14]
Peripheral Insulin Sensitivity (ΔRd)Type 2 Diabetes PatientsL-carnitine supplementation2970 mg/day for 12 weeksIncreased from 10.53 ± 1.85 to 13.83 ± 2.02 μmol/kg/min[15]

Key Experimental Protocols

Intracellular cAMP Measurement

This protocol is used to quantify the production of cAMP in response to (R)-oleoylcarnitine stimulation, as a measure of ADCY10 activation.[1]

Materials:

  • Cell line of interest (e.g., HCC1806 breast cancer cells)

  • Culture medium free of sodium bicarbonate

  • 3-isobutyl-1-methylxanthine (IBMX)

  • (R)-oleoylcarnitine hydrochloride

  • cAMP assay kit (e.g., AlphaScreen cAMP assay or cAMP Hunter eXpress GPCR Assay)[20]

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a suitable multi-well plate and allow them to adhere.

  • Pre-incubate the cells for 24 hours in culture medium free of sodium bicarbonate.

  • Discard the medium and treat the cells with 0.5 mmol/L IBMX for 10 minutes to inhibit phosphodiesterases.

  • Add varying concentrations of (R)-oleoylcarnitine hydrochloride to the wells and incubate for the desired time.

  • Lyse the cells and quantify the cellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Measure the signal using a compatible plate reader.

  • Generate a standard curve to determine the concentration of cAMP in the samples.

camp_assay_workflow start Seed cells in multi-well plate preincubation Pre-incubate 24h in bicarbonate-free medium start->preincubation ibmx_treatment Treat with 0.5 mmol/L IBMX for 10 min preincubation->ibmx_treatment oleoylcarnitine_treatment Add (R)-oleoylcarnitine hydrochloride ibmx_treatment->oleoylcarnitine_treatment lysis_quantification Lyse cells and quantify cAMP using assay kit oleoylcarnitine_treatment->lysis_quantification readout Measure signal with plate reader lysis_quantification->readout end Analyze data readout->end

Figure 3: Workflow for Intracellular cAMP Measurement.
Western Blot for JNK and ERK Phosphorylation

This protocol is used to detect the activation of JNK and ERK kinases through the measurement of their phosphorylation state in response to long-chain acylcarnitine treatment.[2]

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Serum-free or low-serum medium

  • (R)-oleoylcarnitine hydrochloride or other long-chain acylcarnitines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to desired confluency.

  • Serum-starve the cells for 6 hours in low-serum (0.25% FBS) medium.

  • Treat the cells with the desired concentrations of acylcarnitine for various time points.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

Measurement of Insulin Sensitivity in Myotubes

This protocol assesses the effect of (R)-oleoylcarnitine on insulin signaling by measuring the phosphorylation of Akt, a key downstream effector.[13][14]

Materials:

  • Myoblast cell line (e.g., C2C12)

  • Differentiation medium

  • (R)-oleoylcarnitine hydrochloride

  • Insulin

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot materials and antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

Procedure:

  • Differentiate myoblasts into myotubes.

  • Treat the myotubes with varying concentrations of (R)-oleoylcarnitine for 18-24 hours.

  • Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

  • Lyse the cells and perform a Western blot as described in the previous protocol, using antibodies against phospho-Akt (Ser473) and total Akt.

  • Quantify the ratio of phosphorylated Akt to total Akt to determine the level of insulin sensitivity.

Conclusion

The signaling roles of (R)-oleoylcarnitine hydrochloride and other long-chain acylcarnitines are an expanding area of research with significant implications for metabolic diseases and cancer. The pro-metastatic ADCY10 pathway and the pro-inflammatory JNK/ERK pathway represent two well-defined mechanisms of action. Further investigation into the potential interaction with GPR120 and the nuanced effects on insulin signaling is warranted. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further elucidate the physiological and pathological roles of (R)-oleoylcarnitine signaling and to explore its potential as a therapeutic target.

References

Endogenous Synthesis of (R)-Oleoylcarnitine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-oleoylcarnitine is an endogenous long-chain acylcarnitine synthesized at the interface of fatty acid and energy metabolism. Its production is a critical step in the transport of oleic acid into the mitochondrial matrix for β-oxidation and is intricately regulated by the cell's energetic status. This technical guide provides an in-depth overview of the core enzymatic processes, regulatory signaling pathways, and experimental methodologies pertinent to the study of (R)-oleoylcarnitine synthesis. Quantitative data on enzyme expression is presented, alongside detailed protocols for enzyme activity assays and quantification of (R)-oleoylcarnitine. Furthermore, key signaling pathways governing its synthesis are visualized to provide a comprehensive understanding for researchers in metabolic diseases and drug development.

Core Synthesis Pathway of (R)-Oleoylcarnitine

The endogenous synthesis of (R)-oleoylcarnitine is primarily facilitated by a family of enzymes known as carnitine acyltransferases. These enzymes catalyze the reversible transfer of an acyl group from coenzyme A (CoA) to L-carnitine. For the synthesis of (R)-oleoylcarnitine, the substrate is oleoyl-CoA, the activated form of oleic acid.

The key enzymes involved are:

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for β-oxidation. It converts oleoyl-CoA and L-carnitine into (R)-oleoylcarnitine and CoA. There are three isoforms of CPT1: CPT1A (liver isoform), CPT1B (muscle isoform), and CPT1C (brain isoform).

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting (R)-oleoylcarnitine back to oleoyl-CoA within the mitochondrial matrix, making it available for β-oxidation.

  • Carnitine Octanoyltransferase (CROT): Primarily located in peroxisomes, CROT is involved in the transport of medium and long-chain fatty acids out of the peroxisome. It can also contribute to the cellular pool of (R)-oleoylcarnitine.

The synthesis of (R)-oleoylcarnitine is a crucial part of the carnitine shuttle , a transport system that allows long-chain fatty acids to cross the impermeable inner mitochondrial membrane.

Biosynthesis of (R)-Oleoylcarnitine cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Oleoyl_CoA Oleoyl-CoA CPT1 CPT1 Oleoyl_CoA->CPT1 L_Carnitine L-Carnitine L_Carnitine->CPT1 R_Oleoylcarnitine_IMS (R)-Oleoylcarnitine CPT1->R_Oleoylcarnitine_IMS CoA CACT CACT R_Oleoylcarnitine_IMS->CACT CPT2 CPT2 CACT->CPT2 (R)-Oleoylcarnitine Oleoyl_CoA_Matrix Oleoyl-CoA CPT2->Oleoyl_CoA_Matrix L-Carnitine Beta_Oxidation β-Oxidation Oleoyl_CoA_Matrix->Beta_Oxidation

Biosynthesis of (R)-Oleoylcarnitine via the Carnitine Shuttle.

Quantitative Data

Enzyme Kinetic Parameters

Specific kinetic parameters (Km and Vmax) for CPT1, CPT2, and CROT with oleoyl-CoA or oleoylcarnitine as substrates are not consistently reported across the literature. However, data for other long-chain acyl-CoAs provide an indication of the enzymes' affinities. CPT1A has a higher affinity for carnitine (Km ≈ 30 µM) compared to CPT1B (Km ≈ 500 µM)[1].

EnzymeSubstrateKmVmaxTissue/SpeciesReference
CPT1A Palmitoyl-CoA~20-30 µM-Rat Liver[2]
CPT1B Palmitoyl-CoA~20-30 µM-Rat Heart[2]
CPT2 Palmitoylcarnitine~130 µM-Bovine Heart[3]
CROT Octanoyl-CoA~10 µM-Rat Liver[4]
Tissue Expression of Carnitine Acyltransferases

The expression levels of CPT1, CPT2, and CROT vary significantly across different tissues, reflecting the metabolic priorities of each organ.

GeneProteinLiverSkeletal MuscleHeartAdipose TissueBrainReference
CPT1A CPT1AHighLowLowModerateLow[5]
CPT1B CPT1BLowHighHighLowLow[5]
CPT1C CPT1CLowLowLowLowHigh[4]
CPT2 CPT2HighHighHighHighHigh[4]
CROT CROTHighModerateModerateLowModerate[6]

Note: Expression levels are qualitative (High, Moderate, Low) based on compiled data from multiple sources.

Regulatory Signaling Pathways

The synthesis of (R)-oleoylcarnitine is tightly regulated by signaling pathways that sense the cellular energy status. These pathways primarily exert their control at the transcriptional level, modulating the expression of CPT1 and CROT.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor. When cellular AMP/ATP ratios are high (low energy state), AMPK is activated and initiates a cascade to increase energy production.

  • Mechanism: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of CPT1. Therefore, AMPK activation leads to decreased malonyl-CoA levels, relieving the inhibition of CPT1 and promoting the synthesis of (R)-oleoylcarnitine and subsequent fatty acid oxidation.[7][8][9]

AMPK-Mediated Regulation of CPT1 AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates ACC ACC AMPK->ACC phosphorylates (inactivates) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 CPT1 Malonyl_CoA->CPT1 inhibits Oleoylcarnitine_synthesis (R)-Oleoylcarnitine Synthesis CPT1->Oleoylcarnitine_synthesis catalyzes

AMPK signaling pathway leading to the activation of CPT1.
PPARα and PGC-1α Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a major transcriptional regulator of genes involved in fatty acid metabolism. Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a transcriptional coactivator that docks onto transcription factors, including PPARα, to enhance their activity.

  • Mechanism: During periods of high energy demand, such as fasting or exercise, the expression and activity of PGC-1α are increased. PGC-1α coactivates PPARα, which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CPT1A and CROT, leading to their increased transcription.[8][10]

PPARα/PGC-1α Regulation of CPT1A/CROT Fasting_Exercise Fasting / Exercise PGC1a PGC-1α Fasting_Exercise->PGC1a increases PPARa PPARα PGC1a->PPARa co-activates PPRE PPRE PPARa->PPRE binds to CPT1A_CROT_Gene CPT1A / CROT Genes PPRE->CPT1A_CROT_Gene in promoter of CPT1A_CROT_Protein CPT1A / CROT Proteins CPT1A_CROT_Gene->CPT1A_CROT_Protein transcription & translation

Transcriptional regulation of CPT1A and CROT by PPARα and PGC-1α.
SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism and stress responses.

  • Mechanism: SIRT1 can deacetylate and activate PGC-1α. This activation enhances the coactivation of PPARα by PGC-1α, leading to increased transcription of CPT1A and other genes involved in fatty acid oxidation. SIRT1 can also directly deacetylate and influence the stability and activity of PPARα.[1][7][11]

SIRT1-Mediated Regulation High_NAD High NAD+/NADH Ratio SIRT1 SIRT1 High_NAD->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates (activates) PPARa PPARα SIRT1->PPARa deacetylates PGC1a->PPARa co-activates CPT1A_Gene CPT1A Gene PPARa->CPT1A_Gene activates transcription

SIRT1 regulation of PGC-1α and PPARα activity.

Experimental Protocols

Quantification of (R)-Oleoylcarnitine by LC-MS/MS

This protocol describes a general method for the extraction and quantification of (R)-oleoylcarnitine from plasma and tissue samples.

4.1.1. Materials

  • Internal Standard (IS): Deuterated oleoylcarnitine (e.g., D3-oleoylcarnitine)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium acetate

  • n-Butanol

  • Acetyl chloride

  • Water (LC-MS grade)

  • Centrifuge tubes

  • Homogenizer

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

4.1.2. Sample Preparation

  • Plasma: To 100 µL of plasma, add 5 µL of the internal standard solution. Add 300 µL of methanol, vortex for 10 seconds, and incubate at room temperature for 10 minutes. Centrifuge at 4000 rpm for 10 minutes. Transfer 100 µL of the supernatant to a new tube.

  • Tissue: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold methanol containing the internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[11]

4.1.3. Derivatization (Butylation)

  • Dry the extracted samples under a stream of nitrogen.

  • Add 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol) to the dried extract.

  • Incubate at 60°C for 20 minutes.

  • Dry the samples again under nitrogen.

  • Reconstitute the samples in an appropriate volume of the initial mobile phase.

4.1.4. LC-MS/MS Analysis

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.

  • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile/methanol.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition for Oleoylcarnitine-butyl ester: Monitor the transition from the parent ion to a characteristic product ion (e.g., m/z 85).

    • MRM Transition for IS: Monitor the corresponding transition for the deuterated internal standard.

4.1.5. Quantification

  • Generate a calibration curve using known concentrations of (R)-oleoylcarnitine standard.

  • Calculate the concentration of (R)-oleoylcarnitine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Workflow for (R)-Oleoylcarnitine Quantification Sample Plasma or Tissue Homogenate Extraction Protein Precipitation & Extraction with Methanol Sample->Extraction Derivatization Butylation (Butanolic-HCl) Extraction->Derivatization LC_Separation LC Separation (C18 Column) Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Workflow for the quantification of (R)-oleoylcarnitine.
Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This spectrophotometric assay measures CPT1 activity by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

4.2.1. Materials

  • Mitochondrial isolation buffer

  • Assay buffer: 20 mM HEPES (pH 7.4), 1 mM EGTA, 220 mM sucrose, 40 mM KCl

  • DTNB solution (10 mM)

  • Palmitoyl-CoA solution (or Oleoyl-CoA)

  • L-Carnitine solution

  • Malonyl-CoA solution (for CPT2 activity measurement)

  • Spectrophotometer (plate reader)

4.2.2. Procedure

  • Isolate mitochondria from the tissue of interest.

  • Prepare a reaction mixture containing assay buffer, DTNB (final concentration ~100 µM), and the mitochondrial sample.

  • To measure total CPT activity (CPT1 + CPT2), add palmitoyl-CoA (or oleoyl-CoA) to initiate the reaction.

  • Immediately add L-carnitine to start the enzymatic reaction.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • To measure CPT2 activity specifically, pre-incubate the mitochondrial sample with malonyl-CoA (an inhibitor of CPT1) before adding the substrates.

  • CPT1 activity is calculated by subtracting the CPT2 activity from the total CPT activity.

CPT1 Activity Assay Workflow Mitochondria Isolated Mitochondria Reaction_Mix Prepare Reaction Mix (Buffer, DTNB, Mitochondria) Mitochondria->Reaction_Mix Add_Substrates Add Palmitoyl-CoA & L-Carnitine Reaction_Mix->Add_Substrates Measure_Absorbance Measure Absorbance at 412 nm Add_Substrates->Measure_Absorbance Calculate_Activity Calculate Activity Measure_Absorbance->Calculate_Activity

References

An In-Depth Technical Guide on the Physiological Concentration of Oleoylcarnitine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed by the esterification of L-carnitine with oleic acid, a monounsaturated omega-9 fatty acid. The primary function of oleoylcarnitine, like other long-chain acylcarnitines, is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production. The concentration of oleoylcarnitine in plasma is a dynamic biomarker that can reflect the intricate balance of fatty acid metabolism and mitochondrial function. Alterations in its physiological levels have been associated with various metabolic disorders, making it a molecule of significant interest in research and drug development. This guide provides a comprehensive overview of the physiological concentration of oleoylcarnitine in plasma, detailed experimental protocols for its measurement, and an exploration of its associated signaling pathways.

Data Presentation: Quantitative Plasma Concentrations of Oleoylcarnitine

The physiological concentration of oleoylcarnitine in the plasma of healthy individuals is typically in the low micromolar range. However, these levels can be influenced by several factors including age, sex, and metabolic state. The following tables summarize the available quantitative data for oleoylcarnitine in human and animal plasma.

Table 1: Plasma Oleoylcarnitine Concentrations in Healthy Humans

PopulationConcentration (μmol/L)NotesReference
Healthy Adults0.02 - 0.38Normal reference range.[1]
Healthy Adults (Normal Renal Function)0.34 (mean)Control group in a study on chronic kidney disease.

It is important to note that studies have shown that plasma concentrations of long-chain acylcarnitines, including oleoylcarnitine, tend to be higher in males than in females and can increase with age.[2][3][4]

Table 2: Plasma Oleoylcarnitine Concentrations in Animal Models

Species/StrainConditionConcentrationNotesReference
Mouse (Wild-type)BasalData presented as relative levels, not absolute concentrations.
Rat (Wistar)Control DietData presented as relative changes in response to dietary modifications.

Note: Specific quantitative data for basal oleoylcarnitine concentrations in healthy, untreated animal models is limited in the currently available literature. Many studies report relative changes in response to experimental interventions.

Experimental Protocols for Oleoylcarnitine Measurement

The gold standard for the quantitative analysis of oleoylcarnitine and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and the ability to measure a wide range of acylcarnitines simultaneously.

Key Experimental Steps:
  • Sample Collection and Preparation:

    • Blood is collected in tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation.

    • Protein Precipitation: To remove interfering proteins, a solvent such as acetonitrile or methanol is added to the plasma sample.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant containing the acylcarnitines is collected for further processing.

  • Derivatization (Optional but common):

    • To improve chromatographic separation and ionization efficiency, the carboxyl group of the acylcarnitines is often esterified.

    • A common method is butylation, where the dried supernatant is reconstituted in butanolic-HCl and heated.

    • The butylated acylcarnitines are then dried down and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): The extracted and derivatized sample is injected into an LC system. A reversed-phase C18 column is typically used to separate the different acylcarnitine species based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate is employed.

    • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer.

      • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions [M+H]⁺ of the acylcarnitines.

      • Detection: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. In this mode, the precursor ion (the [M+H]⁺ of oleoylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (typically the fragment corresponding to the carnitine backbone at m/z 85 for butylated esters) is monitored in the third quadrupole. This highly specific transition allows for accurate quantification even in a complex biological matrix.

  • Quantification:

    • Stable isotope-labeled internal standards (e.g., d3-oleoylcarnitine) are added to the plasma sample at the beginning of the sample preparation process.

    • A calibration curve is generated using known concentrations of oleoylcarnitine standards.

    • The concentration of oleoylcarnitine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

The Carnitine Shuttle and Fatty Acid β-Oxidation

The primary and most well-established role of oleoylcarnitine is its involvement in the transport of oleic acid into the mitochondria for β-oxidation. This process, known as the carnitine shuttle, is a critical step in cellular energy production from long-chain fatty acids.

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Description of the Carnitine Shuttle Pathway:

  • Activation in the Cytosol: Long-chain fatty acids like oleic acid are first activated to their coenzyme A (CoA) esters (e.g., oleoyl-CoA) by acyl-CoA synthetase long-chain family members (ACSL) on the outer mitochondrial membrane.

  • Conversion to Acylcarnitine: Carnitine palmitoyltransferase 1 (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the conversion of oleoyl-CoA to oleoylcarnitine, releasing free CoA.

  • Translocation across the Inner Mitochondrial Membrane: Oleoylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).

  • Reconversion to Acyl-CoA: Once inside the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, converts oleoylcarnitine back to oleoyl-CoA, releasing L-carnitine.

  • β-Oxidation: The regenerated oleoyl-CoA is now available for β-oxidation within the mitochondrial matrix, a cyclical process that breaks down the fatty acid into two-carbon acetyl-CoA units.

  • Energy Production: Acetyl-CoA enters the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation to generate ATP.

Experimental Workflow for Plasma Acylcarnitine Profiling

The following diagram illustrates a typical workflow for the analysis of oleoylcarnitine and other acylcarnitines in plasma samples.

AcylcarnitineWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample AddIS Add Internal Standards Plasma->AddIS Precipitate Protein Precipitation (e.g., Acetonitrile) AddIS->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Drydown1 Dry Down Supernatant1->Drydown1 Derivatize Derivatization (e.g., Butylation) Drydown1->Derivatize Drydown2 Dry Down Derivatize->Drydown2 Reconstitute Reconstitute in Mobile Phase Drydown2->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Report Results (μmol/L) Quantification->Report

Caption: Workflow for Plasma Acylcarnitine Analysis by LC-MS/MS.

Conclusion

The physiological concentration of oleoylcarnitine in plasma is a valuable biomarker for assessing fatty acid metabolism and mitochondrial health. While a general reference range for healthy adults has been established, further research is needed to delineate more specific ranges based on demographics such as age and sex, as well as to establish clear baseline concentrations in commonly used animal models. The standardized and robust methodology of LC-MS/MS provides the necessary tool for accurate and reliable quantification of oleoylcarnitine in a clinical and research setting. Understanding the dynamics of oleoylcarnitine and its role in cellular signaling pathways will continue to be a critical area of investigation for the development of novel diagnostics and therapeutics for a range of metabolic diseases.

References

Oleoylcarnitine: A Key Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1), a long-chain acylcarnitine, has emerged as a significant biomarker in the landscape of metabolic diseases. As an intermediate in the mitochondrial fatty acid β-oxidation pathway, its circulating levels can reflect the intricate balance between fatty acid supply and oxidative capacity. Dysregulation in this pathway, often observed in metabolic disorders, leads to the accumulation of specific acylcarnitine species, including oleoylcarnitine. This guide provides a comprehensive overview of the role of oleoylcarnitine as a biomarker for insulin resistance, type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on plasma oleoylcarnitine concentrations across various metabolic diseases as reported in peer-reviewed studies. These values highlight the consistent elevation of oleoylcarnitine in disease states compared to healthy controls.

Table 1: Plasma Oleoylcarnitine Concentrations in Cardiovascular Disease (CVD)

Study PopulationConditionOleoylcarnitine Concentration (µM)Fold Change vs. ControlsReference
Incident Hemodialysis Patients1-Year Cardiovascular Mortality (Cases)2.70 ± SEM6.2-fold increase[1]
Incident Hemodialysis PatientsSurvived >1 Year (Controls)2.10 ± SEM4.8-fold increase[1]
Chronic Kidney Disease (CKD)-0.46 ± SEM1.3-fold increase[1]
Normal SubjectsHealthy Controls0.34 ± SEM-[1]

Table 2: Plasma Oleoylcarnitine Concentrations in Type 2 Diabetes (T2D) and Insulin Resistance

Study PopulationConditionOleoylcarnitine ConcentrationKey FindingsReference
Individuals with Normal and Impaired Glucose ToleranceImpaired Glucose Tolerance (IGT)Significantly Higher vs. NGTC18:1 levels were elevated in individuals with IGT compared to those with normal glucose tolerance (NGT).[2]
Individuals with Normal and Impaired Glucose ToleranceType 2 Diabetes (T2D)Significantly Higher vs. NGTC18:1 levels were not significantly different between T2D and NGT in this particular study.[2]
Obese and Insulin-Resistant Subjects vs. Lean ControlsObesity and Insulin ResistanceHigher Plasma LevelsLong-chain acylcarnitines, including C18:1, were elevated in obese and insulin-resistant individuals.[3]

Table 3: Serum Acylcarnitine Profile in Non-Alcoholic Fatty Liver Disease (NAFLD)

Study PopulationConditionKey Findings for Oleoylcarnitine (AC18:1)Reference
Biopsy-Proven NAFLD PatientsNAFLD with varying fibrosis stages and HCCSerum levels of AC18:1 increased progressively with the advancement of liver fibrosis.[4]
Biopsy-Proven NAFLD PatientsNAFLD-related Hepatocellular Carcinoma (HCC)Serum levels of AC18:1 were further and significantly increased in patients with HCC.[4]

Experimental Protocols

The accurate quantification of oleoylcarnitine and other acylcarnitines is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized methodology for the analysis of acylcarnitines in plasma or serum.

Protocol: Quantification of Oleoylcarnitine by LC-MS/MS

1. Sample Preparation:

  • Materials: Plasma/serum samples, ice-cold methanol, internal standard (IS) solution (containing a stable isotope-labeled carnitine, e.g., d3-carnitine, and various stable isotope-labeled acylcarnitines), n-butanol with 5% (v/v) acetyl chloride, microcentrifuge tubes, vacuum concentrator.

  • Procedure:

    • To 10 µL of plasma or serum in a microcentrifuge tube, add 100 µL of ice-cold methanol containing the internal standard mixture.

    • Vortex the mixture thoroughly to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • For butylation (derivatization), add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried residue.

    • Incubate the mixture at 60°C for 20 minutes with shaking.

    • Evaporate the butylation reagent to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water mixture) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP system) with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like oleoylcarnitine. A re-equilibration step at the initial conditions is necessary between injections.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 35°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for oleoylcarnitine and its internal standard are monitored. A common fragment ion for acylcarnitines is at m/z 85.

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer and curtain gas flows).

    • Collision Energy: Optimized for each MRM transition.

3. Data Analysis:

  • Quantification: The concentration of oleoylcarnitine is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

  • Calibration Curve: A calibration curve is generated using standards of known concentrations to relate the peak area ratios to the absolute concentrations.

  • Software: Instrument-specific software is used for data acquisition and processing. Statistical analysis can be performed using various software packages (e.g., R, MetaboAnalyst).

Signaling Pathways and Experimental Workflows

The Carnitine Shuttle and Fatty Acid β-Oxidation

The carnitine shuttle is a critical transport system that facilitates the entry of long-chain fatty acids into the mitochondrial matrix for β-oxidation. Oleoylcarnitine is a key intermediate in this process.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid->Fatty Acyl-CoA Acyl-CoA Synthetase Oleoyl-CoA Oleoyl-CoA Fatty Acyl-CoA->Oleoyl-CoA CPT1 CPT1 Oleoyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Oleoylcarnitine_cyto Oleoylcarnitine CACT CACT Oleoylcarnitine_cyto->CACT CPT1->Oleoylcarnitine_cyto Oleoylcarnitine_matrix Oleoylcarnitine CACT->Oleoylcarnitine_matrix CPT2 CPT2 L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Oleoyl-CoA_matrix Oleoyl-CoA CPT2->Oleoyl-CoA_matrix Oleoylcarnitine_matrix->CPT2 L-Carnitine_matrix->CACT Beta-Oxidation Beta-Oxidation Oleoyl-CoA_matrix->Beta-Oxidation

Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Experimental Workflow for Oleoylcarnitine Biomarker Discovery

The process of identifying and validating oleoylcarnitine as a biomarker involves a multi-step workflow, from initial study design to clinical validation.

Biomarker_Workflow cluster_discovery Discovery Phase cluster_analysis Data Analysis Phase cluster_validation Validation Phase Study_Design Study Design (e.g., Case-Control) Sample_Collection Sample Collection (Plasma/Serum) Study_Design->Sample_Collection Sample_Prep Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Acylcarnitine Profiling) Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (T-test, ANOVA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_ID Candidate Biomarker Identification (e.g., Oleoylcarnitine) Statistical_Analysis->Biomarker_ID Replication_Study Replication in Independent Cohort Biomarker_ID->Replication_Study Clinical_Correlation Correlation with Clinical Endpoints Replication_Study->Clinical_Correlation Pathway_Analysis Biological Pathway Analysis Clinical_Correlation->Pathway_Analysis Clinical_Utility Assessment of Clinical Utility Pathway_Analysis->Clinical_Utility

Caption: A Typical Experimental Workflow for Biomarker Discovery.

Proposed Signaling Pathway of Oleoylcarnitine in Metabolic Disease

Elevated levels of oleoylcarnitine are indicative of mitochondrial dysfunction, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the β-oxidation pathway. This accumulation can have several downstream pathological consequences.

Signaling_Pathway cluster_cause Upstream Factors cluster_biomarker Biomarker Accumulation cluster_consequence Downstream Pathological Consequences Lipid_Oversupply Increased Lipid Supply (e.g., High-Fat Diet, Obesity) Incomplete_FAO Incomplete Fatty Acid Oxidation Lipid_Oversupply->Incomplete_FAO Mito_Dysfunction Mitochondrial Dysfunction (e.g., Reduced ETC activity) Mito_Dysfunction->Incomplete_FAO Oleoyl_Accumulation ↑ Oleoylcarnitine Incomplete_FAO->Oleoyl_Accumulation ROS_Production ↑ Reactive Oxygen Species (ROS) Oleoyl_Accumulation->ROS_Production Inflammation Pro-inflammatory Signaling Oleoyl_Accumulation->Inflammation Insulin_Resistance Insulin Resistance ROS_Production->Insulin_Resistance Inflammation->Insulin_Resistance Metabolic_Disease Progression of Metabolic Disease (T2D, CVD, NAFLD) Insulin_Resistance->Metabolic_Disease

Caption: Proposed Signaling Cascade of Elevated Oleoylcarnitine.

Conclusion

Oleoylcarnitine is a promising and clinically relevant biomarker for a spectrum of metabolic diseases. Its elevated levels provide a window into the underlying pathophysiology of mitochondrial dysfunction and incomplete fatty acid oxidation. The standardized and robust quantification of oleoylcarnitine using LC-MS/MS offers a valuable tool for researchers and drug development professionals in diagnosing, monitoring disease progression, and evaluating the efficacy of therapeutic interventions targeting metabolic pathways. Further research into the specific signaling roles of oleoylcarnitine will continue to elucidate its precise contribution to the pathogenesis of metabolic disorders and may unveil novel therapeutic targets.

References

Methodological & Application

Application Note: Quantitative Analysis of (R)-Oleoylcarnitine Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific LC-MS/MS method for the quantification of (R)-oleoylcarnitine hydrochloride in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for analytical separation and tandem mass spectrometry for detection. This protocol provides a robust and reproducible workflow for researchers, scientists, and drug development professionals engaged in metabolic studies and related fields.

Introduction

Acylcarnitines are crucial intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] (R)-oleoylcarnitine, an ester of oleic acid and (R)-carnitine, is the enantiomer of the naturally occurring L-form. The quantification of specific acylcarnitine enantiomers is essential for understanding their distinct physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of acylcarnitines in complex biological matrices.[2][3] This application note provides a detailed protocol for the extraction and quantification of (R)-oleoylcarnitine hydrochloride from human plasma.

Experimental

Materials and Reagents

  • (R)-Oleoylcarnitine hydrochloride (analytical standard)

  • (R)-Oleoylcarnitine-d3 hydrochloride (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of (R)-oleoylcarnitine from human plasma.

  • Allow plasma samples to thaw on ice.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard, (R)-oleoylcarnitine-d3 hydrochloride (100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

ParameterValue
ColumnChiral Stationary Phase Column (e.g., CHIROBIOTIC TAG, 250 x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 2: MS/MS Parameters

Parameter(R)-Oleoylcarnitine(R)-Oleoylcarnitine-d3 (IS)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)426.4429.4
Product Ion (m/z)85.185.1
Collision Energy (eV)3535
Cone Voltage (V)4040

Method Validation

The method should be validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to regulatory guidelines.

Table 3: Quantitative Data Summary (Example)

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%

Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (R)-oleoylcarnitine hydrochloride in 1 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of (R)-oleoylcarnitine-d3 hydrochloride in methanol.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

Protocol 2: Sample Preparation Workflow

G cluster_prep Sample Preparation sample 50 µL Human Plasma add_is Add 150 µL Acetonitrile with Internal Standard sample->add_is vortex Vortex 30 seconds add_is->vortex centrifuge Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1. Experimental workflow for the preparation of plasma samples.

Protocol 3: LC-MS/MS System Setup and Data Acquisition

  • Equilibrate the LC system with the initial mobile phase conditions for at least 30 minutes.

  • Set up the MS/MS parameters as detailed in Table 2.

  • Create a sequence table including calibration standards, quality control samples, and unknown samples.

  • Inject 10 µL of each sample for analysis.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathway and Logical Relationships

The quantification of (R)-oleoylcarnitine is a direct measurement and does not involve a signaling pathway. The logical relationship of the analytical method validation is depicted below.

G cluster_validation Method Validation Parameters linearity Linearity & Range precision Precision linearity->precision Establishes accuracy Accuracy linearity->accuracy Establishes loq Limit of Quantification (LOQ) linearity->loq Establishes precision->accuracy accuracy->loq selectivity Selectivity selectivity->linearity Ensures selectivity->precision Ensures selectivity->accuracy Ensures stability Stability stability->precision Impacts stability->accuracy Impacts

Figure 2. Logical relationships of method validation parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of (R)-oleoylcarnitine hydrochloride in human plasma using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers in the fields of metabolomics, drug discovery, and clinical research. The provided workflows and validation framework can be adapted for the analysis of other acylcarnitines in various biological matrices.

References

Application Notes and Protocols for (R)-oleoylcarnitine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-oleoylcarnitine hydrochloride is the hydrochloride salt of the R-enantiomer of oleoylcarnitine, an endogenous long-chain acylcarnitine. Acylcarnitines are crucial intermediates in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Emerging evidence suggests that oleoylcarnitine may also play a significant role in cell signaling pathways, particularly in the context of cancer and inflammation. These application notes provide a comprehensive overview and detailed protocols for the use of (R)-oleoylcarnitine hydrochloride in cell culture experiments.

(R)-oleoylcarnitine has been observed to promote the self-renewal of hepatocellular carcinoma (HCC) cells through the activation of the STAT3 signaling pathway.[1] Furthermore, other long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, including the JNK and ERK pathways. L-carnitine, a related compound, has been demonstrated to modulate the JAK2/STAT3 pathway in breast cancer stem cells.[2] These findings suggest that (R)-oleoylcarnitine hydrochloride is a valuable tool for studying cellular metabolism, cancer cell signaling, and inflammatory responses.

Data Presentation

The following table summarizes the reported effects and concentrations of oleoylcarnitine in various cell culture applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

ParameterCell LineConcentration RangeIncubation TimeObserved EffectReference
Cell Self-RenewalDih 10 (HCC cells)5, 25, 50 µM24, 48 hoursEnhanced self-renewal through STAT3 activation.[1]
Pro-inflammatory SignalingRAW 264.7 (macrophages)5-25 µM (for L-C14 carnitine)Time-dependentPhosphorylation of JNK and ERK.

Experimental Protocols

Preparation of (R)-oleoylcarnitine hydrochloride Stock Solution

(R)-oleoylcarnitine hydrochloride is soluble in water and DMSO.[3] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO to minimize the final solvent concentration in the culture medium.

Materials:

  • (R)-oleoylcarnitine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of (R)-oleoylcarnitine hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.[1][4] When stored at -80°C, it can be used within 6 months; at -20°C, it should be used within 1 month.[1][4]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of (R)-oleoylcarnitine hydrochloride on cell viability using a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • (R)-oleoylcarnitine hydrochloride stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of (R)-oleoylcarnitine hydrochloride (e.g., 0, 1, 5, 10, 25, 50 µM) diluted in fresh culture medium. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cells treated with (R)-oleoylcarnitine hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), cold

  • Flow cytometer

Protocol:

  • Seed cells and treat with the desired concentrations of (R)-oleoylcarnitine hydrochloride for the appropriate time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for detecting the phosphorylation of STAT3 at Tyr705, a key indicator of its activation.

Materials:

  • Cells treated with (R)-oleoylcarnitine hydrochloride

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment with (R)-oleoylcarnitine hydrochloride, wash cells with cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control.

Mandatory Visualizations

Signaling Pathway

Oleoylcarnitine_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oleoylcarnitine Oleoylcarnitine Receptor Putative Receptor/ Transporter Oleoylcarnitine->Receptor Binds JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3_dimer STAT3 pJAK->STAT3_dimer pSTAT3_dimer p-STAT3 (Tyr705) STAT3_dimer->pSTAT3_dimer Phosphorylation pSTAT3_pSTAT3 p-STAT3 Dimer pSTAT3_dimer->pSTAT3_pSTAT3 pSTAT3_pSTAT3_nuc p-STAT3 Dimer pSTAT3_pSTAT3->pSTAT3_pSTAT3_nuc Translocation Target_Genes Target Gene Expression pSTAT3_pSTAT3_nuc->Target_Genes Transcription Cell_Effects Enhanced Self-Renewal & Cell Proliferation Target_Genes->Cell_Effects

Caption: Putative signaling pathway of (R)-oleoylcarnitine hydrochloride-induced STAT3 activation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prepare_Stock Prepare (R)-oleoylcarnitine hydrochloride Stock (DMSO) Seed_Cells Seed Cells in Appropriate Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with (R)-oleoylcarnitine hydrochloride (Various Concentrations) Seed_Cells->Treat_Cells Viability Cell Viability (MTT Assay) Treat_Cells->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treat_Cells->Apoptosis Western_Blot Western Blot (p-STAT3) Treat_Cells->Western_Blot Analyze_Data Analyze and Interpret Results Viability->Analyze_Data Apoptosis->Analyze_Data Western_Blot->Analyze_Data

Caption: General experimental workflow for studying the effects of (R)-oleoylcarnitine hydrochloride.

References

Application Notes and Protocols for (R)-Oleoylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of (R)-oleoylcarnitine hydrochloride stock solutions. The information is intended to ensure accurate and reproducible results in research and development settings.

Introduction

(R)-oleoylcarnitine hydrochloride is the hydrochloride salt of oleoylcarnitine, a naturally occurring long-chain acylcarnitine. Acylcarnitines are essential intermediates in cellular metabolism, particularly in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Emerging research indicates that specific acylcarnitines, including oleoylcarnitine, may also function as signaling molecules, activating pro-inflammatory pathways.[2] Furthermore, oleoylcarnitine has been identified as an inhibitor of the glycine transporter 2 (GlyT2).[1] Given its metabolic and signaling roles, (R)-oleoylcarnitine hydrochloride is a valuable tool for studying fatty acid metabolism, inflammatory responses, and neurotransmitter transport.

Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-oleoylcarnitine hydrochloride is crucial for accurate stock solution preparation.

PropertyValueReference
Molecular Formula C₂₅H₄₈NO₄ • Cl[1]
Molecular Weight 462.1 g/mol [1]
Appearance Crystalline solid[1]
Storage (as solid) -20°C[3]

Solubility Data

The solubility of (R)-oleoylcarnitine hydrochloride in various common laboratory solvents is summarized below. The choice of solvent will depend on the specific experimental requirements, particularly compatibility with the biological system under investigation.

SolventSolubility (mg/mL)Molar Equivalent (mM)NotesReference
DMSO 30~64.9Hygroscopic DMSO can reduce solubility; use fresh, anhydrous solvent.[1][3]
Ethanol 30~64.9May require sonication to fully dissolve.[1][3]
DMF 30~64.9[1]
PBS (pH 7.2) 1~2.16Limited aqueous solubility. Prepare fresh and use immediately. Do not store aqueous solutions.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of (R)-oleoylcarnitine hydrochloride in dimethyl sulfoxide (DMSO).

Materials:

  • (R)-oleoylcarnitine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-weighing Preparation: Allow the vial of (R)-oleoylcarnitine hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Tare the sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of (R)-oleoylcarnitine hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.621 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution from 4.621 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. To ensure complete dissolution, sonicate the vial in an ultrasonic bath for 10-15 minutes.[3][4] Gentle warming to 37°C may also aid dissolution.[4] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in the appropriate cell culture medium to achieve the desired final working concentration (typically in the range of 5-25 µM).[2]

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing and Application: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Stability and Storage

Proper storage is critical to maintain the integrity of (R)-oleoylcarnitine hydrochloride and its solutions.

FormStorage TemperatureDurationNotesReference
Solid Powder -20°C≥ 2 yearsStore in a desiccator to protect from moisture.[1]
Stock Solution -20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution -80°C6 monthsRecommended for long-term storage.[3]
Aqueous Solution Room Temperature< 24 hoursAcylcarnitines can hydrolyze in aqueous solutions, especially at basic pH.[5][6] Prepare fresh and use immediately. Do not store.[5][6]

Signaling Pathway

Acylcarnitines, such as oleoylcarnitine, are known to activate pro-inflammatory signaling pathways. This activation is believed to be mediated, at least in part, through a MyD88-dependent pathway, which leads to the subsequent phosphorylation and activation of downstream kinases like JNK and ERK.[2][7] This signaling cascade can ultimately result in the expression of pro-inflammatory genes.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR MyD88 MyD88 TLR->MyD88 Recruits Oleoylcarnitine (R)-Oleoylcarnitine Hydrochloride Oleoylcarnitine->TLR Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK ERK ERK MKKs->ERK p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK Transcription Pro-inflammatory Gene Transcription p_JNK->Transcription p_ERK->Transcription

Caption: Oleoylcarnitine signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using (R)-oleoylcarnitine hydrochloride to investigate its effects on cellular signaling.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock Solution in DMSO working Prepare Working Solution in Cell Culture Medium stock->working treat Treat Cells with Working Solution working->treat incubate Incubate for Desired Time treat->incubate harvest Harvest Cells for Protein or RNA incubate->harvest analyze Analyze Signaling (e.g., Western Blot for p-JNK/p-ERK) harvest->analyze

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Analysis of (R)-oleoylcarnitine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of (R)-oleoylcarnitine hydrochloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are intended as a starting point and may require optimization for specific matrices and instrumentation.

Introduction

(R)-oleoylcarnitine is a long-chain acylcarnitine that plays a role in fatty acid metabolism and transport.[1] Accurate and precise quantification of (R)-oleoylcarnitine is crucial in various research areas, including metabolic disorders and drug development. LC-MS/MS has become the preferred analytical technique for acylcarnitine analysis due to its high sensitivity and specificity.[2]

Analytical Standard Information

  • Compound Name: (R)-oleoylcarnitine hydrochloride

  • Synonyms: Oleoyl-L-carnitine hydrochloride, C18:1 Carnitine hydrochloride

  • Molecular Formula: C₂₅H₄₈ClNO₄

  • Molecular Weight: 462.1 g/mol [3]

  • CAS Number: 31062-78-9[3]

  • Storage: Store the solid analytical standard at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0-4°C is suitable.[3]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of long-chain acylcarnitines, which can be used as a reference for (R)-oleoylcarnitine.

ParameterTypical ValueSource
Linearity Range5 - 200 ng/mL[4][5]
Limit of Detection (LOD)~0.5 ng/mL[4][5]
Limit of Quantification (LOQ)~1.5 ng/mLInferred from LOD
Recovery>88%[4][5]
Inter-day Precision (RSD)<15%[6]
Intra-day Precision (RSD)<10%[6]

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate standard solutions for calibration and quality control.

Materials:

  • (R)-oleoylcarnitine hydrochloride analytical standard

  • Methanol (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of (R)-oleoylcarnitine hydrochloride.

    • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

    • Store the stock solution in a tightly sealed vial at -20°C. Stock solutions are generally stable for several months when stored under these conditions.[3]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution.

    • A recommended diluent is 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[7]

    • Prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.[1] A typical calibration series might include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).[1]

Sample Preparation from Plasma/Serum

Objective: To extract (R)-oleoylcarnitine from a biological matrix and remove interfering substances.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) working solution (e.g., d3-palmitoylcarnitine in methanol)

  • Methanol, ice-cold

Protocol:

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol to precipitate proteins.[2]

  • Vortex the mixture for 10 seconds.

  • Incubate at ambient temperature for 10 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer 100 µL of the supernatant to a new tube.

  • Dilute the supernatant with 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate and detect (R)-oleoylcarnitine using tandem mass spectrometry.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase, e.g., 100 mm x 2.1 mm, 2.7 µm particle size[2]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B 0.1% Formic acid in acetonitrile[8]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See table below

LC Gradient Program:

Time (min)% Mobile Phase B
0.050
1.050
8.095
10.095
10.150
12.050

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 426.4
Product Ion (m/z) 85.1 (quantifier), 144.1 (qualifier)
Collision Energy Optimization required for specific instrument
Dwell Time 100 ms

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute for Injection Supernatant->Dilute Inject Inject onto LC Column Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G Fatty Acyl-CoA Fatty Acyl-CoA Acylcarnitine (R)-oleoylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 L-Carnitine L-Carnitine L-Carnitine->Acylcarnitine Mitochondrial Matrix Mitochondrial Matrix Acylcarnitine->Mitochondrial Matrix CACT

References

Application Notes and Protocols: Oleoylcarnitine Hydrochloride in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1), an ester of carnitine and oleic acid, is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an essential intermediate in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] In the field of lipidomics, the quantitative analysis of oleoylcarnitine and other acylcarnitines serves as a powerful tool for investigating mitochondrial function and identifying metabolic dysregulation. Altered levels of oleoylcarnitine have been implicated in a range of pathologies, including cardiovascular disease, type 2 diabetes, and certain metabolic syndromes, making it a significant biomarker in clinical and pharmaceutical research.[1][3][4][5]

Oleoylcarnitine hydrochloride is a stable, synthetically available form of oleoylcarnitine, commonly used as a reference standard in analytical methods for its precise quantification in biological samples. These application notes provide an overview of its utility in lipidomics, alongside detailed protocols for its analysis.

Applications in Lipidomics Research

  • Biomarker for Cardiovascular Disease (CVD): Elevated serum levels of oleoylcarnitine have been associated with an increased risk of cardiovascular events.[3][6] Its quantification can aid in the early detection and risk stratification of patients with coronary artery disease.[7]

  • Indicator of Metabolic Perturbations in Type 2 Diabetes (T2D): Dysregulation of fatty acid oxidation is a hallmark of T2D. Studies have shown significantly altered concentrations of oleoylcarnitine in individuals with T2D and prediabetic conditions, reflecting impaired mitochondrial function.[1][2][8][9]

  • Monitoring Mitochondrial Function: As a key metabolite in fatty acid oxidation, the levels of oleoylcarnitine can provide insights into the efficiency of mitochondrial bioenergetics. This is crucial in studies of metabolic diseases and in the evaluation of drug candidates that may impact mitochondrial health.

  • Drug Discovery and Development: The modulation of acylcarnitine profiles, including that of oleoylcarnitine, can be used to assess the efficacy and potential off-target effects of therapeutic agents targeting metabolic pathways.

Quantitative Data Summary

The following tables summarize representative concentrations of oleoylcarnitine (C18:1) in human serum or plasma from lipidomics studies, comparing healthy controls with patient cohorts.

Table 1: Serum Oleoylcarnitine (C18:1) Concentrations in Prediabetic States and Type 2 Diabetes

GroupOleoylcarnitine (C18:1) Concentration (µM)Reference
Normal Glucose Tolerance (NGT)0.24 ± 0.08[1][9]
Impaired Glucose Tolerance (IGT)0.28 ± 0.11[1][9]
Type 2 Diabetes (T2D)0.29 ± 0.12[1][9]

*Indicates a statistically significant difference compared to the NGT group. Data are presented as mean ± standard deviation.

Table 2: Plasma Oleoylcarnitine (C18:1) Concentrations in Obesity and Type 2 Diabetes

GroupOleoylcarnitine (C18:1) Concentration (µM)Reference
Lean0.17 ± 0.01[2]
Obese0.25 ± 0.02[2]
Type 2 Diabetes (T2D)0.26 ± 0.03[2]

*Indicates a statistically significant difference compared to the lean group. Data are presented as mean ± standard error of the mean.

Table 3: Serum Oleoylcarnitine (C18:1) Concentrations in Coronary Artery Disease

GroupOleoylcarnitine (C18:1) Concentration (µM)Reference
Chronic Coronary Syndrome0.28 (0.21 - 0.36)[7]
Acute Coronary Syndrome (ACS)0.25 (0.19 - 0.32)*[7]
Stable Angina (within ACS)0.28 (0.21 - 0.37)[7]
ST-Segment Elevation Myocardial Infarction (STEMI)0.23 (0.17 - 0.29)**[7]

*Indicates a statistically significant difference compared to the Chronic Coronary Syndrome group. **Indicates a statistically significant difference compared to the Stable Angina group. Data are presented as median (interquartile range).

Signaling Pathway

The following diagram illustrates the role of oleoylcarnitine in the transport of oleoyl-CoA into the mitochondria for β-oxidation.

FattyAcidOxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix OleoylCoA Oleoyl-CoA CPT1 CPT1 OleoylCoA->CPT1 Carnitine_cyto Carnitine Carnitine_cyto->CPT1 Oleoylcarnitine_cyto Oleoylcarnitine CPT1->Oleoylcarnitine_cyto CoA_cyto CoA CPT1->CoA_cyto CACT CACT Oleoylcarnitine_cyto->CACT CACT->Carnitine_cyto Oleoylcarnitine_matrix Oleoylcarnitine CACT->Oleoylcarnitine_matrix CPT2 CPT2 Oleoylcarnitine_matrix->CPT2 CoA_matrix CoA CoA_matrix->CPT2 OleoylCoA_matrix Oleoyl-CoA CPT2->OleoylCoA_matrix Carnitine_matrix Carnitine CPT2->Carnitine_matrix BetaOxidation β-Oxidation OleoylCoA_matrix->BetaOxidation Carnitine_matrix->CACT AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Carnitine shuttle and mitochondrial β-oxidation of oleoyl-CoA.

Experimental Protocols

Preparation of Oleoylcarnitine Hydrochloride Standard Stock Solution

Objective: To prepare a concentrated stock solution of oleoylcarnitine hydrochloride for use in calibration curves and as a spiking standard.

Materials:

  • Oleoylcarnitine hydrochloride (analytical grade)

  • Methanol (LC-MS grade)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Accurately weigh approximately 10 mg of oleoylcarnitine hydrochloride using an analytical balance.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of methanol to dissolve the standard completely.

  • Once dissolved, bring the volume up to the 10 mL mark with methanol.

  • Cap the flask and invert several times to ensure homogeneity. This results in a 1 mg/mL stock solution.

  • Store the stock solution at -20°C in an amber glass vial to protect from light.

Extraction of Acylcarnitines from Human Serum

Objective: To extract acylcarnitines, including oleoylcarnitine, from human serum samples for subsequent LC-MS/MS analysis. This protocol is based on a protein precipitation method.[10][11]

Materials:

  • Human serum samples (stored at -80°C)

  • Methanol (LC-MS grade), ice-cold

  • Internal standard solution (e.g., a mix of deuterated acylcarnitines in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Nitrogen evaporator or vacuum concentrator (optional)

  • Reconstitution solvent (e.g., 50:50 methanol:water with 0.1% formic acid)

Protocol:

  • Thaw frozen serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of serum.

  • Add 400 µL of ice-cold methanol containing the internal standard mixture. The internal standard is crucial for correcting for matrix effects and variations in extraction efficiency.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.

  • The supernatant can be directly injected for LC-MS/MS analysis, or it can be dried down under a gentle stream of nitrogen or using a vacuum concentrator and then reconstituted in a smaller volume of reconstitution solvent to concentrate the analytes.[3]

  • If dried, reconstitute the sample in 100 µL of the reconstitution solvent. Vortex and centrifuge briefly to pellet any insoluble material before transferring to an autosampler vial for analysis.

Quantification of Oleoylcarnitine by LC-MS/MS

Objective: To quantify the concentration of oleoylcarnitine in extracted serum samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation and Conditions:

  • Liquid Chromatograph: UPLC or HPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

LC Gradient:

Time (min)% Mobile Phase B
0.030
1.030
8.095
10.095
10.130
12.030

MS/MS Parameters (Multiple Reaction Monitoring - MRM):

  • Oleoylcarnitine (C18:1):

    • Precursor ion (Q1): m/z 426.4

    • Product ion (Q3): m/z 85.1

    • Collision Energy: Optimized for the specific instrument, typically around 25-35 eV.

  • Internal Standard (e.g., d3-Oleoylcarnitine):

    • Precursor ion (Q1): m/z 429.4

    • Product ion (Q3): m/z 85.1

    • Collision Energy: Optimized for the specific instrument.

Protocol:

  • Prepare a calibration curve by serially diluting the oleoylcarnitine hydrochloride stock solution in a surrogate matrix (e.g., charcoal-stripped serum or a synthetic matrix) to concentrations ranging from approximately 0.01 µM to 10 µM.

  • Extract the calibration standards and quality control (QC) samples using the same protocol as the study samples.

  • Set up the LC-MS/MS instrument with the specified conditions.

  • Create a sequence table including blanks, calibration standards, QC samples, and the unknown serum samples.

  • Acquire the data in MRM mode.

  • Process the data using the instrument's software. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use the regression equation from the calibration curve to determine the concentration of oleoylcarnitine in the unknown samples.

Experimental Workflow

The following diagram provides a high-level overview of a typical lipidomics workflow for the analysis of oleoylcarnitine.

LipidomicsWorkflow SampleCollection Sample Collection (e.g., Serum, Plasma) SamplePreparation Sample Preparation (Protein Precipitation, Extraction) SampleCollection->SamplePreparation LCMS_Analysis LC-MS/MS Analysis (UPLC-QTOF/QQQ) SamplePreparation->LCMS_Analysis StandardPreparation Standard Preparation (Oleoylcarnitine HCl) StandardPreparation->LCMS_Analysis DataProcessing Data Processing (Peak Picking, Integration) LCMS_Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification StatisticalAnalysis Statistical Analysis (Biomarker Discovery) Quantification->StatisticalAnalysis BiologicalInterpretation Biological Interpretation (Pathway Analysis) StatisticalAnalysis->BiologicalInterpretation

A typical lipidomics experimental workflow.

References

Application Notes and Protocols for the Experimental Use of (R)-Oleoylcarnitine Hydrochloride as a CPT1 Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carnitine Palmitoyltransferase 1 (CPT1) is a critical enzyme in fatty acid metabolism, functioning as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] There are three known isoforms of CPT1: CPT1A (liver), CPT1B (muscle), and CPT1C (brain).[1] Modulation of CPT1 activity is a key area of research for various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in cancer metabolism.[3][4][5]

(R)-oleoylcarnitine is a naturally occurring long-chain acylcarnitine. While specific studies on (R)-oleoylcarnitine hydrochloride as a direct modulator of CPT1 are limited, its structure, a carnitine ester of oleic acid, suggests it may act as a substrate or product inhibitor of the CPT1/CPT2 enzyme system. For instance, oleoylcarnitine (C18:1-carnitine) has been shown to increase insulin sensitization, indicating a role in metabolic regulation.[6] The experimental use of (R)-oleoylcarnitine hydrochloride can help elucidate the intricate feedback mechanisms and metabolic consequences of altering the flux of long-chain fatty acids into the mitochondria.

Data Presentation: CPT1 Modulator Activity

Quantitative data on the direct modulation of CPT1 by (R)-oleoylcarnitine hydrochloride is not extensively documented. However, data for other known CPT1 inhibitors are presented below for reference and comparison. Researchers should determine the specific inhibitory or modulatory constants for (R)-oleoylcarnitine hydrochloride empirically.

CompoundCPT1 IsoformIC50Assay SystemReference
Etomoxir CPT1A~30 nM - 1.5 µMIsolated mitochondria/recombinant enzymeN/A
Perhexiline Cardiac CPT177 µMRat cardiac mitochondria[7]
Hepatic CPT1148 µMRat hepatic mitochondria[7]
Amiodarone Cardiac CPT1228 µMRat cardiac mitochondria[7]
(R)-N-(tetradecylcarbamoyl)-aminocarnitine (ST1326) CPT1ANot specifiedLeukemia cells[8]

Note: IC50 values can vary depending on the assay conditions, substrate concentrations, and the source of the enzyme.

Experimental Protocols

CPT1 Enzyme Activity Assay (In Vitro)

This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria or cell lysates.

Objective: To determine the direct effect of (R)-oleoylcarnitine hydrochloride on CPT1 enzyme activity.

Materials:

  • Isolated mitochondria or cell homogenates

  • (R)-oleoylcarnitine hydrochloride (test compound)

  • [³H]L-carnitine or [¹⁴C]L-carnitine

  • Palmitoyl-CoA

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction Buffer: 120 mM KCl, 25 mM Tris-HCl (pH 7.4), 1 mM EGTA, 5 mM MgCl₂, 2 mM KCN

  • Stop Solution: 1 M HCl

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare fresh reaction buffer and keep on ice.

  • Prepare stock solutions of (R)-oleoylcarnitine hydrochloride in a suitable solvent (e.g., water or DMSO).

  • In a microcentrifuge tube, add the following in order:

    • Reaction Buffer

    • BSA (to a final concentration of 1-2 mg/mL)

    • (R)-oleoylcarnitine hydrochloride at various concentrations (or vehicle control)

    • Isolated mitochondria or cell lysate (20-50 µg protein)

  • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the reaction by adding a mixture of [³H]L-carnitine (to a final concentration of 100-500 µM, with a specific activity of ~1-2 µCi/µmol) and palmitoyl-CoA (to a final concentration of 50-100 µM).

  • Incubate the reaction for 5-15 minutes at 37°C. The reaction time should be within the linear range of product formation.

  • Stop the reaction by adding ice-cold 1 M HCl.

  • To separate the radiolabeled acylcarnitine product from the unreacted radiolabeled carnitine, perform a butanol extraction. Add 1 volume of water-saturated butanol, vortex vigorously, and centrifuge to separate the phases. The acylcarnitine will partition into the upper butanol phase.

  • Transfer an aliquot of the butanol phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the CPT1 activity as nmol of product formed per minute per mg of protein.

  • Determine the IC50 value by plotting the percent inhibition of CPT1 activity against the log concentration of (R)-oleoylcarnitine hydrochloride.

Cellular Fatty Acid Oxidation (FAO) Assay

This protocol measures the effect of (R)-oleoylcarnitine hydrochloride on the rate of fatty acid oxidation in intact cells.

Objective: To assess the impact of (R)-oleoylcarnitine hydrochloride on cellular metabolic pathways involving fatty acid oxidation.

Materials:

  • Adherent cells (e.g., HepG2, C2C12 myotubes) seeded in a 96-well plate

  • (R)-oleoylcarnitine hydrochloride

  • [¹⁴C]Palmitic acid complexed to BSA

  • Culture medium (e.g., DMEM)

  • Scintillation fluid

  • Scintillation counter or a specialized instrument for measuring cellular respiration.

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • On the day of the assay, replace the culture medium with fresh medium containing various concentrations of (R)-oleoylcarnitine hydrochloride or vehicle control. Pre-incubate for 1-4 hours.

  • Prepare the substrate solution by complexing [¹⁴C]palmitic acid with fatty acid-free BSA in culture medium.

  • Add the [¹⁴C]palmitic acid-BSA complex to each well to initiate the assay.

  • Seal the plate with a sealing tape. Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • During the incubation, the [¹⁴C]palmitic acid will be oxidized to ¹⁴CO₂ and acid-soluble metabolites (ASMs).

  • To measure ¹⁴CO₂ production, a CO₂ trapping method can be used. This involves placing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) inside each well above the medium.

  • At the end of the incubation, stop the reaction by adding an acid (e.g., perchloric acid) to the medium, which releases the dissolved ¹⁴CO₂ to be trapped by the filter paper.

  • Remove the filter paper and place it in a scintillation vial with scintillation fluid to count the trapped ¹⁴CO₂.

  • To measure the production of ¹⁴C-labeled ASMs, centrifuge the plate, and collect an aliquot of the supernatant. Add scintillation fluid and count the radioactivity.

  • The rate of fatty acid oxidation is determined by the amount of ¹⁴CO₂ and/or ASMs produced per unit of time, normalized to the protein content per well.

  • Analyze the dose-response effect of (R)-oleoylcarnitine hydrochloride on FAO.

In Vivo Metabolic Studies

Objective: To evaluate the systemic effects of (R)-oleoylcarnitine hydrochloride on fatty acid and glucose metabolism in a whole-animal model.

Materials:

  • Animal model (e.g., mice or rats)

  • (R)-oleoylcarnitine hydrochloride formulated for in vivo administration (e.g., in saline or a suitable vehicle)

  • Metabolic cages for monitoring food intake, water intake, and activity

  • Equipment for blood glucose measurement and blood sample collection

  • Stable isotope tracers (e.g., [¹³C]palmitate, [²H]glucose) for metabolic flux analysis (optional)

Procedure:

  • Acclimatize animals to the experimental conditions.

  • Administer (R)-oleoylcarnitine hydrochloride to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The control group should receive the vehicle.

  • Monitor key metabolic parameters over the course of the study, which may include:

    • Body weight and food intake.

    • Fasting and fed blood glucose levels.

    • Plasma levels of triglycerides, free fatty acids, and ketone bodies.

    • Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

  • At the end of the study, collect tissues of interest (e.g., liver, skeletal muscle, adipose tissue) for further analysis, such as:

    • Gene expression analysis of key metabolic enzymes (e.g., CPT1, ACC, FAS).

    • Measurement of tissue triglyceride content.

    • Ex vivo fatty acid oxidation assays on isolated tissues or mitochondria.

  • If using stable isotope tracers, infuse the tracers at a constant rate and collect blood samples at timed intervals to measure the isotopic enrichment of metabolites, allowing for the calculation of metabolic fluxes.

  • Analyze the data to determine the in vivo efficacy and metabolic effects of (R)-oleoylcarnitine hydrochloride.

Visualizations

CPT1_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) ACS Acyl-CoA Synthetase LCFA->ACS LCFA_CoA LCFA-CoA CPT1 CPT1 LCFA_CoA->CPT1 ACS->LCFA_CoA Carnitine_cyto Carnitine Carnitine_cyto->CPT1 R_Oleo (R)-Oleoylcarnitine Hydrochloride R_Oleo->CPT1 Modulates LCFA_CoA_mito LCFA-CoA Beta_Ox β-Oxidation LCFA_CoA_mito->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA CPT2 CPT2 CPT2->LCFA_CoA_mito Carnitine_mito Carnitine CPT2->Carnitine_mito CACT CACT Carnitine_mito->CACT OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane Acylcarnitine Acylcarnitine CPT1->Acylcarnitine Forms CACT->CPT2 Acylcarnitine->CACT

Caption: CPT1-mediated fatty acid transport and potential modulation by (R)-oleoylcarnitine hydrochloride.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis cluster_invivo In Vivo Analysis Enzyme_Assay CPT1 Enzyme Activity Assay (Isolated Mitochondria/Lysates) Determine_IC50 Determine IC50/EC50 Enzyme_Assay->Determine_IC50 FAO_Assay Cellular Fatty Acid Oxidation Assay Determine_IC50->FAO_Assay Inform Dosing Cell_Culture Cell Culture (e.g., HepG2, C2C12) Cell_Culture->FAO_Assay Metabolic_Profiling Metabolic Profiling (Seahorse, etc.) Cell_Culture->Metabolic_Profiling Compound_Admin Compound Administration FAO_Assay->Compound_Admin Inform Dosing Animal_Model Animal Model Selection (e.g., Diet-induced obese mice) Animal_Model->Compound_Admin Metabolic_Pheno Metabolic Phenotyping (GTT, ITT, etc.) Compound_Admin->Metabolic_Pheno Tissue_Analysis Tissue-specific Analysis Metabolic_Pheno->Tissue_Analysis

References

Application Notes and Protocols for Studying Oleoylcarnitine Effects with Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine, an esterified form of L-carnitine and oleic acid. As a key intermediate in fatty acid metabolism, oleoylcarnitine plays a crucial role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation and cellular energy production.[1][2] Emerging evidence suggests that fluctuations in oleoylcarnitine levels, and acylcarnitines in general, are associated with various physiological and pathophysiological states, including insulin resistance, inflammation, cardiovascular conditions, and cellular stress.[3][4] Consequently, there is a growing interest in understanding the specific cellular and molecular effects of oleoylcarnitine.

These application notes provide a comprehensive guide for researchers to investigate the multifaceted effects of oleoylcarnitine using a variety of robust cell-based assays. Detailed protocols for key experiments are provided, along with guidance on data interpretation and visualization of the underlying cellular pathways.

Key Cellular Processes Influenced by Oleoylcarnitine

Oleoylcarnitine and other long-chain acylcarnitines have been shown to impact several critical cellular functions:

  • Metabolic Regulation: They are integral to mitochondrial fatty acid oxidation. An imbalance in their levels can affect insulin signaling pathways, potentially leading to insulin resistance. While some studies suggest oleoylcarnitine may enhance insulin sensitivity, the accumulation of other saturated long-chain acylcarnitines is linked to impaired insulin signaling.[3][4]

  • Inflammation: Long-chain acylcarnitines can trigger pro-inflammatory responses in various cell types, including macrophages. This involves the activation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the production and secretion of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

  • Cell Viability and Apoptosis: At elevated concentrations, long-chain acylcarnitines can induce cellular stress, leading to mitochondrial dysfunction, increased intracellular calcium, and ultimately, programmed cell death (apoptosis).[5][6][7]

  • Mitochondrial Function: By modulating the transport of fatty acids, oleoylcarnitine directly influences mitochondrial respiration, ATP production, and the generation of reactive oxygen species (ROS).[8][9]

Data Presentation: Quantitative Effects of Long-Chain Acylcarnitines

The following tables summarize quantitative data from studies on the effects of long-chain acylcarnitines in various cell-based assays. While specific data for oleoylcarnitine is limited in some cases, data from structurally similar long-chain acylcarnitines like palmitoylcarnitine (C16:0) and myristoylcarnitine (C14:0) are provided as a reference.

Table 1: Effects on Insulin Signaling and Glucose Metabolism

Parameter Cell Line Acylcarnitine Concentration Effect Reference
Insulin-Stimulated Akt (Ser473) PhosphorylationC2C12 MyotubesC14:0 & C16:05-10 µmol/L~20-30% decrease[3][4]
Glucose UptakeHuman MyotubesC14:0 & C16:05-10 µmol/L~20-30% decrease[4]
Whole Body Glucose UptakeType 2 Diabetic PatientsAcetyl-L-carnitine0.025-1.0 mg/kg/minSignificant increase[10]

Table 2: Effects on Cell Viability and Apoptosis

Parameter Cell Line Acylcarnitine Concentration Effect Reference
Cell Viability (IC50)HepG2Acetyl-L-carnitine40.61 µM (48h)50% inhibition[11]
Cell ViabilityHepG2Palmitoylcarnitine100 µM (48h)~8% increase[12]
Cell ViabilityHT29Palmitoylcarnitine100 µM (48h)Significant decrease[12]
Caspase-3, 7, 8 ActivityRecombinant EnzymesPalmitoylcarnitineNot specifiedStimulation[7]
Caspase-3 ActivityN27 Dopaminergic CellsH2O2 (Oxidative Stress)10 µM (18h)~10-fold increase[13]

Table 3: Effects on Inflammatory Responses

Parameter Cell Line Treatment Concentration Effect Reference
IL-6 SecretionRAW264.7 MacrophagesLPS + IFNγ100 ng/mL + 500 pg/mLTime-dependent increase[14]
TNF-α SecretionRAW264.7 MacrophagesgAcrp1 µg/mLPeak mRNA at 2h[15]
IL-6 ProductionTHP-1 MacrophagesJavamide-II (LPS-induced)~0.8 µM (IC50)50% inhibition[16]

Table 4: Effects on Mitochondrial Function and Calcium Homeostasis

Parameter Cell/Tissue Type Acylcarnitine Concentration Effect Reference
Mitochondrial Respiration (OCR)HepG2Palmitoylcarnitine100 µMIncreased[12]
Non-Mitochondrial Respiration (OCR)Bovine PBMCL-carnitine (in vivo) + LPS25 g/day Increased[9]
Intracellular Ca2+ ([Ca2+]i)Adult Rat CardiomyocytesPalmitoylcarnitine5-20 µMDose-dependent increase[5]
Ca2+ Efflux from Sarcoplasmic ReticulumRabbit MyocardiumPalmitoylcarnitine & StearoylcarnitineNot specifiedConcentration-dependent efflux[6]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess the cellular effects of oleoylcarnitine.

Cell Viability and Cytotoxicity Assays

a. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., HepG2, C2C12)

    • 96-well cell culture plates

    • Complete culture medium

    • Oleoylcarnitine stock solution (dissolved in a suitable vehicle, e.g., ethanol or DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of oleoylcarnitine in culture medium. A suggested concentration range to test is 1-100 µM.

    • Remove the existing medium from the wells and add 100 µL of the oleoylcarnitine dilutions. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Inflammation Assays

a. ELISA for Cytokine Secretion (IL-6 and TNF-α)

This assay quantifies the amount of specific cytokines secreted into the cell culture medium.

  • Materials:

    • RAW264.7 macrophages or other immune cells

    • 24-well cell culture plates

    • Oleoylcarnitine

    • LPS (lipopolysaccharide) as a positive control

    • Human or mouse IL-6 and TNF-α ELISA kits

    • Microplate reader

  • Protocol:

    • Seed RAW264.7 cells in a 24-well plate and allow them to adhere.

    • Treat cells with various concentrations of oleoylcarnitine (e.g., 5-50 µM) for a specified time (e.g., 18-24 hours). Include a positive control (e.g., 100 ng/mL LPS) and a vehicle control.

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance and calculate the concentration of each cytokine based on the standard curve.

b. Western Blot for MAPK Phosphorylation (p-JNK, p-ERK)

This technique detects the activation of signaling pathways by measuring the phosphorylation of key proteins.

  • Materials:

    • Cell line of interest (e.g., C2C12 myotubes, RAW264.7)

    • 6-well plates

    • Oleoylcarnitine

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and nitrocellulose or PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with oleoylcarnitine (e.g., 10-50 µM) for a short duration (e.g., 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration of the lysates.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Metabolic Assays

a. 2-NBDG Glucose Uptake Assay

This assay uses a fluorescent glucose analog to measure glucose uptake into cells.

  • Materials:

    • C2C12 myotubes or other insulin-responsive cells

    • Black, clear-bottom 96-well plates

    • Glucose-free DMEM

    • Krebs-Ringer-HEPES (KRH) buffer

    • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

    • Insulin

    • Oleoylcarnitine

    • Fluorescence microplate reader

  • Protocol:

    • Seed and differentiate C2C12 myoblasts into myotubes in 96-well plates.

    • Pre-treat myotubes with oleoylcarnitine (e.g., 10-50 µM) for 18 hours.

    • Wash cells and starve them in glucose-free DMEM for 2-3 hours.

    • Wash cells with KRH buffer.

    • Stimulate cells with or without 100 nM insulin in KRH buffer for 30 minutes.

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 20-30 minutes.

    • Wash cells with ice-cold PBS to stop the uptake.

    • Measure the fluorescence intensity at an excitation/emission of ~465/540 nm.

b. Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration.

  • Materials:

    • Seahorse XF96 or XFe96 Analyzer

    • Seahorse XF cell culture microplates

    • Cells of interest

    • Oleoylcarnitine

    • Seahorse XF Assay Medium

    • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

  • Protocol:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Treat cells with oleoylcarnitine for the desired duration.

    • On the day of the assay, replace the culture medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Calibrate the Seahorse analyzer.

    • Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors and measurement of OCR.

    • Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Apoptosis and Cell Stress Assays

a. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Cells of interest

    • Oleoylcarnitine

    • Caspase-3 colorimetric or fluorometric assay kit

    • Microplate reader

  • Protocol:

    • Treat cells with oleoylcarnitine (e.g., 50-200 µM) for a specified time (e.g., 6-24 hours).

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader.

    • Calculate the fold-change in caspase-3 activity relative to the vehicle-treated control.

b. Intracellular Calcium Imaging

This method visualizes changes in intracellular calcium concentrations using fluorescent indicators.

  • Materials:

    • Cells of interest grown on glass-bottom dishes

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8 AM)

    • Pluronic F-127

    • HEPES-buffered saline solution (HBSS)

    • Oleoylcarnitine

    • Fluorescence microscope with an imaging system

  • Protocol:

    • Load cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at room temperature.

    • Wash the cells with HBSS to remove excess dye.

    • Mount the dish on the microscope stage and perfuse with HBSS.

    • Record baseline fluorescence.

    • Apply oleoylcarnitine to the cells and continuously record the fluorescence signal.

    • For ratiometric dyes like Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For single-wavelength dyes like Fluo-8, measure the change in fluorescence intensity.

    • Analyze the data to determine the change in intracellular calcium concentration or fluorescence ratio over time.

Mandatory Visualization: Signaling Pathways and Workflows

Oleoylcarnitine-Induced Pro-inflammatory Signaling

G OC Oleoylcarnitine Membrane Cell Membrane Disruption? OC->Membrane MyD88 MyD88 OC->MyD88 MAPKKK MAPKKK (e.g., TAK1) MyD88->MAPKKK MAPKK MAPKK (MKK4/7, MEK1/2) MAPKKK->MAPKK JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p38 p38 MAPKK->p38 AP1 AP-1 JNK->AP1 ERK->AP1 p38->AP1 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) AP1->Cytokines

Caption: Oleoylcarnitine-induced pro-inflammatory MAPK signaling pathway.

Oleoylcarnitine-Mediated Impairment of Insulin Signaling

G OC Oleoylcarnitine PTP1B PTP1B OC->PTP1B activates p_Akt p-Akt (Ser473) OC->p_Akt inhibits Insulin Insulin InsR Insulin Receptor (InsR) Insulin->InsR p_InsR p-InsR (Tyr1151) InsR->p_InsR PTP1B->p_InsR dephosphorylates IRS1 IRS-1 p_InsR->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Akt->p_Akt GLUT4 GLUT4 Translocation p_Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Oleoylcarnitine's potential interference with the insulin signaling cascade.

Experimental Workflow for Assessing Oleoylcarnitine Effects

G cluster_metabolic Metabolic cluster_inflammatory Inflammation cluster_viability Viability/Apoptosis Start Cell Culture (e.g., C2C12, RAW264.7, HepG2) Treatment Oleoylcarnitine Treatment (Dose-response & Time-course) Start->Treatment Metabolic Metabolic Assays Treatment->Metabolic Inflammatory Inflammation Assays Treatment->Inflammatory Viability Viability/Apoptosis Assays Treatment->Viability GlucoseUptake Glucose Uptake (2-NBDG) Metabolic->GlucoseUptake MitoResp Mitochondrial Respiration (Seahorse) Metabolic->MitoResp Cytokine Cytokine Secretion (ELISA) Inflammatory->Cytokine MAPK MAPK Phosphorylation (Western Blot) Inflammatory->MAPK MTT Cell Viability (MTT) Viability->MTT Caspase Caspase Activity Viability->Caspase Calcium Intracellular Ca2+ (Imaging) Viability->Calcium Data Data Analysis & Interpretation GlucoseUptake->Data MitoResp->Data Cytokine->Data MAPK->Data MTT->Data Caspase->Data Calcium->Data

Caption: General experimental workflow for studying oleoylcarnitine's cellular effects.

References

Application Note and Protocol: Tissue Extraction for Acylcarnitine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, serving as biomarkers for inherited metabolic disorders and complex diseases like the metabolic syndrome.[1] Accurate quantification of acylcarnitines in tissue samples is essential for understanding disease pathology and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of acylcarnitines from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines from tissue. This allows for a comparative overview of different methodologies.

ParameterMethod 1Method 2Method 3
Tissue Amount 5 mg[2][3]>40 mg (not recommended due to increased noise)[1]Not specified
Homogenization FastPrep (60s, 4.5 m/s)[2][3]Not specifiedNot specified
Extraction Solvent 1 mL of 80/20 methanol/water[2][3]Methanol[1]Acetonitrile/Methanol[4]
Internal Standard Isotopically labeled acylcarnitine standard (20 pmol)[2][3]Isotopically labeled internal standards added to supernatant[1]Not specified
Derivatization 3-nitrophenylhydrazine (3NPH)[2][3]n-butanol with 5% v/v acetyl chloride[1]Not required
Precision (CV%) <15% for high-abundant metabolites[1]Not specifiedGood inter- and intra-day precision[5]
Recovery Up to 99% (in a specific automated system)[6]Not specifiedNot specified

Experimental Protocol: Tissue Extraction for Acylcarnitine Analysis

This protocol describes a common and robust method for the extraction of acylcarnitines from frozen tissue samples.

Materials:

  • Frozen tissue samples (-80°C)

  • 80/20 Methanol/Water (LC-MS grade)

  • Isotopically labeled internal acylcarnitine standard solution

  • Microcentrifuge tubes (1.5 mL)

  • Homogenizer (e.g., FastPrep)

  • Centrifuge (capable of 20,000 x g at 4°C)

  • Pipettes and tips

  • Lyophilizer or vacuum concentrator

  • Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% acetic acid)[7]

Procedure:

  • Sample Preparation:

    • Weigh approximately 5 mg of frozen tissue directly into a pre-chilled 1.5 mL microcentrifuge tube.[2][3] It is crucial to keep the tissue frozen to prevent metabolic changes.

    • Add 1 mL of ice-cold 80/20 methanol/water to the tube.[2][3]

    • Add a known amount of isotopically labeled internal acylcarnitine standard to each sample for quantification.[2][3]

  • Homogenization:

    • Homogenize the tissue using a bead-beating homogenizer (e.g., FastPrep) for 60 seconds at a speed of 4.5 m/s.[2][3] Ensure the sample remains cold during this process.

  • Protein Precipitation and Extraction:

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2][3]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the extracted acylcarnitines to a new clean microcentrifuge tube.

  • Drying:

    • Dry the supernatant completely using a lyophilizer or a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of reconstitution solvent, such as 80:20 acetonitrile/water with 0.1% acetic acid.[1][7]

    • Vortex the sample for 10 minutes at room temperature to ensure complete dissolution.[7]

  • Sample Analysis:

    • The reconstituted sample is now ready for analysis by LC-MS/MS.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the tissue extraction protocol for acylcarnitine analysis.

Tissue_Extraction_Workflow Start Start: Frozen Tissue Sample Weigh Weigh ~5mg Tissue Start->Weigh Add_Solvent Add 1mL 80/20 Methanol/Water & Internal Standard Weigh->Add_Solvent Homogenize Homogenize (e.g., FastPrep) Add_Solvent->Homogenize Centrifuge Centrifuge (20,000 x g, 4°C, 10 min) Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry Dry Extract (Lyophilizer) Collect_Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Acylcarnitine Extraction from Tissue.

References

Troubleshooting & Optimization

(R)-oleoylcarnitine hydrochloride solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility, handling, and experimental use of (R)-oleoylcarnitine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of (R)-oleoylcarnitine hydrochloride in common organic solvents?

A1: The solubility of (R)-oleoylcarnitine hydrochloride can vary slightly between batches and manufacturers. However, based on available data, the approximate solubility in DMSO and ethanol is summarized below.

Data Presentation: Solubility of (R)-Oleoylcarnitine Hydrochloride

SolventSolubility (mg/mL)Notes
DMSO14 - 30 mg/mLMay require ultrasonication and warming to 60°C to achieve higher concentrations. It is recommended to use newly opened, anhydrous DMSO as the presence of water can reduce solubility.
Ethanol20 - 30 mg/mL-

Q2: I am having trouble dissolving (R)-oleoylcarnitine hydrochloride. What can I do?

A2: Difficulty in dissolving (R)-oleoylcarnitine hydrochloride can be due to several factors. Please refer to our troubleshooting guide below for potential solutions.

Q3: What are the known biological activities of (R)-oleoylcarnitine hydrochloride?

A3: (R)-oleoylcarnitine hydrochloride is recognized for two primary biological activities: it is a potent, non-competitive inhibitor of the glycine transporter 2 (GlyT2) and has been shown to play a role in hepatocarcinogenesis through the activation of the STAT3 signaling pathway.[1][2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the solution. The concentration may be too high for the solvent at room temperature.Gently warm the solution in a water bath (up to 60°C) and use an ultrasonic bath to aid dissolution.
The solvent may have absorbed moisture.Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO can significantly impact the solubility of the product.
The compound is not dissolving completely. Insufficient agitation or time.Vortex the solution for a longer period. If the issue persists, sonicate the solution for several minutes.
The quality of the compound may have degraded.Ensure the compound has been stored correctly according to the manufacturer's instructions, typically at -20°C.
Inconsistent results in bioassays. The compound may not be fully in solution, leading to inaccurate concentrations.Always ensure the stock solution is clear before making further dilutions for your experiments. Visually inspect for any precipitate.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of (R)-oleoylcarnitine hydrochloride powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 462.1 g/mol ), weigh 4.62 mg.

  • Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the tube in a 37-60°C water bath for 5-10 minutes. Following warming, place the tube in an ultrasonic bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.

Signaling Pathways and Workflows

Below are diagrams illustrating the key biological pathways and a typical experimental workflow involving (R)-oleoylcarnitine hydrochloride.

GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal GlyT2 Glycine Transporter 2 (GlyT2) Glycine_reuptake Glycine Reuptake GlyT2->Glycine_reuptake Glycine_vesicle Synaptic Vesicle (Glycine) Glycine_synapse Synaptic Glycine Glycine_vesicle->Glycine_synapse Release Oleoylcarnitine (R)-Oleoylcarnitine Hydrochloride Oleoylcarnitine->GlyT2 Inhibition (Non-competitive) Glycine_synapse->GlyT2 Binding

Caption: Inhibition of Glycine Transporter 2 (GlyT2) by (R)-oleoylcarnitine hydrochloride.

STAT3_Activation Oleoylcarnitine (R)-Oleoylcarnitine (Accumulation) STAT3 STAT3 Oleoylcarnitine->STAT3 Activation pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_translocation Nuclear Translocation Dimerization->Nuclear_translocation Gene_transcription Gene Transcription (e.g., cell survival, proliferation) Nuclear_translocation->Gene_transcription Hepatocarcinogenesis Hepatocarcinogenesis Gene_transcription->Hepatocarcinogenesis

Caption: Activation of STAT3 signaling by (R)-oleoylcarnitine, promoting hepatocarcinogenesis.

Experimental_Workflow Start Weigh Compound Dissolve Dissolve in DMSO/Ethanol (Vortex, Sonicate, Warm if needed) Start->Dissolve Stock_Solution Prepare Stock Solution (e.g., 10 mM) Dissolve->Stock_Solution Dilute Dilute to Working Concentration in Cell Culture Medium Stock_Solution->Dilute Treat_Cells Treat Cells/Tissue Dilute->Treat_Cells Assay Perform Bioassay (e.g., Glycine Uptake, Western Blot) Treat_Cells->Assay End Data Analysis Assay->End

Caption: General experimental workflow for using (R)-oleoylcarnitine hydrochloride.

References

stability of oleoylcarnitine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of oleoylcarnitine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for oleoylcarnitine hydrochloride in an aqueous solution?

The primary degradation pathway for oleoylcarnitine, like other acylcarnitines, is hydrolysis. The ester bond linking the oleoyl group to the carnitine molecule is susceptible to cleavage, yielding L-carnitine and the corresponding fatty acid (oleic acid). This process is influenced by factors such as pH and temperature.[1][2][3]

oleoylcarnitine Oleoylcarnitine Hydrochloride products + oleoylcarnitine->products Hydrolysis (H₂O) (pH, Temp dependent) lcarnitine L-Carnitine products->lcarnitine oleic_acid Oleic Acid products->oleic_acid

Caption: Hydrolysis of Oleoylcarnitine into its constituent parts.

Q2: Which factors have the most significant impact on the stability of oleoylcarnitine solutions?

Several factors can affect the stability of oleoylcarnitine in aqueous solutions:

  • pH: Acylcarnitines are generally more stable in neutral to acidic conditions.[4] They are unstable in basic solutions (pH > 9), where hydrolysis is significantly accelerated.[4] Forced degradation studies on L-carnitine, the core molecule, show drastic degradation under both acidic (1M HCl) and basic (1M NaOH) conditions when heated.[5][6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4] For long-term storage, lower temperatures are crucial. Studies on various acylcarnitines show they are stable for at least 330 days when stored at -18°C.[1][2]

  • Storage Duration: Acylcarnitines can hydrolyze if stored for prolonged periods (e.g., more than 14 days) at room temperature.[2]

Q3: What are the recommended procedures for preparing and storing aqueous solutions of oleoylcarnitine hydrochloride?

For optimal stability, follow these guidelines:

  • Solvent Selection: Use high-purity water (e.g., HPLC-grade) or a buffer with a slightly acidic to neutral pH (pH 5-7). A study on acetyl-l-carnitine, a short-chain acylcarnitine, found it to be stable when dissolved in water, which resulted in a pH of 5.2.[4]

  • Preparation: To prepare a stock solution, dissolve oleoylcarnitine hydrochloride in the chosen solvent. If solubility is an issue, gentle warming or sonication may be required. However, avoid prolonged exposure to high temperatures.

  • Storage: For long-term storage, it is recommended to store aqueous stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[7] For short-term storage (up to a few days), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles by preparing aliquots.

Q4: How can I determine if my oleoylcarnitine solution has degraded?

Degradation can be assessed by analytical methods capable of separating and quantifying oleoylcarnitine from its breakdown products. The most common method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3][8] An increase in the concentration of free L-carnitine and the appearance of oleic acid alongside a decrease in oleoylcarnitine concentration are clear indicators of hydrolysis.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving oleoylcarnitine hydrochloride solutions.

Problem: Inconsistent or non-reproducible experimental results.

If you observe variability in your results, it could be due to the degradation of your oleoylcarnitine stock or working solutions.

start Inconsistent Experimental Results check_prep Review Solution Preparation & Storage Protocol start->check_prep ph_node Was solution pH > 8? check_prep->ph_node No hydrolysis_likely High Likelihood of Hydrolysis check_prep->hydrolysis_likely Yes (Incorrect Protocol) temp_node Stored at Room Temp for > 24 hours? ph_node->temp_node No ph_node->hydrolysis_likely Yes age_node Stock solution older than recommended? temp_node->age_node No temp_node->hydrolysis_likely Yes age_node->hydrolysis_likely Yes protocol_ok Protocol Followed Correctly age_node->protocol_ok No prepare_new Prepare Fresh Solution from Solid Compound hydrolysis_likely->prepare_new aliquot Aliquot & Store at ≤ -20°C prepare_new->aliquot analytical_check Perform Analytical Check (e.g., HPLC-MS/MS) protocol_ok->analytical_check

Caption: Troubleshooting flowchart for inconsistent results.

Problem: Reduced biological activity or potency of the compound.

A decrease in the expected biological effect can be a direct consequence of a lower concentration of active oleoylcarnitine due to degradation.

  • Possible Cause: Hydrolysis has reduced the effective concentration of oleoylcarnitine. The degradation products (L-carnitine and oleic acid) may not be active in your experimental model or could have confounding effects.

  • Solution: Quantify the concentration of your stock solution using a stability-indicating method like HPLC-MS/MS. If significant degradation is confirmed, discard the old solution and prepare a fresh batch, strictly adhering to proper storage conditions.

Data & Protocols

Stability Data Summary

While specific quantitative data for oleoylcarnitine hydrochloride is limited in the literature, the following tables for the related compound acetyl-l-carnitine in aqueous solution (pH 5.2) and general acylcarnitines provide a useful reference for understanding stability trends.[4]

Table 1: Temperature-Dependent Stability of Acetyl-L-Carnitine (pH 5.2) [4]

Storage TemperatureEstimated Time for 15% Degradation
25°C (Room Temp)38 days
8°C (Refrigerated)234 days

Table 2: pH-Dependent Stability of Acetyl-L-Carnitine (at Room Temperature) [4]

pH% Remaining after 1 HourStability Assessment
3 - 9~100%Stable
1172.6%Unstable
124.2%Highly Unstable

Table 3: General Storage Recommendations for Acylcarnitine Solutions

Storage ConditionDurationStability ExpectationReference
-80°C≤ 6 monthsHigh[7]
-20°C / -18°C≤ 1 month / ≥ 330 daysHigh[1][2][7]
4°CShort-term (days)Moderate[3][4]
Room Temperature> 14 daysLow (Significant Hydrolysis)[2]
Experimental Protocols
Protocol: Stability-Indicating HPLC-MS/MS Method

This protocol outlines a general procedure for monitoring the stability of oleoylcarnitine. Method optimization and validation are required for specific applications.

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection prep_start Aqueous Solution of Oleoylcarnitine HCl dilute Dilute sample with initial mobile phase prep_start->dilute filter Filter through 0.22 µm syringe filter dilute->filter prep_end Sample ready for injection filter->prep_end hplc_col C18 Analytical Column (e.g., 250x4.6mm, 5µm) prep_end->hplc_col ms_source Electrospray Ionization (ESI) Positive Mode hplc_col->ms_source Eluent mobile_phase Gradient Elution: Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid detection UV Detector (optional) ~220 nm ms_scan Multiple Reaction Monitoring (MRM) Monitor transitions for: - Oleoylcarnitine - L-Carnitine - Internal Standard ms_source->ms_scan quant Quantification ms_scan->quant

Caption: Workflow for stability analysis using HPLC-MS/MS.

1. Objective: To separate and quantify oleoylcarnitine, L-carnitine, and an appropriate internal standard.

2. Materials & Reagents:

  • Oleoylcarnitine hydrochloride standard

  • L-carnitine standard

  • Internal Standard (e.g., deuterated oleoylcarnitine)

  • HPLC-grade water, acetonitrile, and formic acid

3. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Gradient: A time-programmed gradient from high aqueous to high organic content to elute L-carnitine first, followed by the more hydrophobic oleoylcarnitine.

  • Column Temperature: 40-50°C.[5][6]

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor for the specific precursor-to-product ion transitions for each analyte.

5. Procedure:

  • Prepare calibration standards of oleoylcarnitine and L-carnitine at known concentrations.

  • Prepare your stability samples (e.g., from a solution stored under specific conditions).

  • Add a fixed amount of internal standard to all calibrators and samples.

  • Inject the samples into the HPLC-MS/MS system.

  • Integrate the peak areas for each MRM transition.

  • Calculate the concentration of oleoylcarnitine and L-carnitine in your samples by comparing their peak area ratios (relative to the internal standard) against the calibration curve. A decrease in oleoylcarnitine and a corresponding increase in L-carnitine over time indicates degradation.

References

preventing degradation of (R)-oleoylcarnitine during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (R)-oleoylcarnitine during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental procedures, leading to the degradation of (R)-oleoylcarnitine.

Problem Possible Cause Solution
Low recovery of (R)-oleoylcarnitine Hydrolysis during sample storage: Prolonged storage at room temperature or refrigerated conditions can lead to the breakdown of the ester bond.Immediately process fresh samples. If storage is necessary, freeze plasma or serum samples at -80°C. Acylcarnitines are stable for at least 330 days at -18°C.
Enzymatic degradation: Acylcarnitine hydrolases present in the sample can degrade the analyte.Keep samples on ice during processing. Use of a broad-spectrum serine hydrolase inhibitor, such as diisopropyl fluorophosphate (DFP), can be considered, but its use should be validated for the specific analytical method.
Inappropriate pH: Basic or strongly acidic conditions can catalyze hydrolysis.Maintain a neutral to slightly acidic pH (around 6.0-7.0) during extraction. Use buffers if necessary and avoid strong acids or bases.
High temperatures: Elevated temperatures during sample preparation steps accelerate hydrolysis.Perform all extraction and handling steps on ice or at 4°C. Avoid heating samples.
High variability in replicate samples Inconsistent sample handling: Differences in time between sample collection and processing can lead to varying degrees of degradation.Standardize the sample handling workflow. Ensure all samples are processed under the same conditions and for the same duration.
Partial precipitation of proteins: Incomplete removal of proteins can interfere with the analysis and may harbor enzymatic activity.Use ice-cold protein precipitation agents like methanol or acetonitrile. Ensure thorough mixing and adequate incubation time at low temperatures to maximize protein removal. Centrifuge at a sufficient speed and temperature (e.g., 10,000 x g at 4°C) to obtain a clear supernatant.
Presence of degradation products (free carnitine and oleic acid) Sample processing delays: Leaving samples at room temperature for extended periods before analysis.Minimize the time between sample collection, processing, and analysis. Acylcarnitines in plasma have been shown to be stable for at least 1 hour at room temperature, but it is best practice to process them immediately.[1]
Derivatization issues: Some analytical methods require derivatization, and the conditions (e.g., high temperature, acidic pH) can cause hydrolysis.Optimize derivatization conditions by using the mildest effective temperature and a pH that ensures stability. A study on acylcarnitine derivatization noted that acidic conditions and high temperatures could lead to hydrolysis, with long-chain acylcarnitines showing about 5% hydrolysis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (R)-oleoylcarnitine during sample preparation?

A1: The primary degradation pathway for (R)-oleoylcarnitine is the hydrolysis of the ester bond, which results in the formation of free L-carnitine and oleic acid. This hydrolysis is primarily catalyzed by high temperatures and non-neutral pH, particularly basic conditions. Enzymatic degradation by endogenous acylcarnitine hydrolases can also contribute to its breakdown.

Q2: What is the optimal temperature for storing plasma samples intended for (R)-oleoylcarnitine analysis?

A2: For long-term storage, plasma and serum samples should be stored at -80°C. Studies have shown that acylcarnitines are stable for at least 330 days when stored at -18°C. Short-term storage at 4°C should be avoided if possible, and samples should never be left at room temperature for extended periods.

Q3: How does pH affect the stability of (R)-oleoylcarnitine?

A3: (R)-oleoylcarnitine is most stable in neutral to slightly acidic conditions. Basic pH significantly accelerates the rate of hydrolysis. Therefore, it is crucial to control the pH of all solutions used during sample preparation to be within a neutral to slightly acidic range.

Q4: Can I use dried blood spots (DBS) for (R)-oleoylcarnitine analysis?

A4: Yes, dried blood spots are a common sample type for acylcarnitine analysis, especially in newborn screening. However, the stability of acylcarnitines in DBS can be an issue, particularly with long-term storage at room temperature, which can lead to hydrolysis. For quantitative analysis, it is important to consider the storage conditions and duration.

Q5: What are the best practices for sample collection to minimize degradation?

A5: To minimize degradation, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). The plasma or serum should be separated from the blood cells as soon as possible, preferably within two hours of collection, by centrifugation at a low temperature. The resulting plasma or serum should be immediately frozen at -80°C until analysis.

Quantitative Data on Acylcarnitine Stability

The following table summarizes the stability of acylcarnitines under various storage conditions. While specific data for (R)-oleoylcarnitine is limited, the stability of long-chain acylcarnitines provides a good reference.

AnalyteMatrixStorage ConditionDurationStabilityReference
Palmitoylcarnitine (Long-chain)PlasmaRoom Temperature8 hoursStable[3]
Palmitoylcarnitine (Long-chain)Plasma-20°C1 weekStable[3]
Palmitoylcarnitine (Long-chain)PlasmaFreeze-thaw cycles3 cyclesStable[3]
Acetylcarnitine (Short-chain)PlasmaRoom Temperature8 hours5.9% decrease[3]
Octanoylcarnitine (Medium-chain)PlasmaRoom Temperature8 hours6.4% decrease[3]
Acetylcarnitine (Short-chain)Plasma-20°C1 week7.4% decrease[3]
Octanoylcarnitine (Medium-chain)Plasma-20°C1 week11.4% decrease[3]
AcylcarnitinesDried Blood Spots-18°C330 daysStable
AcylcarnitinesDried Blood SpotsRoom Temperature>14 daysHydrolysis observed

Experimental Protocols

Protocol 1: Extraction of (R)-Oleoylcarnitine from Plasma/Serum

This protocol is designed to minimize degradation by maintaining low temperatures and using a rapid protein precipitation step.

Materials:

  • Plasma or serum samples

  • Ice-cold methanol

  • Internal standard solution (e.g., deuterated oleoylcarnitine in methanol)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Thaw frozen plasma or serum samples on ice.

  • In a pre-chilled microcentrifuge tube, add 10 µL of the plasma/serum sample.

  • Add 100 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis (e.g., by LC-MS/MS).

Visualizations

Diagram 1: Experimental Workflow for (R)-Oleoylcarnitine Sample Preparation

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Blood Collect Blood (EDTA/Heparin) Centrifuge Centrifuge (4°C) Collect_Blood->Centrifuge Separate_Plasma Separate Plasma/Serum Centrifuge->Separate_Plasma Thaw_Sample Thaw Sample on Ice Separate_Plasma->Thaw_Sample Store at -80°C Add_Methanol_IS Add Ice-Cold Methanol with Internal Standard Thaw_Sample->Add_Methanol_IS Precipitate_Proteins Precipitate Proteins (-20°C) Add_Methanol_IS->Precipitate_Proteins Centrifuge_Prep Centrifuge (4°C) Precipitate_Proteins->Centrifuge_Prep Collect_Supernatant Collect Supernatant Centrifuge_Prep->Collect_Supernatant LC_MS_Analysis LC-MS/MS Analysis Collect_Supernatant->LC_MS_Analysis

Caption: Workflow for preparing plasma/serum samples for (R)-oleoylcarnitine analysis.

Diagram 2: Fatty Acid Beta-Oxidation Pathway

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Oleic Acid (Fatty Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Oleoyl_CoA Oleoyl-CoA Acyl_CoA_Synthetase->Oleoyl_CoA CPT1 CPT1 Oleoyl_CoA->CPT1 Beta_Oxidation Beta-Oxidation Oleoyl_CoA->Beta_Oxidation Oleoyl_Carnitine (R)-Oleoylcarnitine CPT1->Oleoyl_Carnitine CACT CACT CACT->Oleoyl_Carnitine CPT2 CPT2 CPT2->Oleoyl_CoA Re-esterification Oleoyl_Carnitine->CACT Oleoyl_Carnitine->CPT2 Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Role of (R)-oleoylcarnitine in the transport of oleic acid for beta-oxidation.

References

Technical Support Center: Optimizing LC-MS/MS for Oleoylcarnitine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of oleoylcarnitine and other long-chain acylcarnitines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of oleoylcarnitine by LC-MS/MS.

Q1: I am observing a weak or no signal for oleoylcarnitine. What are the potential causes and solutions?

A1: Low signal intensity for oleoylcarnitine can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.

  • Suboptimal Ionization: Oleoylcarnitine is a long-chain acylcarnitine and ionizes best in positive electrospray ionization (ESI) mode.[1] Ensure your mass spectrometer is operating in the correct polarity. The ion spray voltage is a critical parameter to optimize; a typical starting point is 5,500 V, but this may require adjustment for your specific instrument and mobile phase composition.[2]

  • Inefficient Sample Preparation: Inadequate extraction from the biological matrix can lead to low recovery. A simple protein precipitation with methanol is often effective for plasma and tissue samples.[1][3] For complex matrices, a solid-phase extraction (SPE) using a mixed-mode, reversed-phase/strong cation-exchange resin can improve cleanup.[4]

  • Poor Chromatographic Peak Shape: Long-chain acylcarnitines can exhibit poor peak shape on some columns. The addition of an ion-pairing agent like hexafluorobutylamine (HFBA) to the mobile phase can improve peak sharpness and separation.[2]

  • Incorrect MRM Transitions: Ensure you are using the optimal precursor and product ions for oleoylcarnitine. While specific transitions should be optimized on your instrument, a common transition for C18:1 acylcarnitines can be used as a starting point. All acylcarnitines typically produce a prominent product ion at m/z 85.[2]

Q2: My oleoylcarnitine peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common chromatographic issue, especially for analytes like long-chain acylcarnitines.

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.[2][3] However, for a broad range of acylcarnitines, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be effective and may provide better peak shapes for certain compounds.[5][6]

  • Mobile Phase Additives: The addition of 0.1% formic acid and 2.5 mM ammonium acetate to the mobile phase can enhance ionization efficiency and improve peak shape.[2] As mentioned, an ion-pairing reagent like 0.005% HFBA can also be beneficial.[2]

  • Gradient Optimization: A slow, shallow gradient elution may be necessary to properly resolve long-chain acylcarnitines and improve their peak shape.[2]

Q3: I am having trouble distinguishing oleoylcarnitine from its isomers. What is the best approach for separation?

A3: The separation of isomeric acylcarnitines is a significant challenge as they often share the same MRM transitions.[3]

  • Chromatographic Separation is Key: Direct infusion ESI-MS/MS cannot distinguish between isomers.[2] Therefore, robust chromatographic separation is essential. A longer C18 column (e.g., 150 mm) with a shallow gradient can provide the necessary resolution.[2]

  • Derivatization: While not always necessary, derivatization to butyl esters can sometimes aid in the separation of certain isobaric acylcarnitines.[2]

  • Scheduled MRM: Using a scheduled Multiple Reaction Monitoring (MRM) acquisition mode allows for monitoring a large number of transitions while ensuring sufficient data points across each chromatographic peak, which is crucial when dealing with closely eluting isomers.[2]

Q4: Should I derivatize my samples for acylcarnitine analysis?

A4: Derivatization is not always required for the analysis of acylcarnitines, and many methods successfully analyze them in their native form.[3] However, derivatization can offer certain advantages:

  • Increased Sensitivity: Derivatization with reagents like 3-nitrophenylhydrazine (3NPH) or conversion to pentafluorophenacyl esters can increase signal intensity.[7][8]

  • Improved Chromatography: Butylation of acylcarnitines can improve chromatographic behavior and ionization efficiency.[2]

  • Separation of Isobars: Derivatization can help in discriminating between certain isobaric species, such as dicarboxylic acylcarnitines.[2]

The decision to derivatize depends on the specific requirements of your assay, such as the need for very low detection limits or the separation of challenging isomers.

Quantitative Data Summary

The following tables summarize typical starting parameters for LC-MS/MS analysis of long-chain acylcarnitines like oleoylcarnitine. Note: These parameters should be optimized for your specific instrument and application.[9]

Table 1: Mass Spectrometry Parameters for Long-Chain Acylcarnitines

ParameterTypical ValueSource
Ionization ModePositive ESI[1]
Ion Spray Voltage5,500 V[2]
Heater/Source Temp.500-600 °C[2][5]
Nebulizer Gas (GS1)50 psi[2]
Turbo/Heater Gas (GS2)50 psi[2]
Curtain Gas40 psi[2]
Collision Gas (CAD)Medium[2]
Dwell Time100 ms per transition[5]

Table 2: Representative MRM Transitions for C18 Acylcarnitines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor (m/z)IS Product (m/z)
Oleoylcarnitine (C18:1)482.385.1d3-Stearoylcarnitine487.585.1
Stearoylcarnitine (C18:0)484.485.1d3-Stearoylcarnitine487.585.1

Note: The product ion at m/z 85 is a characteristic fragment for most acylcarnitines.[2]

Table 3: Liquid Chromatography Parameters

ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
Column C18 (e.g., 150 mm x 3.0 mm, 3.5 µm)[2]HILIC Silica (e.g., 50 mm x 2.0 mm, 4 µm)[5]
Mobile Phase A 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Water[2]5% Acetonitrile in 5mM Ammonium Acetate[5]
Mobile Phase B 0.1% Formic Acid, 2.5 mM Ammonium Acetate, 0.005% HFBA in Acetonitrile[2]95% Acetonitrile in 5mM Ammonium Acetate[5]
Flow Rate 0.5 mL/min[2]0.4 mL/min[5]
Column Temp. 50 °C[2]Not specified, typically 30-40 °C
Gradient A multi-step gradient over ~22 minutes is often required for good separation of a wide range of acylcarnitines.[2]A gradient from high organic to high aqueous over a shorter time (~5 minutes) is typical.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)

  • To 50 µL of plasma, add 300 µL of a precipitation solution (acetonitrile containing an appropriate internal standard).[1]

  • Vortex the mixture for 10 seconds.[3]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Collect the supernatant for LC-MS/MS analysis.[1] For some instruments, a dilution of the supernatant (e.g., 1:10 with mobile phase A) may be necessary.[3]

Protocol 2: LC-MS/MS Analysis (Reversed-Phase)

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[2]

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Gradient Program:

    • 0-0.5 min: 100% A

    • 0.5-3.0 min: Linear gradient to 65% A

    • 3.0-6.0 min: Hold at 65% A

    • 6.0-9.7 min: Linear gradient to 40% A

    • 9.7-10.7 min: Linear gradient to 5% A

    • 10.7-18.5 min: Hold at 5% A (column wash)

    • 18.5-22.0 min: Return to 100% A (re-equilibration)[2]

  • Injection Volume: 10 µL.

  • MS Settings: Use the parameters in Table 1 as a starting point and acquire data in scheduled MRM mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plasma/Tissue Sample sp2 Add Internal Standard & Acetonitrile sp1->sp2 sp3 Vortex & Centrifuge sp2->sp3 sp4 Collect Supernatant sp3->sp4 lcms1 Inject Sample sp4->lcms1 lcms2 Chromatographic Separation (C18) lcms1->lcms2 lcms3 Electrospray Ionization (ESI+) lcms2->lcms3 lcms4 Tandem MS (Scheduled MRM) lcms3->lcms4 da1 Peak Integration lcms4->da1 da2 Quantification (vs. Internal Standard) da1->da2 da3 Reporting da2->da3

Caption: General workflow for oleoylcarnitine analysis.

troubleshooting_tree start Low/No Signal for Oleoylcarnitine q1 Is the MS in Positive ESI Mode? start->q1 a1_yes Check Ion Source Parameters (Voltage, Temps, Gases) q1->a1_yes Yes a1_no Switch to Positive ESI Mode q1->a1_no No q2 Is Peak Shape Acceptable? a1_yes->q2 a2_yes Verify MRM Transitions & Collision Energy q2->a2_yes Yes a2_no Optimize Chromatography: - Add Formic Acid/HFBA - Adjust Gradient q2->a2_no No q3 Is Sample Prep Validated? a2_yes->q3 a2_no->q3 a3_yes Consider Derivatization for Higher Sensitivity a3_no Optimize Extraction (e.g., try SPE)

References

Technical Support Center: Acylcarnitine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during acylcarnitine analysis by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in acylcarnitine analysis?

The most prevalent interferences in acylcarnitine mass spectrometry analysis stem from isobaric and isomeric compounds, matrix effects, sample preparation artifacts, and exogenous contaminants. Isobaric interferences, where different compounds have the same nominal mass, are a significant challenge that can lead to false-positive results, particularly in methods that do not employ chromatographic separation, such as flow-injection tandem mass spectrometry.[1][2][3]

Q2: How do isobaric and isomeric interferences affect my results?

Isobaric and isomeric interferences can lead to the misidentification and inaccurate quantification of acylcarnitines. For example, without chromatographic separation, tandem MS cannot distinguish between butyrylcarnitine and isobutyrylcarnitine, which are markers for different metabolic disorders.[2][4] This can result in an incorrect diagnosis or the masking of a true metabolic condition. The use of methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is crucial for resolving these isomers.[2][4]

Q3: I am seeing unexpectedly high levels of a specific acylcarnitine. What could be the cause?

Unexpectedly high levels of an acylcarnitine can be due to several factors:

  • Isobaric Interference: Another compound with the same mass might be co-eluting or present in the sample.[1][2]

  • Exogenous Sources: Certain medications, such as valproate or pivalate-containing antibiotics, can produce acylcarnitines that interfere with the analysis of endogenous species.[2] Dietary supplements can also be a source of interfering compounds.

  • Contamination: Contamination during sample collection or preparation can introduce interfering substances. For instance, the use of EMLA cream on patients can lead to artifactual peaks in the acylcarnitine profile.[4]

Q4: How can I minimize matrix effects in my analysis?

Matrix effects, such as ion suppression or enhancement, can be minimized through several strategies:

  • Effective Sample Preparation: Utilizing techniques like solid-phase extraction (SPE) can help remove interfering substances from the biological matrix.[4]

  • Chromatographic Separation: Implementing liquid chromatography (LC) prior to mass spectrometry separates the analytes of interest from many of the matrix components that can cause ion suppression or enhancement.[1][5]

  • Use of Internal Standards: Incorporating stable isotope-labeled internal standards that co-elute with the analytes can help to compensate for matrix effects during quantification.[3][6]

Q5: What are some common pitfalls during sample preparation for acylcarnitine analysis?

A common pitfall is the derivatization process. For instance, the preparation of butyl esters, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can affect the accuracy of free carnitine measurements.[3][4] It is also crucial to avoid contamination from external sources during sample handling.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis

Possible Causes:

  • Inappropriate column chemistry for the analytes.

  • Suboptimal mobile phase composition.

  • Column degradation.

Troubleshooting Steps:

  • Verify Column Choice: Ensure the use of a column suitable for separating polar, charged molecules like acylcarnitines. Mixed-mode or reversed-phase C18 columns are often used.[1][5]

  • Optimize Mobile Phase: Adjust the mobile phase composition, including the organic solvent, aqueous component, and any additives like formic acid or ammonium acetate, to improve peak shape and resolution.

  • Column Maintenance: Flush the column regularly and consider replacing it if performance degrades over time.

Issue 2: Inaccurate Quantification and High Variability

Possible Causes:

  • Matrix effects.

  • Improper calibration.

  • Inconsistent sample preparation.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion study to assess ion suppression or enhancement zones in your chromatogram.

  • Calibration Curve: Ensure your calibration curve covers the expected concentration range of your samples and is prepared in a matrix similar to your samples to account for matrix effects.

  • Standardize Sample Preparation: Use a consistent and validated sample preparation protocol, including the use of internal standards for every sample.[3]

Data Presentation: Common Isobaric Interferences

The following table summarizes common isobaric acylcarnitines that require chromatographic separation for accurate identification and quantification.

Mass (m/z)Acylcarnitine SpeciesClinical Significance
246.16Butyrylcarnitine (C4) vs. Isobutyrylcarnitine (iC4)Differentiating Short-Chain Acyl-CoA Dehydrogenase Deficiency from Isobutyryl-CoA Dehydrogenase Deficiency.[2][4]
260.17Valerylcarnitine (C5) vs. Pivaloylcarnitine (pC5)Distinguishing Isovaleric Acidemia from interference due to pivalate-containing antibiotics.[2]
274.193-Hydroxybutyrylcarnitine (C4-OH) vs. Malonylcarnitine (C3-DC)Differentiating disorders of ketone body metabolism from Malonic Aciduria.[1]
288.20Tiglylcarnitine (C5:1) vs. 3-Methylcrotonylcarnitine (C5:1)Differentiating β-Ketothiolase Deficiency from 3-Methylcrotonyl-CoA Carboxylase Deficiency.[2][4]

Experimental Protocols

General Protocol for Acylcarnitine Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of acylcarnitines in plasma.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

    • Incubate at 65°C for 15 minutes.[7]

    • Evaporate the butanolic HCl to dryness under nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Separation: Use a C18 or mixed-mode column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use a precursor ion scan of m/z 85 or multiple reaction monitoring (MRM) for specific acylcarnitine transitions.[1]

Visualizations

Acylcarnitine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standards Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Evaporation1 Evaporation Protein_Precipitation->Evaporation1 Derivatization Derivatization (Butylation) Evaporation1->Derivatization Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: General workflow for acylcarnitine analysis.

Troubleshooting_Interference Start Unexpected Peak or Inaccurate Quantification Check_Isomers Check for Known Isobaric/Isomeric Interferences Start->Check_Isomers Review_Meds Review Patient Medications and Diet Start->Review_Meds Evaluate_Prep Evaluate Sample Preparation Procedure Start->Evaluate_Prep Optimize_LC Optimize LC Method for Better Separation Check_Isomers->Optimize_LC Consult_Literature Consult Literature for Novel Interferences Review_Meds->Consult_Literature Modify_Prep Modify Sample Prep (e.g., SPE) Evaluate_Prep->Modify_Prep

References

issues with oleoylcarnitine hydrochloride hygroscopicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleoylcarnitine Hydrochloride

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with oleoylcarnitine hydrochloride, focusing specifically on challenges related to its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What does it mean for oleoylcarnitine hydrochloride to be "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] Carnitine and its salts are known to be highly hygroscopic.[3][4] When exposed to ambient air, oleoylcarnitine hydrochloride can attract water molecules, which can lead to changes in its physical and chemical properties. This can manifest as clumping, deliquescence (dissolving in the absorbed water), and an increase in the measured weight of the sample.[1][2]

Q2: What is the proper way to store oleoylcarnitine hydrochloride?

A: To minimize moisture absorption, proper storage is critical. Oleoylcarnitine hydrochloride should be stored in a tightly sealed, airtight container.[1] For best results, place this primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) or store it in an inert atmosphere glove box.[2][5] It is also advisable to store the compound in a cool, dry place to further reduce its exposure to environmental moisture.[1]

Q3: My vial of oleoylcarnitine hydrochloride has formed clumps. Can I still use it?

A: If the compound has clumped due to moisture absorption, you may be able to break up the clumps with a clean, dry spatula.[1] However, it is crucial to understand that the material's properties may have been altered. The presence of water will lead to inaccurate weight measurements, resulting in stock solutions with lower-than-calculated concentrations. If precise concentration is critical for your experiment, it is highly recommended to either use a fresh, unopened vial or to quantify the water content of the clumped material before use (see Experimental Protocols).

Q4: What are the potential consequences of using oleoylcarnitine hydrochloride that has absorbed water?

A: Using oleoylcarnitine hydrochloride that has been compromised by moisture can lead to several experimental issues:

  • Inaccurate Concentration: The most immediate issue is inaccurate weighing, as a portion of the measured mass will be water, not the compound itself. This leads to errors in molarity calculations and incorrect dosing.[6]

  • Altered Chemical Stability: The presence of excess moisture can potentially decrease the chemical stability of the compound, leading to degradation over time.[3]

  • Poor Reproducibility: Variability in the water content between different aliquots or batches of the compound can be a significant source of experimental irreproducibility.

  • Changes in Physical Properties: Moisture absorption can cause changes in flow characteristics and stickiness, making the powder difficult to handle and dispense accurately.[3]

Troubleshooting Guides

Problem 1: My sample weight keeps increasing on the analytical balance.

  • Question: When I try to weigh my oleoylcarnitine hydrochloride, the reading on the balance is unstable and continuously drifts upward. What is causing this and how can I get an accurate measurement?

  • Answer: This upward drift is a classic sign that the compound is actively absorbing moisture from the air while on the balance pan. Analytical balances are sensitive enough to detect these minute changes in mass.[7]

    • Immediate Solution: Work quickly and keep the balance doors closed as much as possible to minimize air exposure.[7][8] Use a small, appropriate weighing vessel to reduce the surface area exposed to air.[8]

    • Best Practice: For the most accurate results, use the "weighing by difference" method. Pre-weigh a sealed, airtight vial (e.g., a screw-cap vial). In a low-humidity environment (like a glove box) or very quickly in the open, add the approximate amount of oleoylcarnitine hydrochloride to the vial and seal it immediately. Weigh the sealed vial again. The difference between the second and first weights is the precise mass of the dry compound.[9]

Problem 2: I suspect my prepared stock solution is not at the correct concentration.

  • Question: I've prepared a stock solution based on the weight of the powder, but my experimental results suggest the effective concentration is lower than calculated. Could this be related to hygroscopicity?

  • Answer: Yes, this is a very likely outcome if the powder absorbed moisture before or during weighing. If, for example, the material contained 10% water by weight, your final solution concentration would be 10% lower than intended.

    • Verification: The most definitive way to confirm this is to determine the water content of your solid compound using Karl Fischer titration, which is a highly accurate method for quantifying water in a sample.[][11]

    • Preventative Strategy: To avoid this issue, either determine the water content beforehand and correct your weight measurement accordingly, or dissolve the entire contents of a new vial to prepare a stock solution.[6] While you won't know the exact concentration without analysis, you will have a consistent stock that can be standardized or used for experiments where relative concentrations are sufficient.

Problem 3: I am observing high variability between experiments.

  • Question: My results when using oleoylcarnitine hydrochloride are inconsistent from one experiment to the next. How can I improve reproducibility?

  • Answer: Inconsistent water content is a major cause of variability. If the compound is stored improperly, it may absorb different amounts of moisture over time, meaning that a sample weighed on Monday could have a different percentage of active compound than a sample weighed on Friday.

    • Solution Workflow:

      • Standardize Handling: Implement a strict, standardized protocol for storing, handling, and weighing the compound for all users in the lab.[1]

      • Use a Controlled Environment: Whenever possible, handle the powder in a controlled environment, such as a glove box with low humidity.[5]

      • Aliquot Upon Receipt: Upon receiving a new bottle, consider immediately aliquoting it into smaller, single-use airtight vials under an inert atmosphere (e.g., argon or nitrogen). This minimizes the repeated exposure of the bulk material to ambient air.

      • Quantify Water Content: For critical applications, perform a Karl Fischer titration on each new bottle to establish its precise water content upon arrival.

Quantitative Data

Table 1: Illustrative Moisture Absorption of a Hygroscopic Compound

Relative Humidity (RH)Time of Exposure% Water Content (by weight)Observations
40% RH1 hour0.5 - 1.5%Slight weight gain, powder remains free-flowing.
60% RH1 hour2.0 - 5.0%Noticeable weight gain, slight clumping may begin.
80% RH1 hour8.0 - 15.0%Rapid weight gain, significant clumping and stickiness.[5]
>80% RH< 1 hour> 20% (Deliquescence)Compound may begin to dissolve in absorbed water.[2]

Note: This data is for illustrative purposes to demonstrate the principle of hygroscopicity.

Detailed Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration

This protocol provides a general outline for determining the water content in a hygroscopic sample like oleoylcarnitine hydrochloride.

Principle: The Karl Fischer titration is a specific chemical method for water determination based on the oxidation of sulfur dioxide by iodine in the presence of water.[12][13] The endpoint is reached when all the water in the sample has been consumed, and a slight excess of iodine is detected, typically by a bipotentiometric sensor.[]

Methodology:

  • Apparatus Setup:

    • Prepare the automated Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture.

    • Add the appropriate Karl Fischer solvent (e.g., anhydrous methanol) to the vessel.[14]

  • Reagent Standardization:

    • Perform a "pre-titration" to neutralize any residual water in the solvent until a stable, dry endpoint is reached.

    • Standardize the Karl Fischer reagent (the titrant containing iodine) by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate) or a known volume of pure water.[14] This determines the water equivalence factor (F), typically in mg H₂O/mL of reagent.

  • Sample Analysis:

    • Accurately weigh a suitable amount of oleoylcarnitine hydrochloride (typically containing 5-30 mg of water) in a sealed container.[15]

    • Quickly and carefully transfer the weighed sample directly into the conditioned titration vessel.[14]

    • Seal the vessel and begin the titration. The sample will dissolve in the solvent, and the reagent will be added automatically until the potentiometric endpoint is detected.

  • Calculation:

    • The instrument software will typically calculate the percentage of water automatically. The manual calculation is: % Water = [(Volume of KF Reagent in mL × F) / (Weight of Sample in mg)] × 100

Protocol 2: Recommended Weighing Procedure for Hygroscopic Compounds

This procedure minimizes moisture absorption during the critical step of weighing.

  • Preparation:

    • Place a clean, dry, and empty weighing vessel with a secure cap (e.g., a 1.5 mL screw-cap tube or a small glass vial) on the analytical balance.

    • Tare the balance to zero.

    • Remove the vessel from the balance.

  • Handling:

    • Handle the vessel and the stock container of oleoylcarnitine hydrochloride with gloves or forceps to avoid transferring moisture and oils from your hands.[8]

    • Minimize the time the stock container is open. If possible, perform this step in a glove box or under a stream of dry nitrogen.

  • Weighing by Difference:

    • Quickly add the desired amount of powder to the tared weighing vessel and immediately seal it tightly.

    • Place the sealed vessel back onto the balance pan.

    • Record the stable weight. This value represents the accurate mass of the dry compound.[9]

  • Solubilization:

    • Add your desired solvent directly to the sealed weighing vessel to create a concentrated stock solution. This ensures that the entire weighed mass is transferred.

    • Alternatively, if transferring the solid is necessary, tap the powder carefully into your receiving flask and then rinse the weighing vessel multiple times with the solvent, adding the rinsate to the flask to ensure quantitative transfer.

Visualizations

TroubleshootingWorkflow Start Issue: Inconsistent or Drifting Weight Measurement Cause1 Cause: Atmospheric Moisture Absorption Start->Cause1 Cause2 Cause: Static Electricity Start->Cause2 Cause3 Cause: Air Drafts / Vibration Start->Cause3 Solution1A Solution: Weigh by Difference in Sealed Vial Cause1->Solution1A Solution1B Solution: Work in a Low-Humidity Glove Box Cause1->Solution1B Solution2 Solution: Use Anti-Static Ionizer or Weighing Boat Cause2->Solution2 Solution3 Solution: Close Balance Shield. Use Vibration-Dampening Table. Cause3->Solution3

Caption: Troubleshooting workflow for inaccurate weighing of hygroscopic compounds.

HandlingWorkflow Receive 1. Receive Compound Store 2. Store Immediately in Airtight Container within a Desiccator Receive->Store Prepare 3. Transfer to Controlled Environment for Use (e.g., Glove Box) Store->Prepare Weigh 4. Weigh Accurately (Use Weighing by Difference Protocol) Prepare->Weigh Solubilize 5. Solubilize Promptly (Rinse vessel for quantitative transfer) Weigh->Solubilize Experiment 6. Proceed with Experiment Solubilize->Experiment

Caption: Recommended experimental workflow for handling oleoylcarnitine hydrochloride.

References

Technical Support Center: Oleoylcarnitine Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of oleoylcarnitine in mass spectrometry experiments.

Troubleshooting Guide

Low signal intensity of oleoylcarnitine can arise from various factors throughout the analytical workflow. This guide provides a systematic approach to identify and resolve common issues.

Problem: Weak or No Oleoylcarnitine Signal

Possible Cause 1: Suboptimal Sample Preparation

Matrix components in biological samples can interfere with the ionization of oleoylcarnitine, leading to ion suppression and reduced signal intensity.[1][2]

Solutions:

  • Protein Precipitation: A straightforward method to remove the bulk of proteins from plasma or serum samples. A common approach involves the addition of cold methanol or acetonitrile.[3][4]

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating acylcarnitines. Ion-exchange SPE is a frequently used technique.[1][5]

  • Derivatization: Chemical modification of oleoylcarnitine can significantly enhance its ionization efficiency and chromatographic properties.[6][7][8]

    • Butylation: Converts the carboxyl group to a butyl ester, which has been shown to increase ionization efficiency.[7][9]

    • 3-Nitrophenylhydrazine (3NPH) Derivatization: This method targets the carboxyl group and has been reported to increase signal intensity.[6][8][10]

dot

cluster_SamplePrep Sample Preparation Workflow Biological_Sample Biological Sample (Plasma, Serum, Tissue) Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Biological_Sample->Protein_Precipitation Initial Cleanup Solid_Phase_Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Solid_Phase_Extraction Further Purification Derivatization Derivatization (e.g., Butylation, 3NPH) Solid_Phase_Extraction->Derivatization Signal Enhancement LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis

Caption: A typical workflow for sample preparation to enhance oleoylcarnitine signal.

Possible Cause 2: Inefficient Chromatographic Separation

Poor separation can lead to co-elution with interfering substances, causing ion suppression. Furthermore, suboptimal peak shape results in a lower signal-to-noise ratio.

Solutions:

  • Column Selection: A C18 reversed-phase column is commonly used for acylcarnitine analysis.[3][7]

  • Mobile Phase Optimization:

    • Acidification: The addition of formic acid (typically 0.1%) to the mobile phase helps to protonate oleoylcarnitine, which is crucial for positive mode electrospray ionization.[3][7]

    • Ammonium Acetate: Including a low concentration of ammonium acetate can improve ionization efficiency.[7]

    • Ion-Pairing Agents: For challenging separations, a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve peak shape and resolution, though it may cause ion suppression.[7]

Possible Cause 3: Suboptimal Mass Spectrometer Settings

Incorrect mass spectrometer parameters will directly impact the signal intensity of the target analyte.

Solutions:

  • Ionization Mode: Oleoylcarnitine is a quaternary ammonium compound and is readily ionized in positive electrospray ionization (ESI) mode.[7]

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, use tandem mass spectrometry (MS/MS) in MRM mode. This highly selective and sensitive technique monitors a specific precursor-to-product ion transition for oleoylcarnitine. A common transition for many acylcarnitines is the precursor ion to a product ion of m/z 85.[7]

  • Source Parameter Optimization: Infuse a standard solution of oleoylcarnitine to optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

dot

cluster_Troubleshooting Troubleshooting Logic for Low Signal Start Low Oleoylcarnitine Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Chromatography Evaluate Chromatography Check_Sample_Prep->Check_Chromatography No Issue Optimize_Cleanup Implement/Optimize Cleanup (SPE) Check_Sample_Prep->Optimize_Cleanup Issue Found Implement_Derivatization Consider Derivatization Check_Sample_Prep->Implement_Derivatization Issue Found Check_MS_Settings Verify MS Settings Check_Chromatography->Check_MS_Settings No Issue Optimize_Mobile_Phase Adjust Mobile Phase Check_Chromatography->Optimize_Mobile_Phase Issue Found Check_Column Inspect/Replace Column Check_Chromatography->Check_Column Issue Found Optimize_Source Tune MS Source Check_MS_Settings->Optimize_Source Issue Found End Signal Improved Optimize_Cleanup->End Implement_Derivatization->End Optimize_Mobile_Phase->End Check_Column->End Optimize_Source->End

Caption: A logical flow for troubleshooting low oleoylcarnitine signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low oleoylcarnitine signal intensity?

A1: The most frequent culprit is the "matrix effect," where co-eluting compounds from the biological matrix suppress the ionization of oleoylcarnitine in the mass spectrometer's source.[1][2] Effective sample cleanup is paramount to mitigate this issue.

Q2: Should I use an internal standard?

A2: Absolutely. The use of a stable isotope-labeled internal standard, such as d3-oleoylcarnitine, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate quantification.[2]

Q3: Can derivatization really make a significant difference?

A3: Yes. Derivatization can substantially increase signal intensity. For instance, butylation of acylcarnitines has been shown to improve their ionization efficiency.[7][9] Similarly, derivatization with 3-nitrophenylhydrazine has been reported to enhance the signal of acylcarnitines.[6][8][10]

Q4: My baseline is noisy. How can this affect my signal?

A4: A high baseline noise level will decrease your signal-to-noise ratio, making it difficult to detect and accurately quantify low-abundance analytes like oleoylcarnitine. Common causes of a noisy baseline include contaminated mobile phases, a dirty ion source, or leaks in the LC system.[11]

Q5: What are the optimal LC-MS/MS parameters for oleoylcarnitine?

A5: While optimal parameters can vary between instruments, a good starting point is:

  • LC Column: C18 reversed-phase

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z of oleoylcarnitine

  • Product Ion (Q3): A common fragment is m/z 85, corresponding to the carnitine backbone.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples

This protocol provides a basic method for removing proteins from plasma prior to LC-MS/MS analysis.[3]

Materials:

  • Plasma sample

  • Methanol (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold methanol.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a new tube for analysis.

Protocol 2: Butylation of Acylcarnitines for Enhanced Signal

This protocol describes the derivatization of acylcarnitines to their butyl esters to improve ionization efficiency.[7][9]

Materials:

  • Dried sample extract containing acylcarnitines

  • Butanolic HCl (3 M)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 100 µL of 3 M butanolic HCl to the dried extract.

  • Seal the tube and heat at 65°C for 20 minutes.

  • After incubation, cool the sample to room temperature.

  • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried derivatized sample in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of long-chain acylcarnitines, which can be indicative of the expected performance for oleoylcarnitine.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Ion-Exchange SPE & DerivatizationPalmitoylcarnitinePlasma107.2[5]
100% Ethanol WashAcylcarnitinesTissue>300% signal increase[12]

This data illustrates that appropriate sample preparation can lead to excellent recovery and a significant increase in signal intensity.

References

troubleshooting poor chromatographic separation of acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatographic separation of acylcarnitines.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) in acylcarnitine analysis?

Poor peak shape is a frequent issue. Peak tailing , where the latter half of the peak is broader, can be caused by strong interactions between the acylcarnitines and active sites on the column, such as residual silanols.[1][2] Other causes include column overload, low mobile phase pH, and extra-column dead volume.[2] Peak fronting , a broader first half of the peak, is often a result of low sample solubility, column collapse, or column overload.[1][3]

Q2: My acylcarnitine isomers are co-eluting. How can I improve their separation?

The separation of isomeric acylcarnitines is challenging due to their similar physicochemical properties.[4][5] Strategies to improve resolution include:

  • Optimizing the mobile phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak separation and sharpness.[4]

  • Adjusting the gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.

  • Changing the stationary phase: While C18 columns are common, alternative chemistries like mixed-mode or chiral stationary phases can provide different selectivity for isomers.[6][7] Two-dimensional chromatography can also be employed for complex samples.[5]

  • Derivatization: Derivatizing acylcarnitines, for example, through butylation, can alter their chromatographic behavior and improve separation.[4][8]

Q3: I am observing low signal intensity or signal suppression for my analytes. What are the potential causes and solutions?

Low signal intensity can be due to ion suppression, a common matrix effect in LC-MS/MS analysis of biological samples.[9] Co-eluting matrix components can interfere with the ionization of the target analytes in the mass spectrometer source.[9] To mitigate this:

  • Improve sample preparation: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[10][11]

  • Optimize chromatography: Ensure chromatographic separation of acylcarnitines from the bulk of matrix components.

  • Use isotopically labeled internal standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[12]

  • Modify the ionization source: Different ionization techniques (e.g., APCI vs. ESI) can be less susceptible to ion suppression for certain compounds.[9]

Q4: My retention times are shifting between runs. What could be the cause?

Retention time instability can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Changes in mobile phase composition: Inaccurate mobile phase preparation or evaporation of the organic solvent can lead to shifts.

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Fluctuations in column temperature: Maintaining a constant and stable column temperature is crucial for reproducible retention times.

Troubleshooting Guides

Guide 1: Poor Peak Shape

This guide provides a systematic approach to troubleshooting common peak shape problems in acylcarnitine chromatography.

Observed Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with silanol groups.[1][2]Operate at a lower mobile phase pH to protonate silanol groups.[1] Use an end-capped column or a column with a different stationary phase.
Column overload.[3]Reduce the sample concentration or injection volume.
Extra-column dead volume.[2]Use tubing with a smaller internal diameter and minimize the length of all connections.
Peak Fronting Poor sample solubility.[1][3]Ensure the sample is fully dissolved in the mobile phase. Consider changing the sample solvent.
Column overload.[1]Decrease the amount of sample loaded onto the column.
Column collapse.[1]Operate the column within the manufacturer's recommended pH and temperature ranges.
Split Peaks Blockage at the column inlet.[3]Replace the column inlet frit or reverse-flush the column (if permissible by the manufacturer).
Sample solvent incompatible with mobile phase.Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.
Guide 2: Isomer Co-elution

This guide outlines strategies to improve the separation of isomeric acylcarnitines.

Strategy Detailed Action Expected Outcome
Mobile Phase Optimization Add an ion-pairing agent (e.g., 0.005% HFBA) to both mobile phase A and B.[4]Improved peak shape and increased retention, potentially resolving isomers.
Adjust the gradient slope.A shallower gradient will increase the separation window, allowing for better resolution of closely eluting isomers.
Stationary Phase Selection Switch to a different column chemistry (e.g., mixed-mode, phenyl-hexyl).Different selectivities may provide the necessary resolution.
Consider a chiral stationary phase for enantiomeric separation.[6]Resolution of R- and S-enantiomers.
Derivatization Perform butylation or other derivatization of the carboxyl group.[4][8]Alters the polarity and structure of the acylcarnitines, potentially leading to better separation.

Experimental Protocols

Protocol 1: Sample Preparation for Acylcarnitine Analysis from Plasma

This protocol describes a common method for extracting acylcarnitines from plasma samples.

  • Protein Precipitation: To 50 µL of plasma, add 300 µL of cold acetonitrile containing a suite of isotopically labeled internal standards.[13]

  • Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.[13]

  • (Optional) Derivatization: For butylation, the dried supernatant can be reconstituted in a solution of butanolic HCl and heated.

Protocol 2: Generic LC-MS/MS Method for Acylcarnitine Separation

This protocol provides a starting point for developing a chromatographic method for acylcarnitine analysis.

  • Column: C18 reversed-phase column (e.g., 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[4]

  • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water. For improved peak shape, 0.005% HFBA can be added.[4]

  • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile. For improved peak shape, 0.005% HFBA can be added.[4]

  • Gradient: A typical gradient might start at 100% A, decrease to 5% A over 10-15 minutes, hold for a few minutes, and then re-equilibrate. The exact gradient should be optimized for the specific acylcarnitine profile of interest.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 50°C.[4]

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Monitor the precursor ion to product ion transition of m/z 85 for quantification.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standards & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometry (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for acylcarnitine analysis.

troubleshooting_flow start Poor Chromatographic Separation peak_shape Is Peak Shape Poor? start->peak_shape coelution Are Isomers Co-eluting? peak_shape->coelution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Also Yes low_signal Is Signal Intensity Low? coelution->low_signal No solution_coelution Optimize Gradient Add Ion-Pairing Agent Change Column Chemistry coelution->solution_coelution Yes solution_low_signal Improve Sample Cleanup (SPE) Use Labeled Internal Standards low_signal->solution_low_signal Yes end Improved Separation low_signal->end No solution_tailing Lower Mobile Phase pH Use End-capped Column tailing->solution_tailing solution_fronting Reduce Sample Concentration Check Sample Solubility fronting->solution_fronting solution_tailing->coelution solution_fronting->coelution solution_coelution->low_signal solution_low_signal->end

Caption: A troubleshooting flowchart for poor acylcarnitine separation.

fatty_acid_transport cytosol Cytosol outer_membrane Outer Mitochondrial Membrane intermembrane_space Intermembrane Space inner_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Fatty Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 acylcarnitine Acylcarnitine cact CACT acylcarnitine->cact cpt2 CPT2 acylcarnitine->cpt2 carnitine_in Carnitine carnitine_in->cpt1 carnitine_out Carnitine carnitine_out->cact acyl_coa_matrix Fatty Acyl-CoA beta_oxidation β-oxidation acyl_coa_matrix->beta_oxidation cpt1->acylcarnitine cact->acylcarnitine cpt2->carnitine_out cpt2->acyl_coa_matrix

Caption: The role of acylcarnitines in fatty acid transport into the mitochondria.

References

long-term storage and stability of (R)-oleoylcarnitine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of (R)-oleoylcarnitine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid (R)-oleoylcarnitine hydrochloride?

A1: For long-term stability, solid (R)-oleoylcarnitine hydrochloride should be stored at -20°C in a dry, dark environment.[1] Since lipids with unsaturated fatty acid chains, like oleic acid, can be hygroscopic and susceptible to oxidation, it is crucial to minimize exposure to moisture and light.[2][3] The container should be tightly sealed. For optimal results, storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable.

Q2: How should I store solutions of (R)-oleoylcarnitine hydrochloride?

A2: Stock solutions of (R)-oleoylcarnitine hydrochloride should be stored at -20°C for long-term use (months) and at 0-4°C for short-term use (days to weeks).[1] It is recommended to use glass vials with Teflon-lined caps to prevent leaching of impurities from plastic containers.[2][3] For organic solutions, storage below -30°C is not recommended unless the solution is in a sealed glass ampoule.[3]

Q3: What is the expected shelf-life of (R)-oleoylcarnitine hydrochloride?

A3: When stored properly at -20°C, (R)-oleoylcarnitine hydrochloride is expected to have a shelf life of over two years.[1] However, stability can be affected by the specific storage conditions and handling procedures. Regular quality control is recommended for long-term studies.

Q4: What are the primary degradation pathways for (R)-oleoylcarnitine hydrochloride?

A4: The primary degradation pathway for (R)-oleoylcarnitine hydrochloride is the hydrolysis of the ester bond, which results in the formation of (R)-carnitine hydrochloride and oleic acid.[4][5] This process can be accelerated by exposure to moisture, high temperatures, and non-neutral pH, particularly basic conditions (pH > 9).[4][6]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of (R)-oleoylcarnitine hydrochloride due to improper storage or handling. Acylcarnitines are known to be unstable at room temperature over long periods, leading to hydrolysis.[4][5]

  • Solution:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light and moisture.

    • Prepare Fresh Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from solid material.

    • Quality Control: If possible, verify the purity of the compound and the concentration of your stock solution using a suitable analytical method, such as HPLC-MS/MS.

Issue 2: Poor solubility of the compound.

  • Possible Cause: (R)-oleoylcarnitine hydrochloride is a lipid, and its solubility can be influenced by the chosen solvent and temperature.

  • Solution:

    • Solvent Selection: While soluble in water, using organic solvents may be necessary for certain applications. Ensure you are using a solvent appropriate for your experimental system.

    • Gentle Warming and Sonication: To aid dissolution, gentle warming or sonication can be employed. Avoid excessive heat, which could accelerate degradation.

Issue 3: Observing unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: The presence of degradation products, primarily (R)-carnitine and oleic acid, due to hydrolysis.[4]

  • Solution:

    • Analyze for Degradants: Develop or use an analytical method that can separate and identify (R)-oleoylcarnitine, (R)-carnitine, and oleic acid.

    • Review Sample Preparation: Ensure that the pH of your sample preparation and analytical mobile phase is neutral to slightly acidic, as basic conditions can promote hydrolysis.[6]

    • Use Freshly Prepared Samples: Analyze samples as quickly as possible after preparation to minimize degradation during the experimental process.

Data Presentation

Table 1: Recommended Storage Conditions for (R)-Oleoylcarnitine Hydrochloride

FormConditionTemperatureDurationKey Considerations
Solid (Powder) Long-Term-20°CMonths to YearsStore in a dry, dark place.[1] Consider storage under an inert gas.
Short-Term0-4°CDays to WeeksKeep tightly sealed and protected from moisture.[1]
Solution Long-Term-20°CMonthsUse glass vials with Teflon-lined caps.[1][2] Avoid multiple freeze-thaw cycles.
Short-Term0-4°CDays to WeeksProtect from light.[1]

Table 2: Stability of Acylcarnitines Under Various Conditions

Compound TypeStorage TemperatureMatrixObserved StabilityReference
Acylcarnitines-18°CDried Blood SpotsStable for at least 330 days.[5]
AcylcarnitinesRoom TemperatureDried Blood SpotsSignificant decrease in concentration over time.[4]
Acetyl-L-carnitine25°CAqueous Solution (pH 5.2)Stable for at least 33 days.[6]
Acetyl-L-carnitine4-8°CAqueous Solution (pH 5.2)Stable for at least 33 days.[6]
Acylcarnitines≤ -20°CDried Blood SpotsAttenuates or prevents changes in concentration.[4]

Experimental Protocols

Protocol: Stability Assessment of (R)-Oleoylcarnitine Hydrochloride in Solution

  • Objective: To determine the stability of (R)-oleoylcarnitine hydrochloride in a specific solvent under various storage conditions.

  • Materials:

    • (R)-oleoylcarnitine hydrochloride

    • High-purity solvent (e.g., water, ethanol, or relevant buffer)

    • HPLC- or LC-MS/MS system

    • Analytical standards for (R)-carnitine and oleic acid

    • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

    • pH meter and buffers for pH adjustment

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of (R)-oleoylcarnitine hydrochloride of known concentration (e.g., 1 mg/mL) in the desired solvent.

    • Aliquoting: Aliquot the stock solution into multiple glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles of the same sample.

    • Storage Conditions: Place aliquots for storage under different conditions:

      • -20°C (control)

      • 4°C

      • 25°C (room temperature)

    • Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).

    • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method capable of separating and quantifying (R)-oleoylcarnitine hydrochloride and its potential degradation products ((R)-carnitine and oleic acid).

    • Data Evaluation: Calculate the percentage of the initial concentration of (R)-oleoylcarnitine hydrochloride remaining at each time point for each condition. A common stability threshold is the time at which 90% of the initial concentration remains.

Visualizations

Hydrolysis_Pathway Hydrolysis of (R)-oleoylcarnitine hydrochloride cluster_conditions Accelerated by: ROCH (R)-oleoylcarnitine hydrochloride Products (R)-carnitine hydrochloride + Oleic acid ROCH->Products Hydrolysis H2O Water (H₂O) H2O->Products High Temperature High Temperature Moisture Moisture Basic pH (>9) Basic pH (>9)

Caption: Degradation pathway of (R)-oleoylcarnitine hydrochloride.

Stability_Workflow Workflow for Stability Testing start Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Glass Vials start->aliquot storage Store at Different Conditions (-20°C, 4°C, 25°C) aliquot->storage timepoint Retrieve Samples at Designated Time Points storage->timepoint analysis Analyze via LC-MS/MS timepoint->analysis quantify Quantify Parent Compound and Degradants analysis->quantify evaluate Evaluate Stability Data quantify->evaluate

Caption: Experimental workflow for assessing stability.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of (R)-oleoylcarnitine and (S)-oleoylcarnitine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine, a long-chain acylcarnitine, exists as two stereoisomers: (R)-oleoylcarnitine and (S)-oleoylcarnitine. While chemically similar, their differing chirality dictates distinct biological activities and metabolic fates within the cell. This guide provides a comprehensive comparison of the two enantiomers, summarizing their roles in key physiological processes and presenting the underlying experimental evidence. The naturally occurring and biologically active form is (R)-oleoylcarnitine, which is derived from L-carnitine.[1] In contrast, (S)-oleoylcarnitine, derived from the unnatural D-carnitine, is largely considered biologically inactive and can even be detrimental.[2]

Comparative Data Summary

Biological Process(R)-oleoylcarnitine(S)-oleoylcarnitineSupporting Evidence
Mitochondrial Fatty Acid Oxidation Serves as a substrate for transport into the mitochondria for β-oxidation.Not a substrate for the carnitine shuttle; may inhibit the transport of (R)-oleoylcarnitine.The carnitine shuttle enzymes (CPT1, CACT, CPT2) are stereospecific for the (R)-enantiomer.[3] D-carnitine and its esters can competitively inhibit the transport of L-carnitine.[4]
Cellular Uptake Actively transported into cells via specific carnitine transporters (e.g., OCTN2).Poorly transported into cells; can compete with (R)-carnitine for transport.Studies on L- and D-carnitine show differential uptake, with the L-isomer being preferentially transported.[4]
Pro-inflammatory Signaling Long-chain acylcarnitines like (R)-oleoylcarnitine can activate pro-inflammatory pathways (e.g., NF-κB, JNK, ERK).[5][6]Direct effects are uncharacterized, but it is unlikely to have the same signaling capacity due to poor cellular uptake and metabolism.Studies demonstrating pro-inflammatory effects have used the physiologically relevant L-acylcarnitines or a racemic mixture.[5][7][8]
Insulin Signaling Elevated levels of long-chain acylcarnitines are associated with insulin resistance.[9][10][11]The direct impact is unknown, but it is not expected to contribute to insulin resistance via the same mechanisms as the (R)-enantiomer.Research linking acylcarnitines to insulin resistance has focused on the metabolic consequences of L-acylcarnitine accumulation.[9][10]
GPR120 Receptor Activation The direct interaction of (R)-oleoylcarnitine with GPR120 is not well-defined. However, GPR120 is a receptor for long-chain fatty acids like oleic acid.No evidence of interaction.GPR120 activation by fatty acids leads to anti-inflammatory and insulin-sensitizing effects.[12]

Detailed Experimental Methodologies

The following are representative experimental protocols used to assess the biological activities of acylcarnitines.

Measurement of Mitochondrial Fatty Acid Oxidation
  • Objective: To determine the rate of β-oxidation of a radiolabeled fatty acid in the presence of (R)- or (S)-oleoylcarnitine.

  • Protocol:

    • Isolate mitochondria from rat liver or skeletal muscle by differential centrifugation.

    • Resuspend the mitochondrial pellet in an appropriate assay buffer.

    • Pre-incubate the mitochondria with either (R)-oleoylcarnitine or (S)-oleoylcarnitine at various concentrations.

    • Initiate the reaction by adding a radiolabeled long-chain fatty acid substrate (e.g., [1-¹⁴C]palmitate).

    • After a defined incubation period, terminate the reaction.

    • Measure the production of radiolabeled acid-soluble metabolites (a measure of β-oxidation) using liquid scintillation counting.

    • Protein concentration in the mitochondrial suspension is determined to normalize the results.

Assessment of Pro-inflammatory Signaling
  • Objective: To evaluate the activation of key inflammatory signaling pathways in response to (R)- or (S)-oleoylcarnitine.

  • Protocol (using RAW 264.7 macrophage cell line):

    • Culture RAW 264.7 cells to 80-90% confluency.

    • Treat the cells with varying concentrations of (R)-oleoylcarnitine or (S)-oleoylcarnitine for different time points.

    • Lyse the cells and collect the protein extracts.

    • Perform Western blot analysis to detect the phosphorylation status of key signaling proteins such as JNK, ERK, and IκBα. An increase in phosphorylation indicates pathway activation.

    • Measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture medium using ELISA.

Evaluation of Insulin Signaling
  • Objective: To determine the effect of (R)- or (S)-oleoylcarnitine on insulin-stimulated glucose uptake.

  • Protocol (using C2C12 myotubes):

    • Differentiate C2C12 myoblasts into myotubes.

    • Pre-treat the myotubes with (R)-oleoylcarnitine or (S)-oleoylcarnitine for a specified duration.

    • Stimulate the cells with insulin.

    • Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-[³H]glucose).

    • Lyse the cells and determine the intracellular radioactivity using a scintillation counter.

    • Normalize the results to the total protein content of the cell lysates.

Visualizing the Pathways

The Carnitine Shuttle and Fatty Acid Oxidation

The following diagram illustrates the central role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation. (R)-oleoylcarnitine is a substrate for this pathway, whereas (S)-oleoylcarnitine is not.

cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Oleoyl-CoA Oleoyl-CoA R-Oleoylcarnitine R-Oleoylcarnitine Oleoyl-CoA->R-Oleoylcarnitine CPT1 S-Oleoylcarnitine S-Oleoylcarnitine Oleoyl-CoA->S-Oleoylcarnitine CPT1 (inhibited) R-Carnitine R-Carnitine R-Carnitine->R-Oleoylcarnitine S-Carnitine S-Carnitine S-Carnitine->S-Oleoylcarnitine CACT CACT R-Oleoylcarnitine->CACT S-Oleoylcarnitine->CACT Inhibition OMM Outer Membrane IMS Intermembrane Space IMM Inner Membrane R-Oleoylcarnitine_matrix R-Oleoylcarnitine CACT->R-Oleoylcarnitine_matrix Oleoyl-CoA_matrix Oleoyl-CoA R-Oleoylcarnitine_matrix->Oleoyl-CoA_matrix CPT2 Beta-Oxidation Beta-Oxidation Oleoyl-CoA_matrix->Beta-Oxidation

Caption: The Carnitine Shuttle Pathway.

Pro-inflammatory Signaling Cascade

This diagram shows a simplified overview of a pro-inflammatory signaling pathway that can be activated by long-chain acylcarnitines.

R-Oleoylcarnitine R-Oleoylcarnitine Receptor Unknown Receptor(s) R-Oleoylcarnitine->Receptor MAPK_Cascade MAPK Cascade (JNK, ERK) Receptor->MAPK_Cascade IKK_Complex IKK Complex Receptor->IKK_Complex NF-kB_Inhibition IκBα IKK_Complex->NF-kB_Inhibition P NF-kB NF-κB NF-kB_Inhibition->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Pro-inflammatory Signaling by (R)-oleoylcarnitine.

Conclusion

The biological activities of oleoylcarnitine are highly dependent on its stereochemistry. (R)-oleoylcarnitine is the physiologically relevant enantiomer that plays a crucial role in mitochondrial fatty acid oxidation. However, at elevated concentrations, it may contribute to pro-inflammatory and insulin-resistant states. In contrast, (S)-oleoylcarnitine is poorly metabolized and is likely to act as an inhibitor of the physiological functions of its (R)-counterpart. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways differentially affected by these two enantiomers, which could have significant implications for drug development and the understanding of metabolic diseases.

References

Oleoylcarnitine vs. Palmitoylcarnitine: A Comparative Analysis of Their Cellular and Metabolic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological impacts of two key long-chain acylcarnitines.

Introduction

Oleoylcarnitine and palmitoylcarnitine are long-chain acylcarnitines, crucial intermediates in the transport of fatty acids into the mitochondria for beta-oxidation. While structurally similar, emerging evidence reveals that these two molecules exert distinct and sometimes opposing effects on key cellular processes, including metabolism, inflammation, and apoptosis. This guide provides a detailed comparison of their known effects, supported by experimental data, to inform future research and therapeutic development.

Metabolic Effects: A Tale of Two Signals

The primary metabolic role of both oleoylcarnitine and palmitoylcarnitine is to facilitate energy production from fatty acids. However, their influence on broader metabolic signaling pathways, particularly insulin sensitivity, appears to diverge significantly.

Recent studies suggest that the saturation of the fatty acid chain plays a critical role in determining the metabolic outcome. While the accumulation of saturated acylcarnitines like palmitoylcarnitine is associated with reduced insulin sensitivity, unsaturated forms such as oleoylcarnitine may enhance it.[1]

Table 1: Comparative Metabolic Effects

FeatureOleoylcarnitine (C18:1)Palmitoylcarnitine (C16:0)
Primary Function Transport of oleic acid for β-oxidationTransport of palmitic acid for β-oxidation
Insulin Sensitivity May increase insulin sensitization[1]Associated with reduced insulin sensitization[1]

Cellular Effects: Inflammation and Apoptosis

The cellular consequences of elevated oleoylcarnitine and palmitoylcarnitine levels are a critical area of investigation, with implications for a range of pathologies, from cardiovascular disease to cancer.

Inflammatory Response

Palmitoylcarnitine has been demonstrated to be a pro-inflammatory molecule in various cell types. In prostate cancer cells, it induces the secretion and gene expression of the pro-inflammatory cytokine IL-6.[1] This effect is thought to be mediated, at least in part, by an increase in intracellular calcium and the activation of downstream signaling pathways such as NF-κB.[1] In macrophages, other saturated acylcarnitines like lauroylcarnitine (C12) have been shown to promote a pro-inflammatory M1 phenotype and stimulate the secretion of pro-inflammatory cytokines.[2]

The inflammatory potential of oleoylcarnitine is less clear, and direct comparative studies are limited. However, the general anti-inflammatory properties of its parent fatty acid, oleic acid, suggest that its effects may differ from those of palmitoylcarnitine.

Apoptosis (Programmed Cell Death)

Palmitoylcarnitine has been shown to induce apoptosis in several cell types, including cardiac myocytes.[3][4] This pro-apoptotic effect is linked to mitochondrial dysfunction, including the release of cytochrome c and the activation of caspases.[3][4] Furthermore, palmitoylcarnitine can stimulate the activity of caspases 3, 7, and 8, key executioners of the apoptotic cascade.[5][6][7] In contrast, oleate, the fatty acid precursor to oleoylcarnitine, has been shown to prevent palmitate-induced apoptosis in skeletal muscle cells.[8] This suggests that oleoylcarnitine may not share the same pro-apoptotic properties as palmitoylcarnitine, although more direct research is needed.

Table 2: Comparative Cellular Effects

FeatureOleoylcarnitinePalmitoylcarnitine
Inflammation Effects not well-defined, but may be less inflammatory than palmitoylcarnitine.Pro-inflammatory; induces IL-6 secretion in PC3 cells.[1]
Apoptosis May be protective against apoptosis.[8]Pro-apoptotic; induces apoptosis in cardiac myocytes[3][4] and stimulates caspase activity.[5][6][7]

Physiological Effects: Focus on the Heart

Given the heart's high reliance on fatty acid metabolism, the accumulation of long-chain acylcarnitines can have profound physiological consequences, particularly on cardiac function.

Both oleoylcarnitine and palmitoylcarnitine are among the most abundant long-chain acylcarnitines in plasma.[5] Elevated levels of long-chain acylcarnitines have been associated with cardiac arrhythmias.[5] Specifically, oleoylcarnitine (referred to as LCAC 18:1 in some studies) has been shown to increase myocardial contractility and the susceptibility to arrhythmias in human atrial myocardium.[9] This effect is linked to an increase in cytosolic calcium influx.[9]

Table 3: Comparative Cardiac Effects

FeatureOleoylcarnitinePalmitoylcarnitine
Myocardial Contractility Increases contractility.[9]Inotropic effects are inconclusive, with some reports of a positive inotropic effect.[5]
Arrhythmia Susceptibility Increases arrhythmia susceptibility.[9]Associated with arrhythmias.[5]
Cardiomyocyte Viability Potentially protective.Pro-apoptotic, potentially leading to cardiomyocyte loss.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Treatment of Cells with Oleoylcarnitine and Palmitoylcarnitine

Objective: To expose cultured cells to oleoylcarnitine or palmitoylcarnitine to study their effects on cellular processes.

Materials:

  • Cultured cells (e.g., C2C12 myotubes, RAW 264.7 macrophages, primary cardiomyocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Oleoylcarnitine hydrochloride (Sigma-Aldrich or equivalent)

  • Palmitoylcarnitine hydrochloride (Sigma-Aldrich or equivalent)

  • Fatty acid-free bovine serum albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Acylcarnitine-BSA Conjugates:

    • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS.

    • Prepare stock solutions of oleoylcarnitine and palmitoylcarnitine in a suitable solvent (e.g., ethanol or DMSO) at a high concentration.

    • Slowly add the acylcarnitine stock solution to the BSA solution while vortexing to create a molar ratio that facilitates binding (e.g., 4:1 acylcarnitine to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the acylcarnitine-BSA conjugate.

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth and response to treatment.

    • Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Cell Treatment:

    • For studies on inflammation or insulin signaling, it is often necessary to serum-starve the cells for a period (e.g., 4-6 hours) in low-serum medium (e.g., 0.25% FBS) prior to treatment.[10]

    • Prepare the final treatment concentrations of oleoylcarnitine-BSA and palmitoylcarnitine-BSA in the appropriate cell culture medium.

    • Remove the existing medium from the cells and replace it with the treatment medium.

    • Include appropriate controls, such as vehicle control (BSA alone) and untreated cells.

    • Incubate the cells for the desired duration (e.g., 18-24 hours), depending on the endpoint being measured.

Measurement of Inflammatory Cytokine Production (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from cells treated with oleoylcarnitine or palmitoylcarnitine.

Materials:

  • Conditioned medium from treated and control cells

  • Commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-6 ELISA kit)

  • ELISA plate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, the protocol typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Blocking non-specific binding sites.

    • Adding the conditioned medium samples and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.

    • Incubating and washing.

    • Adding an enzyme-conjugated streptavidin that binds to the biotinylated detection antibody.

    • Incubating and washing.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentration in the samples by comparing their absorbance values to the standard curve.

Assessment of Apoptosis (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in cells treated with oleoylcarnitine or palmitoylcarnitine.

Materials:

  • Treated and control cells grown on coverslips or in chamber slides

  • Commercially available TUNEL assay kit (e.g., with FITC-labeled dUTP)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Follow the protocol provided with the TUNEL assay kit.

  • A general workflow includes:

    • Fixing the treated and control cells with the fixation solution.

    • Washing the cells with PBS.

    • Permeabilizing the cells to allow entry of the labeling reagents.

    • Incubating the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-OH ends of fragmented DNA.

    • Washing the cells to remove unincorporated nucleotides.

    • Counterstaining the nuclei with a DNA-binding dye (e.g., DAPI) to visualize all cells.

    • Mounting the coverslips on microscope slides.

    • Visualizing the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei (for FITC-labeled dUTP), while non-apoptotic cells will only show the blue fluorescence of the DAPI counterstain.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Signaling Pathways and Experimental Workflows

The distinct effects of oleoylcarnitine and palmitoylcarnitine can be attributed to their differential engagement of key cellular signaling pathways.

Pro-inflammatory Signaling Pathway of Palmitoylcarnitine

Palmitoylcarnitine is known to activate pro-inflammatory signaling cascades, such as the NF-κB pathway, leading to the production of inflammatory cytokines.

Palmitoylcarnitine_Inflammation Palmitoylcarnitine Palmitoylcarnitine Ca_Influx ↑ Intracellular Ca²⁺ Palmitoylcarnitine->Ca_Influx IKK IKK Activation Ca_Influx->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB IL6 ↑ IL-6 Gene Expression & Secretion NFkB->IL6

Caption: Palmitoylcarnitine-induced pro-inflammatory signaling cascade.

Apoptosis Pathway Induced by Palmitoylcarnitine

Palmitoylcarnitine can trigger the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.

Palmitoylcarnitine_Apoptosis Palmitoylcarnitine Palmitoylcarnitine Mito_Dysfunction Mitochondrial Dysfunction Palmitoylcarnitine->Mito_Dysfunction Caspase37 Caspase-3 & 7 Activation Palmitoylcarnitine->Caspase37 Direct Stimulation Cyto_C Cytochrome c Release Mito_Dysfunction->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Mitochondrial-mediated apoptosis induced by palmitoylcarnitine.

Experimental Workflow for Comparative Analysis

A robust experimental workflow is essential for directly comparing the effects of oleoylcarnitine and palmitoylcarnitine.

Experimental_Workflow Cell_Culture Cell Culture (e.g., C2C12 Myotubes) Treatment Treatment Groups: - Vehicle Control - Oleoylcarnitine - Palmitoylcarnitine Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Metabolic Metabolic Assays: - Insulin Signaling (p-Akt) - Glucose Uptake Endpoint_Analysis->Metabolic Inflammatory Inflammatory Assays: - Cytokine Measurement (ELISA) - NF-κB Activation (Western Blot) Endpoint_Analysis->Inflammatory Apoptosis Apoptosis Assays: - Caspase Activity - TUNEL Assay Endpoint_Analysis->Apoptosis Data_Analysis Data Analysis & Comparison Metabolic->Data_Analysis Inflammatory->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for comparing oleoylcarnitine and palmitoylcarnitine effects.

Conclusion and Future Directions

The available evidence strongly suggests that oleoylcarnitine and palmitoylcarnitine, despite their structural similarities, have distinct and important differences in their biological activities. Palmitoylcarnitine is generally associated with detrimental effects, including the promotion of inflammation, apoptosis, and insulin resistance. In contrast, oleoylcarnitine may have neutral or even beneficial effects, such as enhancing insulin sensitivity.

For researchers and drug development professionals, these findings have significant implications. The differential effects of saturated versus unsaturated acylcarnitines highlight the need for a nuanced understanding of lipid metabolism and its role in disease. Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of oleoylcarnitine and palmitoylcarnitine across a wider range of cell types and in vivo models are crucial to confirm and expand upon the current findings.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which oleoylcarnitine and palmitoylcarnitine exert their differential effects on signaling pathways is essential.

  • Therapeutic Potential: Investigating the potential of modulating the balance between oleoylcarnitine and palmitoylcarnitine as a therapeutic strategy for metabolic and inflammatory diseases warrants further exploration.

By continuing to unravel the distinct roles of these acylcarnitines, the scientific community can pave the way for novel diagnostic and therapeutic approaches targeting the complexities of lipid metabolism.

References

A Comparative Guide to the Functional Differences of Oleoylcarnitine and Other Acylcarnitines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in cellular metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation.[1] However, emerging evidence reveals that individual acylcarnitine species possess distinct signaling functions, profoundly impacting cellular processes and contributing to either metabolic health or disease. This guide provides a comprehensive comparison of the functional differences between oleoylcarnitine (C18:1), an unsaturated long-chain acylcarnitine, and other key acylcarnitines, namely the saturated long-chain palmitoylcarnitine (C16:0) and the short-chain acetyl-L-carnitine (C2). Understanding these differences is crucial for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating cellular signaling.

Oleoylcarnitine vs. Palmitoylcarnitine: A Tale of Two Long-Chain Acylcarnitines

The most striking functional divergence is observed between the monounsaturated oleoylcarnitine and the saturated palmitoylcarnitine, particularly in the context of insulin sensitivity. While both are essential for fatty acid metabolism, their effects on cellular signaling pathways are opposing.

Oleoylcarnitine: The Insulin Sensitizer

Oleoylcarnitine, derived from oleic acid, has been shown to have protective effects against insulin resistance. Studies on human skeletal muscle cells have demonstrated that while the saturated fatty acid palmitate impairs insulin signaling, co-incubation with the monounsaturated fatty acid oleate can ameliorate these detrimental effects.[2] This protective mechanism is thought to be, in part, mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2]

Palmitoylcarnitine: The Harbinger of Insulin Resistance

In contrast, an accumulation of palmitoylcarnitine is strongly associated with the development of insulin resistance.[3] Palmitoylcarnitine has been shown to impair insulin-stimulated glucose uptake in muscle cells by inhibiting the phosphorylation of key signaling proteins like Akt.[4][5] This inhibitory effect is linked to the activation of pro-inflammatory signaling pathways. Palmitoylcarnitine can activate protein kinase C (PKC), specifically PKCθ, which in turn can phosphorylate and inhibit insulin receptor substrate 1 (IRS-1), a critical step in the insulin signaling cascade.[4][6] Furthermore, palmitoylcarnitine has been implicated in activating Toll-like receptor 4 (TLR4) signaling, a pathway involved in innate immunity and inflammation, further contributing to insulin resistance.[1][7]

Oleoylcarnitine vs. Acetyl-L-Carnitine: Divergent Roles in Metabolism and Beyond

While oleoylcarnitine's primary influence lies in peripheral metabolic tissues, acetyl-L-carnitine exhibits a distinct profile with significant effects on the central nervous system.

Oleoylcarnitine: Modulator of Peripheral Metabolism

As a long-chain acylcarnitine, oleoylcarnitine's primary role is intrinsically linked to fatty acid oxidation in tissues with high energy demands, such as skeletal muscle and the heart. Its influence on insulin sensitivity highlights its role as a modulator of glucose and lipid metabolism in these peripheral tissues.

Acetyl-L-Carnitine: A Key Player in Central Nervous System Function

Acetyl-L-carnitine, a short-chain acylcarnitine, possesses the unique ability to cross the blood-brain barrier.[8][9] This characteristic allows it to play a significant role in brain energy metabolism and neurotransmission. It serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine, which is crucial for cognitive functions like learning and memory.[6] Studies have shown that acetyl-L-carnitine can improve cognitive function and may have neuroprotective effects.[10][11] In the context of insulin signaling, acetyl-L-carnitine has been shown to improve insulin-stimulated glucose uptake in skeletal muscle cells through the activation of the AMPK pathway, suggesting a beneficial role in combating insulin resistance.[12]

Quantitative Data Summary

The following table summarizes the key functional differences between oleoylcarnitine, palmitoylcarnitine, and acetyl-l-carnitine based on experimental data.

FeatureOleoylcarnitine (C18:1)Palmitoylcarnitine (C16:0)Acetyl-L-Carnitine (C2)
Effect on Insulin-Stimulated Glucose Uptake Protective/Ameliorative[2]Inhibitory[3][4]Enhancing[12]
Effect on Akt Phosphorylation (Ser473) Protective against palmitate-induced inhibition[2]Significant decrease[4][13]Enhancing (via AMPK)
Activation of Pro-inflammatory Pathways (PKCθ, TLR4) Not reported to activateActivates[1][6][7]Not reported to activate
Primary Site of Action Skeletal muscle, heartSkeletal muscle, heart, immune cellsCentral nervous system, skeletal muscle
Key Signaling Pathway Modulation Potentially AMPK[2]PKCθ, TLR4, NF-κB[1][4][6][7]AMPK[12]
Primary Metabolic Role Transport of oleic acid for β-oxidationTransport of palmitic acid for β-oxidationAcetyl group donor, transport across blood-brain barrier

Experimental Protocols

Insulin-Stimulated Glucose Uptake Assay using 2-NBDG in L6 Myotubes

This protocol is adapted from methodologies used to assess the effects of acylcarnitines on glucose uptake in skeletal muscle cells.[11][14][15]

Materials:

  • L6 myoblasts

  • DMEM (Dulbecco's Modified Eagle Medium) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Oleoylcarnitine, Palmitoylcarnitine, Acetyl-L-Carnitine

  • Insulin (100 nM)

  • 2-NBDG (2- (N- (7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) (100 µM)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission = 485/535 nm)

Procedure:

  • Cell Culture and Differentiation: Seed L6 myoblasts in a 96-well plate and grow to confluence in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Acylcarnitine Treatment: On the day of the experiment, starve the L6 myotubes in serum-free DMEM for 3 hours.

  • Treat the myotubes with desired concentrations of oleoylcarnitine, palmitoylcarnitine, or acetyl-l-carnitine in serum-free DMEM for 18 hours. Include a vehicle control (e.g., BSA for long-chain acylcarnitines).

  • Insulin Stimulation: Wash the cells twice with PBS. Incubate the cells with or without 100 nM insulin in PBS for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 100 µM 2-NBDG to each well and incubate for 1 hour at 37°C.

  • Measurement: Terminate the assay by washing the cells three times with ice-cold PBS.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to measure the phosphorylation status of Akt at Ser473, a key indicator of insulin signaling activation.[10][16][17]

Materials:

  • L6 myotubes cultured and treated as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Lysis: After treatment, wash the L6 myotubes with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.

Acylcarnitine Profiling by Mass Spectrometry

This protocol provides a general workflow for the analysis of intracellular acylcarnitine levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20][21]

Materials:

  • Cultured cells treated with different fatty acids.

  • Methanol.

  • Internal standards (e.g., deuterated acylcarnitines).

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • C18 reverse-phase column.

  • Mobile phases (e.g., water and acetonitrile with formic acid).

Procedure:

  • Sample Preparation: Harvest the cells and quench metabolism by flash-freezing in liquid nitrogen.

  • Extract the metabolites by adding ice-cold methanol containing internal standards.

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

  • Separate the acylcarnitines using a C18 column with a gradient of water and acetonitrile containing formic acid.

  • Detect and quantify the acylcarnitines using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

Visualizations

Signaling Pathways

cluster_palmitoylcarnitine Palmitoylcarnitine Signaling cluster_oleoylcarnitine Oleoylcarnitine Signaling Palmitoylcarnitine Palmitoylcarnitine (Saturated) TLR4 TLR4 Palmitoylcarnitine->TLR4 PKC_theta PKCθ Palmitoylcarnitine->PKC_theta NFkB NF-κB TLR4->NFkB IRS1_p IRS-1 (Ser) P PKC_theta->IRS1_p inhibits Inflammation Inflammation NFkB->Inflammation Akt_p_inhib Akt (Ser473) P ↓ Glucose_uptake_inhib Glucose Uptake ↓ Oleoylcarnitine Oleoylcarnitine (Unsaturated) AMPK AMPK Oleoylcarnitine->AMPK Akt_p_act Akt (Ser473) P ↑ AMPK->Akt_p_act Glucose_uptake_act Glucose Uptake ↑ cluster_workflow Experimental Workflow: Acylcarnitine Effects on Glucose Uptake start L6 Myoblast Culture & Differentiation treatment Acylcarnitine Treatment (Oleoyl-, Palmitoyl-, Acetyl-L-carnitine) start->treatment insulin_stim Insulin Stimulation (100 nM) treatment->insulin_stim ms_analysis LC-MS/MS Acylcarnitine Profiling treatment->ms_analysis Parallel Experiment nbdg_uptake 2-NBDG Glucose Uptake Assay insulin_stim->nbdg_uptake western_blot Western Blot for p-Akt/Total Akt insulin_stim->western_blot data_analysis Data Analysis & Comparison nbdg_uptake->data_analysis western_blot->data_analysis ms_analysis->data_analysis cluster_relationships Functional Relationships of Acylcarnitines cluster_types Acylcarnitine Types cluster_effects Cellular Effects Acylcarnitines Acylcarnitines Oleoylcarnitine Oleoylcarnitine (C18:1) Unsaturated Palmitoylcarnitine Palmitoylcarnitine (C16:0) Saturated Acetylcarnitine Acetyl-L-carnitine (C2) Short-chain Insulin_Sensitizing Insulin Sensitizing Oleoylcarnitine->Insulin_Sensitizing Insulin_Resistance Insulin Resistance Palmitoylcarnitine->Insulin_Resistance Pro_inflammatory Pro-inflammatory Palmitoylcarnitine->Pro_inflammatory Acetylcarnitine->Insulin_Sensitizing Neurotransmission Neurotransmission Acetylcarnitine->Neurotransmission

References

Unraveling the Role of Oleoylcarnitine in Insulin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Oleoylcarnitine's Impact on Insulin Signaling and a Comparative Analysis with Other Key Metabolic Intermediates

This guide offers researchers, scientists, and drug development professionals an objective comparison of oleoylcarnitine's role in insulin resistance, benchmarked against other acylcarnitines and lipid metabolites. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the involved signaling pathways, this document aims to provide a comprehensive resource for understanding the complex interplay of these molecules in metabolic health.

The Landscape of Lipid-Induced Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is intricately linked to lipid metabolism. An oversupply of fatty acids to insulin-sensitive tissues like skeletal muscle can lead to the accumulation of various lipid intermediates. These molecules are not merely byproducts but are now understood to be active signaling molecules that can interfere with the insulin signaling cascade. Among these, acylcarnitines, and specifically long-chain acylcarnitines such as oleoylcarnitine, have emerged as potential key players.

The prevailing hypothesis suggests that when the rate of fatty acid entry into the mitochondria outpaces the capacity of the tricarboxylic acid (TCA) cycle to fully oxidize them, an accumulation of incompletely oxidized fatty acid intermediates, namely acylcarnitines, occurs.[1] These accumulated acylcarnitines are then implicated in the disruption of insulin signaling.

This guide will focus on validating the role of oleoylcarnitine in this process, comparing its effects with those of other well-studied acylcarnitines like palmitoylcarnitine, as well as other lipid intermediates such as ceramides and diacylglycerol (DAG).

Comparative Analysis of Acylcarnitines and Other Lipid Intermediates in Insulin Resistance

Experimental evidence, primarily from in vitro studies using skeletal muscle cell lines (e.g., C2C12 myotubes), has begun to shed light on the direct effects of various acylcarnitines on insulin sensitivity.

MoleculeConcentrationCell TypeEffect on Insulin-Stimulated Akt PhosphorylationEffect on Insulin-Stimulated Glucose UptakeReference
Oleoylcarnitine (C18:1) 25-100 µMC2C12 MyotubesData not availableData not availableMcCoin et al., 2015
Palmitoylcarnitine (C16:0) 5-10 µMC2C12 MyotubesSignificant Decrease 20-30% Decrease Aguer et al., 2015[2]
Myristoylcarnitine (C14:0) 5-10 µMC2C12 MyotubesSignificant Decrease 20-30% Decrease Aguer et al., 2015[2]
Butyrylcarnitine (C4:0) 5-25 µMC2C12 MyotubesSignificant Decrease Data not availableAguer et al., 2015[2]
Ceramide (C2-ceramide) Not specifiedL6 MyotubesDecrease Decrease
Diacylglycerol (DAG) Not specifiedSkeletal MuscleInhibition of IRS-1 Reduced Glucose Disposal

Note: While direct data on oleoylcarnitine's effect on Akt phosphorylation and glucose uptake is not available in the cited literature, its pro-inflammatory effects suggest a potential role in inducing insulin resistance.

Signaling Pathways Implicated in Oleoylcarnitine-Mediated Cellular Stress

While direct evidence linking oleoylcarnitine to the core insulin signaling pathway (IRS-1/PI3K/Akt) is still emerging, studies have demonstrated its ability to activate pro-inflammatory and cell stress pathways, which are known to contribute to insulin resistance.

Oleoylcarnitine_Signaling Oleoylcarnitine Oleoylcarnitine (C18:1-carnitine) UnknownReceptor Unknown Receptor/ Membrane Interaction Oleoylcarnitine->UnknownReceptor CellMembrane Cell Membrane MAPK_Pathway MAPK Pathway UnknownReceptor->MAPK_Pathway JNK JNK Phosphorylation MAPK_Pathway->JNK ERK ERK Phosphorylation MAPK_Pathway->ERK p38 p38 Phosphorylation MAPK_Pathway->p38 Inflammation Inflammation JNK->Inflammation ERK->Inflammation p38->Inflammation IL6 IL-6 Production Inflammation->IL6 InsulinResistance Potential Contribution to Insulin Resistance Inflammation->InsulinResistance

Caption: Oleoylcarnitine-induced cell stress signaling.

Experimental Workflow for Assessing Acylcarnitine Effects

The following diagram outlines a typical experimental workflow used to investigate the impact of acylcarnitines on insulin signaling and glucose uptake in a skeletal muscle cell model.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays C2C12 C2C12 Myoblast Proliferation Differentiation Differentiation into Myotubes (5-7 days) C2C12->Differentiation Treatment Incubate Myotubes with: - Oleoylcarnitine - Palmitoylcarnitine - Ceramide (positive control) - Vehicle (negative control) Differentiation->Treatment InsulinStimulation Insulin Stimulation (e.g., 100 nM for 10 min) Treatment->InsulinStimulation WesternBlot Western Blot for p-Akt (Ser473) / Total Akt InsulinStimulation->WesternBlot GlucoseUptake 2-Deoxyglucose Uptake Assay InsulinStimulation->GlucoseUptake

Caption: Workflow for studying acylcarnitine effects.

Detailed Experimental Protocols

Cell Culture and Differentiation of C2C12 Myotubes
  • Cell Line: C2C12 mouse myoblasts.

  • Proliferation Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: When cells reach approximately 90% confluency, the medium is switched to a differentiation medium consisting of DMEM with 2% horse serum and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. The differentiation medium is replaced every 48 hours for 5-7 days to allow for the formation of multinucleated myotubes.

Acylcarnitine and Lipid Treatment
  • Stock Solutions: Oleoylcarnitine, palmitoylcarnitine, and other acylcarnitines are prepared as concentrated stock solutions in a suitable solvent (e.g., sterile water or ethanol) and stored at -20°C. Ceramide stocks are typically prepared in ethanol.

  • Working Solutions: On the day of the experiment, stock solutions are diluted in serum-free DMEM to the final desired concentrations. The final concentration of the solvent should be kept constant across all conditions, including the vehicle control.

  • Treatment: Differentiated myotubes are incubated with the respective treatments for a specified period (e.g., 18 hours) prior to insulin stimulation and subsequent assays.

Western Blotting for Akt Phosphorylation
  • Insulin Stimulation: Following the treatment period, myotubes are stimulated with insulin (e.g., 100 nM) for a short duration (e.g., 10 minutes) at 37°C.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated Akt (Ser473) and total Akt.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the ratio of phosphorylated Akt to total Akt.

2-Deoxyglucose Uptake Assay
  • Serum Starvation: Prior to the assay, myotubes are serum-starved for a defined period (e.g., 2-4 hours) in serum-free DMEM.

  • Insulin Stimulation: Cells are then incubated with or without insulin (e.g., 100 nM) in Krebs-Ringer-HEPES (KRH) buffer for a specified time (e.g., 30 minutes).

  • Glucose Uptake: 2-Deoxy-[³H]-glucose (a radiolabeled glucose analog) or a fluorescent glucose analog like 2-NBDG is added to the wells, and uptake is allowed to proceed for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold PBS.

  • Cell Lysis and Measurement: Cells are lysed, and the amount of internalized 2-deoxy-[³H]-glucose is measured by liquid scintillation counting, or the fluorescence of 2-NBDG is measured using a plate reader.

  • Normalization: Glucose uptake is normalized to the total protein content in each well.

Conclusion

The accumulation of long-chain acylcarnitines, including oleoylcarnitine, is increasingly recognized as a potential contributor to the development of insulin resistance. While direct evidence demonstrating oleoylcarnitine's impairment of the core insulin signaling cascade in muscle cells is still being established, its demonstrated pro-inflammatory effects provide a plausible mechanism through which it could contribute to a state of insulin resistance.[3]

In contrast, saturated acylcarnitines like palmitoylcarnitine have been more directly shown to inhibit insulin-stimulated Akt phosphorylation and glucose uptake.[2] This highlights the potential for different acylcarnitine species to exert distinct biological effects, a crucial consideration for therapeutic development.

Further research is warranted to fully elucidate the specific molecular targets of oleoylcarnitine and to understand its contribution to insulin resistance in vivo. The comparative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex role of oleoylcarnitine and other lipid metabolites in metabolic disease.

References

A Researcher's Guide to Oleoylcarnitine Quantification: A Method Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oleoylcarnitine, a key long-chain acylcarnitine, is critical for understanding its role in fatty acid metabolism and various disease states. This guide provides a comprehensive comparison of the primary analytical methods used for oleoylcarnitine quantification, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays.

This guide presents a cross-validation of these methods, summarizing their performance based on experimental data. Detailed experimental protocols are provided to support the practical application of these techniques.

Method Performance Comparison

The choice of quantification method depends critically on the required sensitivity, specificity, and sample throughput. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for its superior sensitivity and specificity, allowing for the precise measurement of individual acylcarnitine species like oleoylcarnitine, even at very low concentrations.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a more accessible technique but generally lacks the sensitivity required for endogenous oleoylcarnitine quantification without derivatization. Enzymatic assays are available for the measurement of total carnitine but do not differentiate between free carnitine and its various acyl esters, including oleoylcarnitine.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay (for Total Carnitine)
Specificity High (Differentiates oleoylcarnitine from other acylcarnitines)[1][3]Low (Co-elution with similar compounds is likely without derivatization)Low (Measures total carnitine after hydrolysis)
Limit of Detection (LOD) Low (ng/mL to sub-ng/mL range)High (µg/mL range for L-carnitine)Moderate (µM range)
Limit of Quantification (LOQ) Low (e.g., ~0.35 nmol/L for similar long-chain acylcarnitines)High (e.g., ~85 µg/mL for L-carnitine)Moderate (e.g., ~1-12 µM)
Linearity Range Wide (Typically 0.1 to 10 µmol/L for acylcarnitines)[3]Narrower (e.g., 70-1120 µg/mL for L-carnitine)Narrower (e.g., 1-100 µM)
Precision (%CV) Excellent (<10% within-day, <15% between-day)[3]Good (<5%)Good (<10%)
Accuracy (% Recovery) High (84% to 112%)[3]High (97% to 102%)Good (dependent on matrix)
Sample Throughput High (Can be automated)ModerateHigh (Suitable for plate-based assays)
Derivatization Required Optional (Butylation can improve ionization)[1]Often necessary for sensitivity and specificityNo

Signaling Pathway: The Role of Oleoylcarnitine in Fatty Acid β-Oxidation

Oleoylcarnitine is an essential intermediate in the transport of oleic acid, a long-chain fatty acid, into the mitochondrial matrix for the process of β-oxidation, which generates cellular energy in the form of ATP. The diagram below illustrates this critical metabolic pathway.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix oleic_acid Oleic Acid acyl_coa_synthetase Acyl-CoA Synthetase oleic_acid->acyl_coa_synthetase ATP -> AMP + PPi oleoyl_coa Oleoyl-CoA acyl_coa_synthetase->oleoyl_coa cpt1 CPT1 oleoyl_coa->cpt1 oleoylcarnitine_matrix Oleoylcarnitine cpt1->oleoylcarnitine_matrix Oleoylcarnitine carnitine_in Carnitine carnitine_in->cpt1 cact CACT cact->carnitine_in cact->oleoylcarnitine_matrix cpt2 CPT2 oleoyl_coa_matrix Oleoyl-CoA cpt2->oleoyl_coa_matrix carnitine_out Carnitine cpt2->carnitine_out oleoylcarnitine_matrix->cact oleoylcarnitine_matrix->cpt2 beta_oxidation β-Oxidation oleoyl_coa_matrix->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp carnitine_out->cact

Caption: Fatty acid β-oxidation pathway showing the role of oleoylcarnitine.

Experimental Protocols

LC-MS/MS Quantification of Oleoylcarnitine in Plasma

This protocol is a representative method for the sensitive and specific quantification of oleoylcarnitine.

a. Sample Preparation

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated oleoylcarnitine).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • For butylation (optional, but improves sensitivity), add 50 µL of 3N butanolic-HCl and incubate at 60°C for 20 minutes.[1]

  • Evaporate the butanolic-HCl and reconstitute the sample in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • LC System: Agilent 1290 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: The specific precursor-to-product ion transition for butylated oleoylcarnitine would be monitored. A characteristic fragment for acylcarnitines is a product ion at m/z 85.[1]

c. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).

HPLC-UV Quantification (General Unsuitability)

Direct quantification of endogenous oleoylcarnitine by HPLC-UV is generally not feasible due to its low physiological concentrations and lack of a strong chromophore. Methods developed for L-carnitine have LOQs in the µg/mL range, which is orders of magnitude higher than the expected concentrations of oleoylcarnitine in biological samples. While derivatization can improve sensitivity, it adds complexity and potential for variability. For these reasons, a detailed protocol for oleoylcarnitine is not provided, as LC-MS/MS is the vastly superior method.

Enzymatic Assay for Total L-Carnitine

This protocol outlines a general procedure for measuring total L-carnitine, which includes oleoylcarnitine after hydrolysis. It does not, however, provide specific quantification of oleoylcarnitine.

a. Principle

  • Acylcarnitines in the sample are hydrolyzed to free L-carnitine and the corresponding fatty acid, typically using an alkaline hydrolysis step.

  • The total L-carnitine is then measured in a multi-step enzymatic reaction that produces a colored or fluorescent product, which is proportional to the amount of L-carnitine.

b. Sample Preparation

  • For total carnitine measurement, mix 25 µL of plasma with 25 µL of 0.5 M KOH.

  • Incubate at 40°C for 30 minutes to hydrolyze the acylcarnitines.

  • Neutralize the reaction with 50 µL of 1% formic acid.

  • Centrifuge to remove any precipitate.

c. Assay Procedure (Example using a commercial kit)

  • Prepare a standard curve of L-carnitine.

  • Add 10 µL of the prepared samples and standards to the wells of a 96-well plate.

  • Add the reaction mix (containing enzymes and substrate) to each well.

  • Incubate at room temperature for 30 minutes.

  • Read the absorbance at 570 nm or fluorescence at λex/em = 530/585 nm.

d. Data Analysis

  • Calculate the total L-carnitine concentration from the standard curve. The concentration of oleoylcarnitine cannot be determined from this result.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantification of oleoylcarnitine using the gold-standard LC-MS/MS method.

experimental_workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (Protein Precipitation, Evaporation) start->sample_prep derivatization Optional: Butylation (Improves Sensitivity) sample_prep->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_injection LC Injection and Chromatographic Separation reconstitution->lc_injection ms_detection MS/MS Detection (ESI+, MRM Mode) lc_injection->ms_detection data_processing Data Processing (Peak Integration) ms_detection->data_processing quantification Quantification against Calibration Curve data_processing->quantification end End: Oleoylcarnitine Concentration quantification->end

Caption: A typical experimental workflow for oleoylcarnitine quantification by LC-MS/MS.

References

In Vitro Validation of Oleoylcarnitine as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro therapeutic potential of oleoylcarnitine against other acylcarnitines. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research and development efforts in oncology, inflammation, and metabolic diseases.

Comparative Analysis of Acylcarnitine Bioactivity

The therapeutic potential of targeting oleoylcarnitine can be understood by comparing its in vitro effects with those of other long-chain and short-chain acylcarnitines. The following tables summarize key quantitative data from studies on their impact on cancer cell viability and inflammatory responses.

Table 1: Comparative Cytotoxicity of Acylcarnitines in Cancer Cell Lines
CompoundCell LineAssayIC50 ValueExposure TimeCitation
Palmitoylcarnitine SiHa (Cervical Cancer)MTT33.3 µM24h[1]
HeLa (Cervical Cancer)MTT42.9 µM24h[1]
MIA PaCa-2 (Pancreatic)MTT~23 µMNot Specified[2]
BxPC-3 (Pancreatic)MTT~26 µMNot Specified[2]
Acetyl-L-carnitine HepG2 (Liver Cancer)MTT40.61 µM48h[3]
HT29 (Colon Cancer)MTT54.71 µM48h[3]
SKOV-3 (Ovarian Cancer)Flow Cytometry>100 µM72h

Data for oleoylcarnitine's direct cytotoxic effects (IC50) on cancer cells is limited in the reviewed literature, highlighting a gap for future research. Palmitoylcarnitine, another long-chain acylcarnitine, and the short-chain acetyl-L-carnitine are presented as comparators.

Table 2: Pro-inflammatory Effects of Long-Chain Acylcarnitines
CompoundCell LineBiomarkerEffectConcentrationCitation
Oleoylcarnitine (C18:1) C2C12 MyotubesIL-6 ProductionDose-dependent increase5-100 µM[1][3]
Palmitoylcarnitine (C16:0) C2C12 MyotubesIL-6 Production4.1-fold increase25 µM[1]
C2C12 MyotubesIL-6 Production14.9-fold increase50 µM[1]
C2C12 MyotubesIL-6 Production31.4-fold increase100 µM[1]
Myristoylcarnitine (C14:0) RAW 264.7 MacrophagesPro-inflammatory CytokinesDose-dependent increase5-25 µM[2]

Signaling Pathways Modulated by Long-Chain Acylcarnitines

Long-chain acylcarnitines, including oleoylcarnitine, have been shown to activate pro-inflammatory and cell stress signaling pathways. A key mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

MAPK_Pathway_Acylcarnitine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oleoylcarnitine Oleoylcarnitine & Other Long-Chain Acylcarnitines MAPKKK MAPKKK (e.g., MEKK1-4, MLKs) Oleoylcarnitine->MAPKKK Activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK_ERK JNK / ERK (MAPK) MAPKK->JNK_ERK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, ATF-2) JNK_ERK->TranscriptionFactors Phosphorylates Apoptosis Apoptosis JNK_ERK->Apoptosis p38->TranscriptionFactors Phosphorylates p38->Apoptosis GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Inflammation Inflammation (e.g., IL-6 Production) GeneExpression->Inflammation

Caption: MAPK signaling cascade activated by long-chain acylcarnitines.

Studies have demonstrated that long-chain acylcarnitines, including C14, C16, C18, and C18:1 (oleoylcarnitine), can induce the phosphorylation of JNK, ERK, and p38 MAP kinases.[1][2] This activation leads to the regulation of downstream transcription factors, resulting in increased expression of pro-inflammatory genes, such as IL-6, and can also contribute to apoptotic processes.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start: Seed cells in a 96-well plate Incubate1 Incubate cells (e.g., 24h) to allow attachment Start->Incubate1 Treat Treat cells with varying concentrations of Oleoylcarnitine and controls Incubate1->Treat Incubate2 Incubate for desired exposure time (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT Add MTT reagent (e.g., 0.5 mg/mL final concentration) Incubate2->AddMTT Incubate3 Incubate for 2-4 hours at 37°C (Viable cells convert MTT to formazan) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO, SDS-HCl) to dissolve formazan crystals Incubate3->Solubilize Read Measure absorbance at 570 nm using a microplate reader Solubilize->Read Analyze Analyze Data: Calculate % viability and IC50 Read->Analyze

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of oleoylcarnitine or alternative compounds. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Culture and treat cells with oleoylcarnitine or control compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cytokine Quantification (ELISA)

This protocol quantifies the concentration of secreted cytokines, such as IL-6 and TNF-α, in cell culture supernatants.

Methodology:

  • Sample Collection: After treating cells with oleoylcarnitine, collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6 antibody) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., a solution containing bovine serum albumin).

  • Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: Wash again and add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: After a final wash, add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.

  • Reaction Stop and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

The in vitro data suggest that oleoylcarnitine, as a representative long-chain acylcarnitine, is a bioactive molecule that can modulate inflammatory signaling pathways, particularly the MAPK cascade, leading to the production of cytokines like IL-6.[1][3] While direct evidence for its cytotoxic effects on cancer cells is still emerging, comparative data from other long-chain acylcarnitines like palmitoylcarnitine indicate a potential for inducing cell death at micromolar concentrations.[1][2]

Therapeutic strategies aimed at modulating oleoylcarnitine levels or its downstream effects could be viable in diseases characterized by inflammation and metabolic dysregulation. However, the pro-inflammatory potential of oleoylcarnitine must be carefully considered in the context of the target disease. In contrast, short-chain acylcarnitines like acetyl-L-carnitine may offer a different therapeutic profile with direct, albeit moderate, cytotoxic effects on some cancer cell lines.[3]

Further research is warranted to elucidate the specific mechanisms of oleoylcarnitine in various cell types and to directly compare its efficacy and safety profile against established therapeutic agents. The experimental protocols and comparative data provided in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to Acylcarnitine Metabolomics: Unraveling their Roles in Health and Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in cellular energy metabolism. Their diverse species, categorized by the length and saturation of their acyl chains, offer a window into the intricate workings of mitochondrial fatty acid oxidation. Dysregulation of acylcarnitine profiles has been increasingly implicated in a wide array of metabolic disorders, making them promising biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. This guide provides a comparative overview of acylcarnitine species in various pathological states, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Acylcarnitine Profiles in Disease

The following table summarizes the quantitative changes of various acylcarnitine species observed in different disease states compared to healthy controls. These alterations highlight the distinct metabolic reprogramming associated with each condition.

Acylcarnitine SpeciesChain LengthType 1 Diabetes (T1D)Type 2 Diabetes (T2D) & Metabolic Syndrome (MetS)Ischemic Cardiomyopathy (IC)Non-Ischemic Cardiomyopathy (NIC)Autism Spectrum Disorder (ASD) Rodent Model
C3 (Propionylcarnitine) ShortMarkedly Elevated[1][2]Considerably Higher[1][2]--Elevated
C4 (Butyrylcarnitine) ShortMarkedly Elevated[1][2]Considerably Higher[1][2]--Elevated
C2 (Acetylcarnitine) Short--Reduced--
C4DC (Succinylcarnitine) Short-chain dicarboxylic--Reduced--
C6 (Hexanoylcarnitine) MediumLower[1][2]-Reduced--
C8 (Octanoylcarnitine) MediumLower[1][2]-Reduced--
C10 (Decanoylcarnitine) MediumLower[1][2]-Reduced--
C6DC (Adipoylcarnitine) Medium-chain dicarboxylic---Elevated-
C14 (Myristoylcarnitine) LongLower[1][2]-Reduced--
C16 (Palmitoylcarnitine) LongLower[1][2]Lower[1][2]-ElevatedElevated
C18 (Stearoylcarnitine) LongLower[1][2]Lower[1][2]--Elevated
C18:1 (Oleoylcarnitine) LongLower[1][2]Lower[1][2]---
C18:2 (Linoleoylcarnitine) LongLower[1][2]Lower[1][2]---

Note: "-" indicates data not specified in the referenced studies. The observed changes are relative to healthy control groups.

Experimental Protocols: Quantification of Acylcarnitines by LC-MS/MS

The accurate quantification of acylcarnitine species is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed methodology adapted from published research, providing a robust framework for acylcarnitine profiling.[3][4]

1. Sample Preparation (Plasma)

  • Extraction: To 10 µL of plasma, add 100 µL of ice-cold methanol containing a mixture of stable isotope-labeled internal standards (e.g., d3-C2, d3-C8, d3-C16).

  • Protein Precipitation: Vortex the mixture vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Derivatization (Butylation):

    • Dry the supernatant under a gentle stream of nitrogen.

    • Add 50 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes.

    • Dry the butylated sample under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3) is commonly used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is employed to elute acylcarnitines based on their hydrophobicity. For example, starting at 5% B and increasing to 95% B over 10-15 minutes.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its corresponding internal standard. A common product ion for all acylcarnitines is m/z 85, which results from the fragmentation of the carnitine moiety.[3]

    • Data Analysis: The concentration of each acylcarnitine species is determined by calculating the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard and comparing it to a calibration curve.

Visualizing Metabolic Pathways and Workflows

Fatty Acid Beta-Oxidation and the Carnitine Shuttle

The following diagram illustrates the crucial role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for beta-oxidation, a process central to energy production. Acylcarnitines are key intermediates in this pathway.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA CPT1 CPT1 Acyl-CoA->CPT1 CACT CACT CPT1->CACT Acylcarnitine Acylcarnitine_matrix Acylcarnitine CACT->Acylcarnitine_matrix CPT2 CPT2 Acylcarnitine_matrix->CPT2 Acyl-CoA_matrix Acyl-CoA Beta-Oxidation Beta-Oxidation Acyl-CoA_matrix->Beta-Oxidation CPT2->Acyl-CoA_matrix Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA

Caption: The carnitine shuttle facilitates the transport of fatty acids into the mitochondria.

Experimental Workflow for Acylcarnitine Profiling

This diagram outlines the key steps involved in a typical metabolomics experiment for the comparative analysis of acylcarnitine species.

Experimental_Workflow Sample_Preparation Sample Preparation (Extraction & Derivatization) LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Acquisition Raw Data Acquisition LCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Normalization) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Biomarker_Identification Biomarker Identification Statistical_Analysis->Biomarker_Identification Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical workflow for comparative metabolomics of acylcarnitines.

References

Specificity of (R)-Oleoylcarnitine's Biological Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant focus on the biological activities of (R)-oleoylcarnitine (also referred to as L-oleoylcarnitine), the naturally occurring stereoisomer, with a consensus that the (S)-enantiomer (D-oleoylcarnitine) is largely biologically inactive or can even be antagonistic to the functions of the L-form. However, direct comparative studies investigating the specific biological effects of (R)-oleoylcarnitine versus (S)-oleoylcarnitine are notably absent from published research. This guide, therefore, summarizes the established biological roles of (R)-oleoylcarnitine and provides the theoretical basis for its specificity, drawing upon the broader understanding of carnitine stereochemistry.

The biological specificity of oleoylcarnitine is rooted in the stereospecificity of the enzymes that synthesize and transport it. In humans, only the L-isomer of carnitine is biologically active.[1][2] D-carnitine is considered a xenobiotic compound and its acylated forms, such as (S)-oleoylcarnitine, are not typically synthesized or utilized by the body.[3] In fact, the presence of D-carnitine can competitively inhibit the transport and function of L-carnitine, potentially leading to a deficiency of the active enantiomer.[2] Animal studies have shown that D-carnitine can induce adverse effects such as oxidative stress and inflammation.[4]

(R)-oleoylcarnitine, as a long-chain acylcarnitine, is primarily involved in the transport of oleic acid into the mitochondria for β-oxidation, a key process in energy metabolism. Beyond this fundamental role, emerging research has implicated long-chain acylcarnitines like (R)-oleoylcarnitine in cellular signaling, particularly in the contexts of inflammation and insulin sensitivity.

Comparative Data on Biological Activity

Direct experimental data comparing the biological effects of (R)-oleoylcarnitine and (S)-oleoylcarnitine is not available in the current body of scientific literature. The following table summarizes the known effects of L-acylcarnitines (the (R)-form) and the generally accepted lack of activity of D-acylcarnitines (the (S)-form).

Biological Effect(R)-Acylcarnitines (L-Acylcarnitines)(S)-Acylcarnitines (D-Acylcarnitines)References
Mitochondrial Fatty Acid Transport Essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.Not transported by carnitine acyltransferases; can act as a competitive inhibitor of L-carnitine transport.[2][3]
Inflammation Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways, such as NF-κB, in immune cells like macrophages.No direct studies available. Generally considered biologically inactive. Some studies on D-carnitine suggest it can induce inflammation.[4][5][6][7]
Insulin Signaling Elevated levels of long-chain acylcarnitines are associated with insulin resistance. They can impair insulin signaling by affecting key proteins in the pathway.No direct studies available.[8][9][10][11]
GPR120 Activation Long-chain fatty acids, the precursors of long-chain acylcarnitines, are known agonists of GPR120, a receptor involved in anti-inflammatory and insulin-sensitizing effects. The direct and stereospecific effects of oleoylcarnitine enantiomers on GPR120 have not been explicitly demonstrated.No direct studies available.[12][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological effects of L-acylcarnitines. These protocols would be applicable for a direct comparative study of (R)- and (S)-oleoylcarnitine.

NF-κB Activation Assay

Objective: To determine if a compound activates the NF-κB signaling pathway, a key regulator of inflammation.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Treatment: After 24 hours, cells are treated with various concentrations of the test compounds ((R)-oleoylcarnitine, (S)-oleoylcarnitine) or a positive control (e.g., lipopolysaccharide, LPS) for a specified time (e.g., 6 hours).

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. Results are expressed as fold induction over the vehicle-treated control.

Insulin Signaling Pathway Analysis (Western Blotting)

Objective: To assess the effect of a compound on key proteins in the insulin signaling pathway.

Methodology:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and differentiated into myotubes.

  • Serum Starvation and Treatment: Differentiated myotubes are serum-starved for 4-6 hours and then treated with the test compounds for a specified duration.

  • Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-IR, total IR).

  • Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway implicated in the inflammatory effects of long-chain acylcarnitines and a typical experimental workflow for comparing the bioactivity of the two enantiomers.

GPR120_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (R)-Oleoylcarnitine (R)-Oleoylcarnitine GPR120 GPR120 (R)-Oleoylcarnitine->GPR120 Binds to Gq_protein Gαq GPR120->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to

Caption: Putative GPR120 signaling pathway for (R)-oleoylcarnitine.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis R_oleoylcarnitine (R)-Oleoylcarnitine Treatment_R Treat with (R)-oleoylcarnitine R_oleoylcarnitine->Treatment_R S_oleoylcarnitine (S)-Oleoylcarnitine Treatment_S Treat with (S)-oleoylcarnitine S_oleoylcarnitine->Treatment_S Cell_culture Cell Culture (e.g., Macrophages, Myotubes) Cell_culture->Treatment_R Cell_culture->Treatment_S Control Vehicle Control Cell_culture->Control Inflammation_assay Inflammation Assays (e.g., NF-κB activation, cytokine release) Treatment_R->Inflammation_assay Insulin_assay Insulin Signaling Assays (e.g., Western Blot for p-Akt) Treatment_R->Insulin_assay Treatment_S->Inflammation_assay Treatment_S->Insulin_assay Control->Inflammation_assay Control->Insulin_assay Comparison Compare Effects of (R)- vs (S)-enantiomers Inflammation_assay->Comparison Insulin_assay->Comparison

References

Safety Operating Guide

Proper Disposal of (R)-oleoylcarnitine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of (R)-oleoylcarnitine hydrochloride. This document provides immediate, procedural, and logistical information to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of (R)-oleoylcarnitine hydrochloride, especially in its solid, powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Step-by-Step Disposal Protocol

The disposal of (R)-oleoylcarnitine hydrochloride should follow the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office, which are in accordance with local and national regulations such as those from the Environmental Protection Agency (EPA) in the United States.

1. Waste Identification and Classification:

  • Treat (R)-oleoylcarnitine hydrochloride as a hazardous chemical waste.

  • Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Waste Collection and Containerization:

  • Solid Waste:

    • Collect solid (R)-oleoylcarnitine hydrochloride waste in a dedicated, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "(R)-oleoylcarnitine hydrochloride". Avoid using abbreviations or chemical formulas.[1]

  • Liquid Waste (Solutions):

    • If (R)-oleoylcarnitine hydrochloride is in a solution, collect it in a sealable, leak-proof container. The container material should be compatible with the solvent used.

    • Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.[1][2]

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with (R)-oleoylcarnitine hydrochloride should be collected in a designated hazardous waste container.

    • Non-disposable glassware should be decontaminated. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[3] For chemicals with high toxicity (LD50 < 50mg/kg), the first three rinses must be collected. While the specific toxicity of (R)-oleoylcarnitine hydrochloride is not fully documented, a conservative approach of collecting at least the first rinse is recommended.

3. Storage of Chemical Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]

  • Keep the waste container securely closed except when adding waste.[3][4]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[3]

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 12 months), arrange for a pickup from your EHS department.[4][5]

  • Complete any necessary waste pickup request forms, providing accurate information about the container's contents.[1]

Disposal of Empty Containers:

  • A container that held (R)-oleoylcarnitine hydrochloride is not considered "empty" until it has been thoroughly rinsed.

  • The first rinseate must be collected and disposed of as hazardous waste.[3]

  • After appropriate rinsing, the original labels on the container must be defaced or removed before it can be disposed of as non-hazardous waste (e.g., in the regular trash or glass disposal).[3][5]

Quantitative Data and Hazard Profile

While a specific Safety Data Sheet (SDS) for (R)-oleoylcarnitine hydrochloride is not widely available, data for similar carnitine derivatives provide an indication of its likely properties and hazards.

Property/HazardInformation based on Similar Carnitine CompoundsCitation
Physical State Solid, crystalline powder[6]
Solubility Likely soluble in water[7]
Known Hazards May cause skin, eye, and respiratory irritation[6]
Toxicity The toxicological properties have not been fully investigated[7][8]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard best practices for the management of laboratory chemical waste as described in the safety guidelines of various academic and research institutions. These are not based on specific experimental results for (R)-oleoylcarnitine hydrochloride but on a risk-averse interpretation of general chemical safety protocols.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-oleoylcarnitine hydrochloride and associated materials.

G Figure 1. Disposal Workflow for (R)-oleoylcarnitine hydrochloride cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_storage_pickup Storage and Pickup A Generate (R)-oleoylcarnitine hydrochloride Waste B Is the waste solid, liquid, or contaminated labware? A->B C Collect in a labeled hazardous waste container B->C Solid D Collect in a labeled, sealed hazardous waste container. List all components. B->D Liquid E Disposable or Non-disposable? B->E Contaminated Labware H Store container in a designated Satellite Accumulation Area (SAA) C->H D->H F Place in solid hazardous waste container E->F Disposable G Rinse with appropriate solvent. Collect first rinse as hazardous liquid waste. E->G Non-disposable F->C G->D I Is container full or approaching storage time limit? H->I J Contact EHS for waste pickup I->J Yes K Continue to collect waste in the same container I->K No

Caption: Disposal Workflow for (R)-oleoylcarnitine hydrochloride.

References

Personal protective equipment for handling (R)-oleoylcarnitine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-oleoylcarnitine hydrochloride was located. The following information is based on SDSs for structurally similar compounds, including other long-chain acylcarnitine hydrochlorides and L-carnitine hydrochloride. It is imperative that researchers, scientists, and drug development professionals conduct a thorough, substance-specific risk assessment before handling this compound and consult the supplier-provided SDS if available. The information provided here is for guidance purposes only.

(R)-oleoylcarnitine hydrochloride is a long-chain acylcarnitine that, like similar compounds, may present hazards requiring appropriate safety precautions. While the toxicological properties have not been fully investigated for this specific molecule, related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense when handling (R)-oleoylcarnitine hydrochloride. The following table summarizes the recommended PPE based on available data for similar compounds.

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Chemical safety goggles or glasses with side shields.[6][7][8]To prevent eye contact with the powder or solutions, which can cause serious eye irritation.[1][2][3][4][5] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][8] A fully buttoned lab coat.To prevent skin contact, which may cause irritation.[1][2][3][4][5] Change gloves immediately if they become contaminated. Wash hands thoroughly after handling.
Respiratory Protection NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P2).[9]Recommended when handling the solid form, especially when there is a risk of generating dust, which may cause respiratory tract irritation.[1][2][3][4] Use in a well-ventilated area or under a chemical fume hood.[6][7][8][10]

Safe Handling and Disposal Protocols

Adherence to standardized operational and disposal plans is critical for the safe management of (R)-oleoylcarnitine hydrochloride in a laboratory setting.

Operational Plan: Step-by-Step Handling

Step Procedure Key Safety Considerations
1. Preparation Work in a designated, well-ventilated area, preferably a chemical fume hood.[6][7][8][10] Ensure that an eyewash station and safety shower are readily accessible.[6][7]Minimizes inhalation exposure and prepares for emergency response.
2. Weighing Handle the solid powder carefully to avoid generating dust.[4][6][8][10] Use appropriate tools (e.g., spatula) to transfer the substance.Reduces the risk of inhalation and contamination of the work area.
3. Dissolving When preparing solutions, add the solid to the solvent slowly.Avoids splashing and aerosol formation.
4. Post-Handling Decontaminate the work surface after use. Wash hands thoroughly with soap and water.Prevents cross-contamination and accidental exposure.

Disposal Plan

Waste Type Disposal Procedure Regulatory Compliance
Solid Waste Collect in a suitable, labeled, and sealed container for chemical waste.[4][8][10]Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][4]
Liquid Waste (Solutions) Collect in a sealed, labeled container for hazardous chemical waste. Do not empty into drains.[4][6]Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Contaminated PPE Dispose of used gloves and other contaminated disposable materials as hazardous waste.Follow institutional protocols for the disposal of contaminated lab waste.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate a standard workflow for handling (R)-oleoylcarnitine hydrochloride and a decision-making process for selecting appropriate PPE.

G Standard Operating Procedure for Handling (R)-oleoylcarnitine hydrochloride start Start: Obtain (R)-oleoylcarnitine hydrochloride prep Preparation: - Don appropriate PPE - Work in a ventilated area start->prep weigh Weighing: - Handle powder carefully to avoid dust prep->weigh dissolve Solution Preparation: - Add solid to solvent slowly weigh->dissolve experiment Experimental Use dissolve->experiment cleanup Cleanup: - Decontaminate work surfaces experiment->cleanup waste Waste Disposal: - Collect in labeled hazardous waste containers cleanup->waste end End waste->end

Caption: Standard Operating Procedure for Handling (R)-oleoylcarnitine hydrochloride.

PPE_Decision_Flowchart PPE Selection for Handling (R)-oleoylcarnitine hydrochloride start Start: Assess Task is_solid Handling solid powder? start->is_solid respirator Use respirator (N95 or P2) is_solid->respirator Yes is_solution Working with solution? is_solid->is_solution No respirator->is_solution no_respirator Standard PPE sufficient (Gloves, Goggles, Lab Coat) end Proceed with task no_respirator->end is_solution->no_respirator Yes is_solution->end No

Caption: PPE Selection for Handling (R)-oleoylcarnitine hydrochloride.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linoleoyl-L-carnitine chloride
Reactant of Route 2
Reactant of Route 2
Linoleoyl-L-carnitine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.